Calcium oxoglurate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2-oxopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5.Ca/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADYPAWUSNPKJF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4CaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992299 | |
| Record name | Calcium 2-oxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71686-01-6 | |
| Record name | Calcium oxoglurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071686016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium 2-oxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium 2-oxoglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM OXOGLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PE00B13W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Calcium Oxoglutarate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium oxoglutarate, also known as calcium alpha-ketoglutarate (Ca-AKG), is a crucial intermediate in the Krebs cycle and a key regulator of various cellular processes. Its significance in energy metabolism, amino acid synthesis, and as a signaling molecule has made it a compound of great interest in research fields spanning aging, metabolic disorders, and oncology. This technical guide provides a comprehensive overview of the synthesis and characterization of calcium oxoglutarate for research purposes. It includes a detailed, lab-scale synthesis protocol, a thorough description of analytical techniques for its characterization, and an exploration of its role in key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers seeking to produce and validate high-purity calcium oxoglutarate for their studies.
Introduction
Alpha-ketoglutarate (AKG) is a pivotal metabolite in the tricarboxylic acid (TCA) cycle, playing a central role in cellular energy production.[1] Beyond its metabolic functions, AKG is involved in a wide array of biological processes, including nitrogen transport, amino acid metabolism, and as a cofactor for various enzymes.[2] The calcium salt of alpha-ketoglutarate, calcium oxoglutarate, is a stable and bioavailable form of AKG, making it suitable for in vitro and in vivo studies.[3] Research has shown that supplementation with Ca-AKG can extend lifespan and healthspan in model organisms, highlighting its potential as a therapeutic agent. This guide outlines the chemical synthesis of calcium oxoglutarate and the analytical methods required to ensure its identity, purity, and quality for research applications.
Synthesis of Calcium Oxoglutarate
The synthesis of calcium oxoglutarate can be readily achieved in a laboratory setting through the reaction of alpha-ketoglutaric acid with a suitable calcium salt. The following protocol is adapted from established methods and is suitable for producing a high-purity product for research use.[4]
Synthesis Workflow
Experimental Protocol
Materials:
-
Alpha-ketoglutaric acid (≥99% purity)
-
Calcium hydroxide (Ca(OH)₂, reagent grade)
-
Deionized water
Equipment:
-
Reaction flask with a magnetic stirrer and heating mantle
-
Condenser
-
pH meter or pH indicator strips
-
Buchner funnel and vacuum flask
-
Filter paper
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of Alpha-Ketoglutaric Acid: In a reaction flask, dissolve a specific molar quantity of alpha-ketoglutaric acid in deionized water. Gentle heating may be applied to aid dissolution.
-
Preparation of Calcium Hydroxide Slurry: In a separate beaker, prepare a slurry of calcium hydroxide in deionized water. Use a stoichiometric amount or a slight excess of calcium hydroxide relative to the alpha-ketoglutaric acid.
-
Neutralization Reaction: Slowly add the calcium hydroxide slurry to the stirred solution of alpha-ketoglutaric acid. Monitor the pH of the reaction mixture. The target pH should be in the neutral range (approximately 7.0).
-
Reaction Completion: Once the addition is complete and the pH is stable, continue to stir the mixture at an elevated temperature (e.g., 60-70°C) for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to maximize the precipitation of the calcium oxoglutarate product.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified calcium oxoglutarate product in a drying oven at a moderate temperature (e.g., 80-90°C) or in a vacuum desiccator until a constant weight is achieved.
Characterization of Calcium Oxoglutarate
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized calcium oxoglutarate. The following analytical techniques are recommended.
Physical Properties
| Property | Expected Result |
| Appearance | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water, insoluble in DMSO |
| Melting Point | Decomposes at elevated temperatures |
Spectroscopic Analysis
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the dried calcium oxoglutarate powder is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Expected Spectral Features:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (from water of hydration) |
| ~2950 | C-H stretching |
| ~1710 | C=O stretching (ketone) |
| ~1600-1550 | Asymmetric COO⁻ stretching (carboxylate) |
| ~1450-1400 | Symmetric COO⁻ stretching (carboxylate) |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. As calcium oxoglutarate has limited solubility in common NMR solvents, D₂O is a suitable choice.
Experimental Protocol:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of calcium oxoglutarate in deuterium oxide (D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
Expected ¹H NMR Spectral Features (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.9 | Triplet | -CH₂- (adjacent to C=O) |
| ~2.5 | Triplet | -CH₂- (adjacent to COO⁻) |
Expected ¹³C NMR Spectral Features (in D₂O):
| Chemical Shift (ppm) | Assignment |
| ~180 | COO⁻ (carboxylate) |
| ~175 | C=O (ketone) |
| ~35 | -CH₂- |
| ~30 | -CH₂- |
Thermal Analysis
3.3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. These techniques are useful for determining the presence of water of hydration and the thermal stability of the compound.
Experimental Protocol:
-
Instrument: Simultaneous TGA/DSC analyzer.
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in an alumina or platinum crucible.
-
Atmosphere: Typically run under an inert atmosphere (e.g., nitrogen).
-
Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
Expected Thermal Events for Calcium Oxoglutarate Monohydrate:
| Temperature Range (°C) | TGA Event (Mass Loss) | DSC Event |
| ~100-200 | Loss of water | Endothermic peak |
| >300 | Decomposition | Exothermic peaks |
Purity Assessment
3.4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound.
Experimental Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the oxoglutarate absorbs (e.g., 210 nm).
-
Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks.
3.4.2. Elemental Analysis
Elemental analysis can be used to determine the percentage of calcium in the synthesized salt.
Experimental Protocol (Atomic Absorption Spectroscopy - AAS):
-
Instrument: Atomic Absorption Spectrometer.
-
Sample Preparation: A known weight of the calcium oxoglutarate is dissolved in a suitable acidic solution and diluted to a known volume.
-
Analysis: The calcium concentration is determined by comparing the absorbance of the sample solution to a calibration curve prepared from standard calcium solutions.
Signaling Pathways Involving Alpha-Ketoglutarate
Alpha-ketoglutarate is not just a metabolic intermediate but also a crucial signaling molecule that influences several key cellular pathways.
Key Signaling Pathways
-
mTOR (mechanistic Target of Rapamycin) Pathway: AKG has been shown to inhibit the mTORC1 signaling complex, a central regulator of cell growth and proliferation. Inhibition of mTORC1 can lead to the induction of autophagy, a cellular recycling process that is implicated in longevity.
-
AMPK (AMP-activated Protein Kinase) Pathway: AKG can activate AMPK, a key sensor of cellular energy status. Activation of AMPK promotes catabolic pathways to generate ATP and restore energy homeostasis.
-
HIF-1α (Hypoxia-Inducible Factor 1-alpha) Pathway: AKG is a critical cofactor for prolyl hydroxylases (PHDs), the enzymes responsible for the degradation of HIF-1α. Under normoxic conditions, AKG-dependent PHD activity leads to the degradation of HIF-1α, a key transcription factor in the cellular response to low oxygen.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of calcium oxoglutarate for research purposes. The detailed protocols for synthesis and analysis, along with an understanding of its role in key signaling pathways, will empower researchers to confidently produce and utilize high-quality Ca-AKG in their investigations. The methodologies described herein are fundamental for ensuring the reliability and reproducibility of experimental results in the burgeoning field of metabolic research.
References
- 1. Alpha-Ketoglutarate, an Endogenous Metabolite, Extends Lifespan and Compresses Morbidity in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-ketoglutarate supplementation and BiologicaL agE in middle-aged adults (ABLE)—intervention study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Ketoglutarate, the Metabolite that Regulates Aging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Calcium Oxoglutarate: A Pivotal Hub in Cellular Metabolism and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium oxoglutarate, also known as calcium alpha-ketoglutarate (Ca-AKG), is a critical intermediate metabolite that sits at the crossroads of major catabolic and anabolic pathways. Beyond its well-established role in the Krebs cycle, recent research has illuminated its function as a pleiotropic signaling molecule, influencing a wide array of cellular processes from epigenetic regulation to aging. The interplay between calcium and alpha-ketoglutarate is particularly significant, with calcium ions acting as a key allosteric activator of enzymes that metabolize alpha-ketoglutarate, thereby directly linking cellular calcium signaling to the control of energy metabolism. This technical guide provides a comprehensive analysis of the calcium oxoglutarate metabolic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades to facilitate further research and therapeutic development.
Core Metabolic Pathways
Alpha-ketoglutarate (AKG) is a central component of the Krebs (Tricarboxylic Acid) cycle, a series of mitochondrial reactions essential for cellular respiration and energy production in aerobic organisms.[1] The cycle's primary function is the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide, generating ATP in the process.[2]
Krebs Cycle
Within the Krebs cycle, AKG is formed from isocitrate through oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase. Subsequently, AKG is converted to succinyl-CoA by the 2-oxoglutarate dehydrogenase complex (OGDHC).[2] This step is a critical regulatory point in the cycle. The activity of both isocitrate dehydrogenase and OGDHC is allosterically activated by calcium ions (Ca2+), thus creating a direct link between cellular calcium levels and the rate of energy metabolism.[3]
Amino Acid Metabolism
Alpha-ketoglutarate serves as a crucial link between carbohydrate and protein metabolism. It can be synthesized from several amino acids through transamination and deamination reactions, a process known as anaplerosis which replenishes Krebs cycle intermediates. Conversely, AKG can be used as a precursor for the synthesis of amino acids, including glutamate, glutamine, proline, and arginine. This bidirectional flow allows the cell to adapt to different metabolic demands.
Calcium Oxoglutarate as a Signaling Molecule
Emerging evidence has expanded the role of AKG from a simple metabolite to a key signaling molecule. Its intracellular concentration is sensed by various enzymes that regulate a broad spectrum of cellular processes.
Epigenetic Regulation
AKG is an essential cofactor for a family of enzymes known as Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs). This superfamily includes enzymes that are critical for epigenetic modifications, such as the Ten-Eleven Translocation (TET) enzymes, which are involved in DNA demethylation, and Jumonji C (JmjC) domain-containing histone demethylases. By modulating the activity of these enzymes, intracellular AKG levels can influence gene expression and cellular differentiation.
Hypoxia Signaling
Prolyl hydroxylases (PHDs), another class of 2-OGDDs, are key regulators of the hypoxia-inducible factor (HIF) pathway. Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for degradation. During hypoxia, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-1α and the activation of genes involved in the adaptive response to low oxygen, such as angiogenesis and glycolysis. As a substrate for PHDs, AKG levels can influence the cellular response to hypoxia.
Quantitative Data
The following tables summarize key quantitative data related to the calcium oxoglutarate metabolic pathway.
| Parameter | Value | Organism/Tissue | Conditions | Reference |
| Km of OGDHC for 2-Oxoglutarate | 2.1 mM | Pig Heart | Low Ca2+ | [4] |
| 0.16 mM | Pig Heart | High Ca2+ (~30 µM) | ||
| Apparent Km of OGDHC for Ca2+ | 1.2 µM | Pig Heart | 0.1 mM 2-Oxoglutarate | |
| 0.16 µM | Rat Mitochondria | Hypoxia (20-30 µM O2) | ||
| Vmax of OGDH | 9 ± 3 µmol/min/mg | Not Specified | Not Specified | |
| Ki of 2-Oxoglutarate for Aspartate Formation | 0.2 mM | Rat Heart Mitochondria | Constant redox potential |
Table 1: Kinetic Parameters of 2-Oxoglutarate Dehydrogenase Complex (OGDHC)
| Sample Type | Concentration Range | Method | Reference |
| Embryonic Stem Cells | Diminished in 2i/L medium compared to S/L | GC-MS | |
| Urine (Mice) | ~100-several hundred µM (standard diet) | Assay Kit | |
| ~several hundred nM (acid load) | Assay Kit | ||
| ~1-several mM (base load) | Assay Kit |
Table 2: Intracellular and In Vivo Concentrations of Alpha-Ketoglutarate
Experimental Protocols
Measurement of 2-Oxoglutarate Dehydrogenase (OGDH) Activity
This protocol describes a spectrophotometric method to measure the activity of the 2-oxoglutarate dehydrogenase complex in mitochondrial lysates. The assay is based on the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Mitochondrial lysate
-
KGDH buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, 1 mM MgCl2, 0.2 mM EDTA, 0.1% Triton X-100)
-
20 mM Thiamine pyrophosphate (TPP)
-
100 mM 2-oxoglutarate
-
10 mM NAD+
-
10 mM Coenzyme A (CoA)
-
96-well microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a master mix of the KGDH buffer containing TPP, NAD+, and CoA at their final desired concentrations.
-
Add 20 µL of mitochondrial lysate to each well of a 96-well plate in triplicate.
-
Add 200 µL of the master mix to each well.
-
Set up the spectrophotometer to read in kinetic mode at 340 nm for a defined period (e.g., 30 reads at 30-second intervals).
-
Initiate the reaction by adding 10 µL of 100 mM 2-oxoglutarate to each well and mix by pipetting.
-
Immediately start the spectrophotometer measurement.
-
Calculate the rate of NADH production from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).
Quantification of Alpha-Ketoglutarate using a Commercial Assay Kit
This protocol provides a general outline for using a fluorometric or colorimetric assay kit to determine the concentration of alpha-ketoglutarate in various biological samples. Specific details may vary depending on the manufacturer's instructions.
Materials:
-
Alpha-Ketoglutarate Assay Kit (containing assay buffer, enzyme mix, probe/substrate, and standard)
-
Biological sample (e.g., cell lysate, tissue homogenate, serum)
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in the provided assay buffer on ice.
-
Centrifuge the homogenate to remove insoluble material.
-
For some samples, a deproteinization step using a 10 kDa molecular weight cut-off spin filter may be necessary.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the alpha-ketoglutarate standard in the assay buffer to generate a standard curve.
-
-
Assay Reaction:
-
Add a specific volume of the sample and standards to separate wells of the 96-well plate.
-
Prepare a reaction mix containing the assay buffer, enzyme mix, and probe according to the kit's protocol.
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
For colorimetric assays, measure the absorbance at the recommended wavelength (e.g., 570 nm).
-
For fluorometric assays, measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Calculation:
-
Subtract the background reading (from a blank well with no standard) from all readings.
-
Plot the standard curve and determine the concentration of alpha-ketoglutarate in the samples by interpolating their readings on the curve.
-
Signaling Pathway and Workflow Diagrams
Figure 1: Calcium activation of the Krebs Cycle.
Figure 2: AKG as a central metabolic and signaling hub.
Figure 3: Workflow for OGDH activity assay.
References
- 1. α-Ketoglutaric Acid Measurement α-Ketoglutarate Assay Kit-Fluorometric Dojindo [dojindo.com]
- 2. 2-Oxoglutarate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 3. Elevation of Intracellular Alpha-Ketoglutarate Levels Inhibits Osteoclastogenesis by Suppressing the NF-κB Signaling Pathway in a PHD1-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of calcium ions and adenine nucleotides on the activity of pig heart 2-oxoglutarate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Enzymatic Assays for Calcium Alpha-Ketoglutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, is a critical molecule at the intersection of carbon and nitrogen metabolism. Beyond its central role in cellular energy production, α-KG is involved in amino acid synthesis, nitrogen transport, and serves as a vital cofactor for a variety of enzymes, including those involved in epigenetic modifications.[1] Given its diverse physiological roles, the accurate quantification of α-KG in biological samples is paramount for research in cellular metabolism, disease pathogenesis, and the development of novel therapeutic interventions. This guide provides a comprehensive overview of the core enzymatic assays for measuring calcium alpha-ketoglutarate, with a focus on colorimetric and fluorometric methods. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of relevant signaling pathways to aid researchers in their experimental design and data interpretation.
Core Principles of Enzymatic Assays for Alpha-Ketoglutarate
Enzymatic assays for α-KG are typically coupled enzyme assays that result in the production of a detectable signal, either colorimetric or fluorometric, which is proportional to the amount of α-KG present in the sample.[2] The general principle involves a series of enzymatic reactions. In a common approach, α-KG is transaminated to produce glutamate, which is then utilized in a subsequent reaction to generate a product that can be easily quantified.[3]
A widely used method involves the transamination of α-KG with the subsequent production of pyruvate. This pyruvate is then used in a reaction that generates a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the concentration of α-KG in the sample.
Quantitative Data Summary
The selection of an appropriate assay often depends on the required sensitivity and the nature of the biological sample. The following tables summarize the key quantitative parameters of commercially available colorimetric and fluorometric enzymatic assays for α-KG.
| Assay Type | Detection Method | Typical Detection Range | Reported Sensitivity | Wavelength (nm) |
| Colorimetric | Absorbance | 0 - 10 nmol/well | ~3.9 µM | 570 |
| Fluorometric | Fluorescence | 0 - 1 nmol/well | ~0.2 µM | Ex/Em = 535/587 |
| Enzyme | Substrate | Km Value | Source Organism |
| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | 0.190 mM | Bovine Adrenals |
| α-Ketoglutarate Dehydrogenase Complex | CoA | 0.012 mM | Bovine Adrenals |
| α-Ketoglutarate Dehydrogenase Complex | NAD+ | 0.025 mM | Bovine Adrenals |
Detailed Experimental Protocols
The following are generalized, yet detailed, protocols for colorimetric and fluorometric enzymatic assays for α-KG. These should be adapted based on the specific instructions of the commercial kit being used.
Protocol 1: Colorimetric Assay for Alpha-Ketoglutarate
This protocol is based on a coupled enzyme reaction that produces a colorimetric product measurable at 570 nm.
A. Reagent Preparation
-
α-KG Assay Buffer: Allow the buffer to come to room temperature before use.
-
α-KG Standard (100 mM): Reconstitute the α-KG standard in 100 µL of ddH₂O to generate a 100 mM stock solution. Mix well by pipetting.
-
α-KG Standard Curve Preparation:
-
Prepare a 1 mM α-KG standard solution by diluting 10 µL of the 100 mM stock into 990 µL of ddH₂O.
-
Prepare a series of standards in a 96-well plate by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard, resulting in 0, 2, 4, 6, 8, and 10 nmol/well.
-
Adjust the volume in each well to 50 µL with α-KG Assay Buffer.
-
-
Enzyme Mix: Reconstitute the enzyme mix with 220 µL of α-KG Assay Buffer. Pipette up and down to dissolve.
-
Probe: If the probe is in DMSO, warm it to room temperature to melt.
-
Reaction Mix: Prepare a master mix for the number of assays to be performed. For each well, combine the assay buffer, enzyme mix, and probe according to the kit's instructions.
B. Sample Preparation
-
Tissue Samples:
-
Homogenize 10-50 mg of tissue in 4-10 volumes of ice-cold assay buffer.
-
Centrifuge at 10,000-15,000 x g for 10-15 minutes at 4°C.
-
Collect the supernatant. For samples with high protein content, deproteinization using a 10 kDa MWCO spin filter is recommended.
-
-
Cell Samples:
-
Harvest approximately 2 x 10⁶ cells and wash with cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold α-KG Assay Buffer and homogenize by pipetting.
-
Centrifuge at top speed for 2-5 minutes at 4°C to remove insoluble material.
-
Collect the supernatant. Deproteinization with a 10 kDa MWCO spin filter is recommended.
-
-
Final Sample Volume: Adjust the final volume of the prepared sample to 50 µL with α-KG Assay Buffer in each well of the 96-well plate.
C. Assay Procedure
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
Mix well using a horizontal shaker or by pipetting.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
D. Data Analysis
-
Subtract the absorbance value of the 0 nmol/well standard (blank) from all other standard and sample readings.
-
Plot the standard curve of absorbance versus the amount of α-KG (nmol).
-
Determine the concentration of α-KG in the samples from the standard curve.
Protocol 2: Fluorometric Assay for Alpha-Ketoglutarate
This protocol utilizes a coupled enzyme reaction that produces a fluorescent product, offering higher sensitivity than the colorimetric assay.
A. Reagent Preparation
-
α-KG Assay Buffer: Allow the buffer to come to room temperature before use.
-
α-KG Standard (100 mM): Reconstitute the α-KG standard in 100 µL of ddH₂O to generate a 100 mM stock solution.
-
α-KG Standard Curve Preparation:
-
Prepare a 1 mM α-KG standard solution as described for the colorimetric assay.
-
Prepare a 0.1 mM standard solution by diluting 10 µL of the 1 mM standard with 90 µL of ddH₂O.
-
Prepare a series of standards in a 96-well black plate with a clear bottom by adding 0, 2, 4, 6, 8, and 10 µL of the 0.1 mM standard, resulting in 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well.
-
Adjust the volume in each well to 50 µL with α-KG Assay Buffer.
-
-
Enzyme Mixes: Reconstitute the converting and development enzymes in 220 µL of α-KG Assay Buffer each.
-
Fluorescent Probe: If the probe is in DMSO, warm to room temperature. For the fluorometric assay, the probe may need to be diluted 5 to 10-fold with α-KG Assay Buffer just prior to use.
-
Reaction Mix: Prepare a master mix containing assay buffer, enzyme mixes, and the fluorescent probe according to the kit's instructions.
B. Sample Preparation
Follow the same sample preparation steps as outlined in the colorimetric assay protocol (Protocol 1, Section B).
C. Assay Procedure
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
Mix well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a fluorescence microplate reader.
D. Data Analysis
-
Subtract the fluorescence value of the 0 nmol/well standard (blank) from all other readings.
-
Plot the standard curve of fluorescence versus the amount of α-KG (nmol).
-
Determine the concentration of α-KG in the samples from the standard curve.
Signaling Pathways and Experimental Workflows
Alpha-ketoglutarate is a central node in cellular metabolism, linking several key pathways. The following diagrams, generated using the DOT language, illustrate these connections.
References
The Role of Calcium Oxoglutarate in Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium oxoglutarate, a salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has emerged as a critical signaling molecule with pleiotropic effects on fundamental cellular processes. Beyond its established role in cellular metabolism, calcium oxoglutarate actively modulates key signaling networks that govern cell growth, homeostasis, and epigenetic regulation. This technical guide provides a comprehensive overview of the role of calcium oxoglutarate in cellular signaling, with a focus on the mTOR, AMPK, and HIF-1α pathways, as well as its impact on epigenetic modifying enzymes. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by providing detailed quantitative data, experimental protocols, and visual representations of the intricate signaling networks influenced by this multifaceted molecule.
Core Signaling Pathways Modulated by Calcium Oxoglutarate
Calcium oxoglutarate exerts its influence on several pivotal signaling pathways, often in a context-dependent manner. The following sections delve into the mechanisms of action and quantitative effects of calcium oxoglutarate on the mTOR, AMPK, and HIF-1α signaling cascades, as well as its role in epigenetic regulation.
The mTOR Pathway: A Dual Role in Cellular Growth
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The effect of alpha-ketoglutarate on mTOR signaling can be either inhibitory or activatory, depending on the cellular context and model system.
Quantitative Data on mTOR Signaling
| Cell Line/Organism | AKG Concentration | Effect on mTOR Pathway | Reference |
| Porcine Mammary Epithelial Cells | 1.5 mM | Decreased phosphorylation of mTOR and p70S6K. | [1] |
| HT22 Mouse Hippocampal Neuronal Cells | Dose-dependent | Decreased phosphorylation of mTOR (Ser2448) and 4EBP1 (Thr37/46). | [2] |
| IPEC-1 Porcine Intestinal Epithelial Cells | 2 mM | Significantly increased phosphorylation of mTOR. | [3] |
| C2C12 Mouse Myoblast Cells | 2 mM | Increased phosphorylation of mTOR, S6K, S6, and 4E-BP1. | [4] |
| 786O and ACHN Renal Cell Carcinoma Cells | 5, 7.5, 10 mM | Dose-dependent decrease in phosphorylation of PI3K, AKT, and mTOR. | [5] |
Signaling Pathway Diagram: mTOR
Calcium oxoglutarate's context-dependent modulation of the mTOR pathway.
The AMPK Pathway: A Sensor of Cellular Energy Status
AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated in response to a low cellular energy state (high AMP:ATP ratio). Alpha-ketoglutarate has been shown to activate AMPK, thereby promoting catabolic processes to restore energy balance.
Quantitative Data on AMPK Signaling
| Cell Line/Organism | AKG Concentration | Effect on AMPK Pathway | Reference |
| Drosophila melanogaster | 5 µM | Significantly upregulated mRNA expression of AMPKα. | |
| HepG2 Human Liver Cancer Cells | 25 µM | Activated AMPK phosphorylation. | |
| C2C12 Mouse Myoblast Cells (low glucose) | 2 mM | Significantly decreased the p-AMPK/AMPK ratio. | |
| H4IIE Rat Hepatoma Cells | 1 mM | Abolished alanine-mediated AMPK activation. |
Signaling Pathway Diagram: AMPK
Calcium oxoglutarate activates AMPK, promoting a catabolic state.
Epigenetic Regulation: A Cofactor for Demethylases
Alpha-ketoglutarate is an essential cofactor for a class of enzymes known as Fe(II)/2-oxoglutarate-dependent dioxygenases, which include the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases. By influencing the activity of these enzymes, calcium oxoglutarate plays a crucial role in epigenetic remodeling.
Quantitative Data on Epigenetic Regulation
| Cell Line/Organism | AKG Concentration | Effect on Epigenetic Markers | Reference |
| MOLT3 and PEER T-ALL Cells | 3.5 mM and 7 mM | Concentration-dependent increase in relative 5-hydroxymethylcytosine (5hmC) fluorescence. | |
| Murine Embryos | 150 µM | Significantly increased mean fluorescence intensity of 5hmC and the 5hmC/5mC ratio. | |
| Diabetic Rat Hearts | Supplementation | Reversed aberrant DNA methylation patterns. | |
| KDM4A (JmjC histone demethylase) | 24.7 ± 6.7 µM | KMapp for 2-oxoglutarate. |
Signaling Pathway Diagram: Epigenetic Regulation
References
The Discovery and Enduring Significance of Alpha-Ketoglutarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-ketoglutarate (AKG), a pivotal intermediate in the Krebs cycle, has a rich history intertwined with the foundations of modern biochemistry. Its discovery in 1937 by Sir Hans Adolf Krebs and William Arthur Johnson was a critical step in elucidating cellular respiration.[1][2] Initially recognized for its central role in energy metabolism, the scientific understanding of AKG has expanded dramatically. It is now appreciated as a multi-faceted molecule crucial for amino acid metabolism, nitrogen transport, and as a key signaling molecule influencing a host of cellular processes, including epigenetic regulation and cellular aging. This in-depth technical guide explores the discovery and history of alpha-ketoglutarate, presents key quantitative data from seminal experiments, details modern experimental protocols for its study, and provides visualizations of its critical signaling pathways.
The Discovery of Alpha-Ketoglutarate: A Landmark in Metabolic Research
The story of alpha-ketoglutarate's discovery is inseparable from the elucidation of the citric acid cycle, a cornerstone of metabolic understanding. In 1937, Hans Krebs and his student William Arthur Johnson, working at the University of Sheffield, published their groundbreaking paper, "The role of citric acid in intermediate metabolism in animal tissues."[3] Their work, which later earned Krebs a Nobel Prize in 1953, proposed a cyclic pathway for the oxidation of carbohydrates.[1]
The Experimental Foundation: Pigeon Breast Muscle and Manometry
Krebs and Johnson's experiments primarily utilized minced pigeon breast muscle, a tissue with a high rate of respiration.[2] A key technique employed was Warburg manometry, which allowed for the precise measurement of oxygen consumption in tissue preparations. By adding various organic acids to the muscle tissue and observing the subsequent changes in oxygen uptake, they were able to piece together the sequence of reactions.
A crucial observation was the catalytic effect of citrate. The addition of a small amount of citrate to the muscle homogenate led to a much larger consumption of oxygen than could be accounted for by the complete oxidation of the added citrate alone. This indicated that citrate was being regenerated in a cyclic process.
The Role of Inhibitors in Identifying Intermediates
To identify the intermediates in this cycle, Krebs and Johnson cleverly employed metabolic inhibitors. One such inhibitor was malonate, which was known to competitively inhibit the enzyme succinate dehydrogenase. When malonate was added to the muscle tissue, succinate accumulated, indicating it was the substrate for the inhibited enzyme.
Another key inhibitor used was arsenite, which inhibits the oxidation of α-keto acids. In the presence of arsenite, the addition of citrate to the muscle preparation led to the accumulation of α-ketoglutarate. This provided strong evidence that α-ketoglutarate was an intermediate in the oxidative breakdown of citrate.
Quantitative Data from Seminal and Modern Studies
The following tables summarize key quantitative data from historical and contemporary research on alpha-ketoglutarate, providing insights into its metabolic context and concentrations in various biological samples.
| Experiment | Tissue | Conditions | Observation | Reference |
| Catalytic Effect of Citrate | Minced Pigeon Muscle | Incubation with and without citrate | Addition of citrate significantly increased O2 consumption beyond its own oxidation. | |
| Identification of α-Ketoglutarate as an Intermediate | Minced Pigeon Muscle | Incubation with citrate in the presence of arsenite | Accumulation of α-ketoglutarate was observed. | |
| Conversion of Citrate to α-Ketoglutarate | Minced Pigeon Muscle | Incubation with citrate in the presence of arsenate | 5.48 mmol of citrate was converted to 5.07 mmol of α-ketoglutarate. | |
| Effect of Malonate on Citrate Metabolism | Minced Pigeon Muscle | Incubation with citrate in the presence of malonate | Quantitative conversion of citrate to succinate, with small amounts of α-ketoglutarate. |
| Tissue | Concentration (nmol/g wet weight) | Species | Reference |
| Liver | 130 ± 20 | Rat | |
| Kidney | 90 ± 10 | Rat | |
| Brain | 70 ± 10 | Rat | |
| Heart | 40 ± 5 | Rat | |
| Skeletal Muscle | 20 ± 3 | Rat |
Modern Experimental Protocols for the Study of Alpha-Ketoglutarate
The study of alpha-ketoglutarate has been revolutionized by modern analytical techniques. This section provides detailed methodologies for the quantification of AKG in biological samples.
Sample Preparation for AKG Quantification
Accurate measurement of AKG requires careful sample preparation to minimize its degradation.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold Assay Buffer (specific to the chosen assay kit)
-
Dounce homogenizer or bead-based homogenizer
-
Refrigerated centrifuge
-
10 kDa Molecular Weight Cut-Off (MWCO) spin filters (for deproteinization)
-
Perchloric acid (PCA) and Potassium hydroxide (KOH) (for LC-MS analysis)
Procedure:
-
Tissue Samples:
-
Excise tissue and immediately wash with ice-cold PBS.
-
Blot dry and weigh the tissue.
-
Homogenize the tissue on ice in 4-10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.
-
Collect the supernatant for analysis. For colorimetric/fluorometric assays, deproteinization using a 10 kDa MWCO spin filter is recommended. For LC-MS, perchloric acid precipitation followed by neutralization with KOH is essential.
-
-
Cell Samples:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in ice-cold assay buffer.
-
Homogenize by pipetting up and down.
-
Centrifuge at top speed for 2-5 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for analysis.
-
Colorimetric and Fluorometric Assays
These assays are based on enzymatic reactions that produce a colored or fluorescent product proportional to the AKG concentration.
Principle: Alpha-ketoglutarate is transaminated to generate pyruvate. The pyruvate then reacts with a probe to produce a colorimetric signal (absorbance at ~570 nm) or a fluorometric signal (Ex/Em = 535/587 nm).
Protocol (General):
-
Standard Curve Preparation: Prepare a series of AKG standards (e.g., 0-10 nmol/well) by diluting a stock solution in the assay buffer.
-
Sample Preparation: Add 1-50 µL of the prepared sample supernatant to the wells of a 96-well plate. Adjust the final volume to 50 µL with assay buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer, enzyme mix, and probe according to the manufacturer's instructions.
-
Reaction Initiation: Add 50 µL of the reaction mix to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Calculation: Subtract the blank reading, plot the standard curve, and determine the AKG concentration in the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for AKG quantification.
Principle: AKG is separated from other metabolites by liquid chromatography and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio.
Protocol (General):
-
Sample Preparation: Deproteinize samples as described above. Spike samples with an isotopically labeled internal standard (e.g., ¹³C₅-α-KG) for accurate quantification.
-
Derivatization (Optional but common): Derivatize AKG to improve its chromatographic properties and ionization efficiency. A common method involves reaction with N-methyl imidazole in the presence of trifluoroacetic anhydride.
-
LC Separation: Inject the prepared sample onto an appropriate LC column (e.g., Zorbax SB C8). Use a suitable mobile phase gradient to achieve separation.
-
MS/MS Detection: Operate the mass spectrometer in negative or positive ion mode, depending on the derivatization. Monitor the specific mass transitions for AKG and the internal standard. For example, for underivatized AKG, a common transition is m/z 145 -> 101.
-
Quantification: Generate a standard curve by plotting the peak area ratio of AKG to the internal standard against the concentration. Calculate the AKG concentration in the samples from the standard curve.
Alpha-Ketoglutarate as a Signaling Molecule
Beyond its metabolic roles, AKG is a crucial signaling molecule that influences a wide range of cellular processes.
Co-factor for α-Ketoglutarate-Dependent Dioxygenases
AKG is an essential co-substrate for a large family of non-heme iron-containing enzymes known as α-ketoglutarate-dependent dioxygenases (α-KGDDs). These enzymes catalyze various hydroxylation reactions involved in:
-
Epigenetic Regulation: DNA and histone demethylation by TET (Ten-Eleven Translocation) and JmjC (Jumonji C) domain-containing enzymes, respectively.
-
Hypoxia Sensing: Regulation of the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by prolyl hydroxylases (PHDs).
-
Collagen Synthesis: Prolyl and lysyl hydroxylases are essential for the post-translational modification and stability of collagen.
The catalytic mechanism involves the binding of AKG and the substrate to the Fe(II) center of the enzyme, followed by the binding of molecular oxygen. This leads to the oxidative decarboxylation of AKG to succinate and CO₂, and the hydroxylation of the substrate.
Regulation of mTOR Signaling
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. AKG has been shown to influence mTOR signaling through multiple mechanisms. One proposed mechanism involves the inhibition of ATP synthase by AKG, leading to an increase in the AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1 signaling. Conversely, AKG can also activate mTOR by serving as a precursor for the synthesis of amino acids, such as glutamine and leucine, which are potent activators of mTORC1.
Activation of AMPK Signaling
As mentioned above, AKG can indirectly activate AMP-activated protein kinase (AMPK), a critical energy sensor in the cell. By inhibiting ATP synthase, AKG reduces cellular ATP levels, leading to an increased AMP/ATP ratio, which is the primary activator of AMPK. Activated AMPK then initiates a cascade of events to restore energy homeostasis, including the stimulation of catabolic pathways (like fatty acid oxidation and glycolysis) and the inhibition of anabolic pathways (such as protein and lipid synthesis).
Conclusion
From its initial identification as a key intermediate in the Krebs cycle to its current status as a pleiotropic signaling molecule, alpha-ketoglutarate has remained a subject of intense scientific interest. The foundational work of Krebs and Johnson, relying on meticulous experimentation with limited tools, laid the groundwork for our understanding of cellular metabolism. Today, with advanced analytical techniques, researchers continue to uncover the intricate roles of AKG in health and disease. This technical guide provides a comprehensive overview of the discovery, quantification, and signaling functions of alpha-ketoglutarate, serving as a valuable resource for professionals in the fields of research, science, and drug development. The ongoing exploration of AKG's multifaceted nature holds significant promise for the development of novel therapeutic strategies for a range of metabolic and age-related disorders.
References
The Lynchpin of Cellular Respiration: A Technical Guide to Calcium Oxoglutarate's Function in the TCA Cycle
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of calcium α-ketoglutarate (also known as calcium oxoglutarate) within the tricarboxylic acid (TCA) cycle, a cornerstone of cellular energy metabolism. Beyond its fundamental role as a key intermediate, this document elucidates the intricate regulatory mechanisms governed by calcium and the broader implications of α-ketoglutarate (AKG) as a signaling molecule, connecting metabolic status to epigenetic regulation and other cellular processes.
Core Function of α-Ketoglutarate in the TCA Cycle
Alpha-ketoglutarate is a pivotal five-carbon dicarboxylic acid that serves as a central hub in the TCA cycle. Its formation and subsequent catabolism are critical for the generation of reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation and ATP synthesis.
Formation of α-Ketoglutarate
AKG is synthesized from isocitrate through an oxidative decarboxylation reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH). This is a two-step process involving the oxidation of isocitrate to oxalosuccinate, which is then decarboxylated to yield AKG.[1][2] In mammals, there are three isoforms of IDH. IDH3, which is NAD⁺-dependent, is the primary isoform within the mitochondrial TCA cycle.[1][2] The reaction is as follows:
Isocitrate + NAD⁺ → α-Ketoglutarate + CO₂ + NADH + H⁺
Conversion to Succinyl-CoA
Following its formation, AKG undergoes another oxidative decarboxylation, catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC), to form succinyl-CoA. This multi-enzyme complex is a key regulatory point in the TCA cycle.[3] The overall reaction is:
α-Ketoglutarate + NAD⁺ + CoA-SH → Succinyl-CoA + CO₂ + NADH + H⁺
The Regulatory Role of Calcium
Calcium ions (Ca²⁺) are crucial allosteric regulators of the TCA cycle, ensuring that the rate of energy production is tightly coupled with cellular energy demand. Elevated mitochondrial calcium levels, often a result of increased cellular activity, stimulate key enzymes in the cycle.
Specifically, calcium activates both isocitrate dehydrogenase and the α-ketoglutarate dehydrogenase complex. This activation is achieved by lowering the Michaelis constant (Km) of the enzymes for their respective substrates, thereby increasing their catalytic efficiency at physiological substrate concentrations. For instance, in the presence of ADP, calcium can lower the apparent Km of NAD-IDH for isocitrate. This ensures that an increase in cellular work, signaled by a rise in intracellular calcium, is met with an accelerated production of ATP.
Quantitative Data on Enzyme Kinetics
The following tables summarize key quantitative data related to the enzymes responsible for the formation and consumption of α-ketoglutarate in the TCA cycle.
| Enzyme | Substrate | Cofactor | Apparent K_m_ (µM) | V_max_ (µM/min) | Notes |
| Isocitrate Dehydrogenase (NAD⁺-dependent) | Isocitrate | NAD⁺ | 2.3 - 63 | 4.6 ± 0.3 | The kinetics can be non-hyperbolic, suggesting multiple active sites or negative cooperativity. Calcium lowers the apparent K_m_ for isocitrate in the presence of ADP. |
| Isocitrate Dehydrogenase (NADP⁺-dependent) | Isocitrate | NADP⁺ | - | - | While not part of the canonical TCA cycle, this isoform contributes to cellular metabolism. |
| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | NAD⁺ | ~670 | - | The kinetic behavior of this complex is intricate and can be influenced by enzyme concentration and the association-dissociation of its subunits. Calcium enhances its activity. |
Note: Kinetic parameters can vary significantly depending on the tissue source, purification methods, and assay conditions.
α-Ketoglutarate as a Metabolic Hub: Anaplerosis and Cataplerosis
The TCA cycle is not a closed loop; its intermediates are constantly being replenished (anaplerosis) and withdrawn (cataplerosis) to support various biosynthetic pathways. Alpha-ketoglutarate is a prime example of this metabolic flexibility.
-
Anaplerosis: AKG can be formed from the amino acid glutamate through transamination or oxidative deamination, reactions that are crucial for linking amino acid and carbohydrate metabolism.
-
Cataplerosis: AKG can be siphoned off from the TCA cycle to serve as a precursor for the synthesis of amino acids (such as glutamate, glutamine, proline, and arginine) and neurotransmitters.
α-Ketoglutarate as a Signaling Molecule
Beyond its metabolic roles, AKG is an essential cofactor for a large family of α-ketoglutarate-dependent dioxygenases (α-KGDs). These enzymes participate in a wide array of processes, including:
-
Epigenetic Regulation: AKG is a cofactor for TET enzymes, which are involved in DNA demethylation, and for Jumonji C (JmjC) domain-containing histone demethylases. By influencing the activity of these enzymes, AKG can modulate the epigenetic landscape of the cell.
-
Hypoxia Sensing: Prolyl hydroxylases, which are α-KGDs, play a key role in the degradation of hypoxia-inducible factor 1α (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated and targeted for degradation. During hypoxia, the lack of oxygen inhibits prolyl hydroxylase activity, leading to the stabilization of HIF-1α and the activation of genes involved in the hypoxic response.
Experimental Protocols
Measurement of TCA Cycle Intermediates by LC-MS/MS
This protocol provides a general framework for the analysis of TCA cycle intermediates, including α-ketoglutarate, from biological samples.
1. Sample Preparation:
- For tissues, rapidly homogenize a known weight of tissue (e.g., 50 mg) in an ice-cold extraction buffer.
- For cultured cells, quench metabolism by rapidly washing with ice-cold saline and then lyse the cells in an extraction solvent.
- A common extraction solvent is a mixture of methanol, acetonitrile, and water.
- Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet proteins and cellular debris.
- Collect the supernatant for analysis.
2. Chromatographic Separation:
- Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- A reversed-phase C18 column or a mixed-mode column can be used for separation.
- The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
- A gradient elution is employed to separate the polar TCA cycle intermediates.
3. Mass Spectrometry Detection:
- Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
- Use multiple reaction monitoring (MRM) for targeted quantification of each TCA cycle intermediate. This involves selecting a specific precursor ion and a specific product ion for each analyte.
- Stable isotope-labeled internal standards should be used for accurate quantification.
Isocitrate Dehydrogenase (IDH) Activity Assay
This colorimetric assay measures the activity of IDH by monitoring the reduction of NAD⁺ to NADH.
1. Reagent Preparation:
- Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.5.
- Substrate Solution: Isocitrate.
- Cofactor Solution: NAD⁺.
- Developer Solution: Contains a probe that reacts with NADH to produce a colored product.
2. Assay Procedure:
- Prepare a reaction mix containing the assay buffer, substrate, and cofactor.
- Add the sample (e.g., cell lysate, tissue homogenate) to a 96-well plate.
- For background control, prepare parallel wells without the isocitrate substrate.
- Initiate the reaction by adding the reaction mix to the sample wells.
- Incubate the plate at 37°C.
- Measure the absorbance at a specific wavelength (e.g., 450 nm) at multiple time points to determine the reaction rate.
- Calculate the IDH activity based on a standard curve generated with known concentrations of NADH.
α-Ketoglutarate Dehydrogenase (KGDH) Activity Assay
This colorimetric assay measures the activity of the KGDH complex.
1. Reagent Preparation:
- KGDH Assay Buffer: e.g., pH 7.5.
- KGDH Substrate: α-Ketoglutarate.
- KGDH Developer: A solution that allows for the detection of NADH produced.
2. Assay Procedure:
- Prepare a reaction mix containing the assay buffer and developer.
- Add the sample to a 96-well plate.
- For a sample blank, omit the KGDH substrate.
- Initiate the reaction by adding the KGDH substrate.
- Measure the absorbance at 450 nm in kinetic mode at 37°C.
- The activity is proportional to the rate of increase in absorbance.
Conclusion
Calcium α-ketoglutarate stands at a critical intersection of cellular metabolism, energy production, and signaling. Its central position in the TCA cycle, coupled with the intricate regulation by calcium, underscores the elegant coordination of cellular bioenergetics. Furthermore, the expanding role of α-ketoglutarate as a key cofactor in epigenetic and hypoxic signaling pathways highlights its importance in translating the metabolic state of the cell into broader physiological responses. A thorough understanding of these functions and the methodologies to study them is paramount for researchers and professionals in the fields of metabolic diseases, oncology, and drug development.
References
An In-depth Technical Guide to the Endogenous Synthesis of Alpha-Ketoglutarate in Mammals
Audience: Researchers, scientists, and drug development professionals.
Abstract
Alpha-ketoglutarate (AKG), also known as 2-oxoglutarate, is a pivotal metabolite that occupies a central node in cellular metabolism.[1][2] As a key intermediate in the tricarboxylic acid (TCA) cycle, it is fundamental to cellular energy production.[3][4] Beyond its bioenergetic role, AKG is a crucial link between carbon and nitrogen metabolism, serving as a primary nitrogen transporter and a precursor for the synthesis of several amino acids.[5] Furthermore, AKG functions as an essential cofactor for a large family of dioxygenase enzymes, including those involved in epigenetic modifications and hypoxia signaling, thereby acting as a critical signaling molecule that integrates metabolic status with cellular function and fate. This technical guide provides a comprehensive overview of the primary pathways of endogenous AKG synthesis in mammals, details the regulatory mechanisms governing its production, presents quantitative data on relevant enzymes, and outlines detailed experimental protocols for its measurement.
Core Pathways of Alpha-Ketoglutarate Synthesis
In mammalian cells, the intracellular pool of alpha-ketoglutarate is maintained through three principal metabolic pathways. These pathways are interconnected and dynamically regulated to meet the cell's metabolic demands.
The Tricarboxylic Acid (TCA) Cycle
The canonical source of AKG is the TCA cycle, occurring within the mitochondrial matrix. In this pathway, isocitrate undergoes oxidative decarboxylation to form AKG.
-
Enzyme: Isocitrate Dehydrogenase (IDH).
-
Reaction: Isocitrate + NAD⁺/NADP⁺ → Alpha-Ketoglutarate + CO₂ + NADH/NADPH + H⁺.
-
Description: There are three main isoforms of IDH. IDH3 is the primary enzyme within the TCA cycle, is NAD⁺-dependent, and is allosterically regulated. IDH1 (cytosolic) and IDH2 (mitochondrial) are NADP⁺-dependent and play significant roles in providing NADPH for antioxidant defense and reductive biosynthesis. The reaction proceeds in two steps: the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation to yield AKG.
Glutamate Metabolism
AKG can be synthesized directly from the amino acid glutamate through two main enzymatic reactions: oxidative deamination and transamination. This makes glutamate a major anaplerotic source for replenishing TCA cycle intermediates.
-
Oxidative Deamination:
-
Enzyme: Glutamate Dehydrogenase (GDH).
-
Reaction: Glutamate + NAD⁺/NADP⁺ + H₂O ↔ Alpha-Ketoglutarate + NH₄⁺ + NADH/NADPH + H⁺.
-
Description: This reversible reaction, primarily located in the mitochondria, is crucial for both amino acid catabolism and biosynthesis. It links amino acid metabolism directly to the TCA cycle. Mammalian GDH can utilize either NAD⁺ or NADP⁺ as a cofactor.
-
-
Transamination:
-
Enzymes: Aminotransferases (or transaminases), such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Reaction (ALT): Glutamate + Pyruvate ↔ Alpha-Ketoglutarate + Alanine.
-
Reaction (AST): Glutamate + Oxaloacetate ↔ Alpha-Ketoglutarate + Aspartate.
-
Description: Transamination reactions involve the transfer of an amino group from glutamate to an α-keto acid, producing AKG and a new amino acid. These reactions are readily reversible and essential for nitrogen homeostasis and the synthesis of non-essential amino acids.
-
Glutaminolysis
Glutamine, the most abundant free amino acid in plasma, serves as a major fuel source for rapidly proliferating cells and is a key precursor for AKG synthesis in a two-step process known as glutaminolysis.
-
Glutamine to Glutamate:
-
Enzyme: Glutaminase (GLS).
-
Reaction: Glutamine + H₂O → Glutamate + NH₄⁺.
-
-
Glutamate to Alpha-Ketoglutarate:
-
The resulting glutamate is then converted to AKG via Glutamate Dehydrogenase or aminotransferases as described in section 1.2.
-
This pathway is particularly important in cancer cells, immune cells, and enterocytes to provide a continuous supply of metabolic intermediates for the TCA cycle and biosynthesis.
Regulation of Alpha-Ketoglutarate Synthesis
The synthesis of AKG is tightly regulated by the energetic and metabolic state of the cell. This regulation occurs primarily through the allosteric control of the key enzymes, IDH and GDH.
-
Isocitrate Dehydrogenase (IDH3): As a rate-limiting step in the TCA cycle, IDH3 activity is highly sensitive to the mitochondrial energy charge.
-
Activators: ADP (signaling low energy) and Ca²⁺ (signaling muscle contraction or neurotransmission).
-
Inhibitors: ATP (signaling high energy) and NADH (signaling high reducing power).
-
Phosphorylation of an active site serine residue can also inactivate the enzyme when energy production is not required.
-
-
Glutamate Dehydrogenase (GDH): The activity of GDH is also allosterically regulated, allowing it to respond to cellular energy needs and amino acid availability.
-
Activators: ADP and Leucine.
-
Inhibitors: ATP, GTP, and NADH.
-
This complex regulation ensures that AKG is produced according to the cell's requirements for energy, biosynthesis, and nitrogen balance.
Quantitative Data on AKG Synthesis
The efficiency and contribution of each synthesis pathway can be understood through the kinetic properties of the key enzymes and the resulting physiological concentrations of AKG.
Table 1: Kinetic Parameters of Key AKG-Synthesizing Enzymes Note: Values can vary significantly based on species, tissue, and experimental conditions (pH, temperature).
| Enzyme | Substrate | K_m (mM) | Source |
| Isocitrate Dehydrogenase (IDH3) | Isocitrate | ~0.02 - 0.2 | Generic Textbook Values |
| Glutamate Dehydrogenase (GDH) | Glutamate | ~0.5 - 5.0 | |
| Glutamate Dehydrogenase (GDH) | α-Ketoglutarate | ~6.0 | |
| Alanine Aminotransferase (ALT) | α-Ketoglutarate | ~0.1 - 0.7 | Generic Textbook Values |
| Aspartate Aminotransferase (AST) | α-Ketoglutarate | ~0.1 - 0.8 | Generic Textbook Values |
Table 2: Reported Contributions of Pathways to AKG Production
| Tissue | Condition | Pathway Contribution | Finding | Source |
| Rat Liver Mitochondria | State 4 (Resting) | Alanine Aminotransferase | Accounts for ~30% of total mitochondrial AKG production. | |
| Rat Liver Mitochondria | State 3 (Active) | Alanine Aminotransferase | Accounts for ~5% of total mitochondrial AKG production. | |
| Rat Liver Mitochondria | Various | Glutamate Metabolism | Accounts for 72-82% of total AKG production. |
Experimental Protocols for Quantification of Alpha-Ketoglutarate
Accurate measurement of intracellular AKG is critical for studying its metabolic roles. The primary methods include colorimetric/fluorometric assays and liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation from Mammalian Tissue
Proper sample preparation is crucial to preserve metabolite integrity.
-
Tissue Excision: Rapidly excise the tissue of interest and immediately wash in ice-cold PBS to remove blood.
-
Snap-Freezing: Snap-freeze the tissue in liquid nitrogen to halt all enzymatic activity. Store at -80°C until analysis.
-
Homogenization: Weigh 10-50 mg of frozen tissue and homogenize in 4-10 volumes of an ice-cold assay buffer or lysis buffer (e.g., RIPA for Western blotting) using a Dounce or bead-based homogenizer.
-
Deproteinization (Essential for Assays):
-
Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.
-
Collect the supernatant. For enzymatic assays, deproteinize using a 10 kDa molecular weight cutoff (MWCO) spin filter.
-
For LC-MS, perchloric acid (PCA) precipitation is common. Add ice-cold PCA to a final concentration of 1 M, incubate on ice, centrifuge, and collect the supernatant.
-
Protocol for Colorimetric/Fluorometric AKG Assay
These assays are based on a coupled enzymatic reaction where AKG is converted, ultimately leading to the production of a colored or fluorescent compound.
-
Standard Curve Preparation: Prepare a dilution series of an AKG standard (e.g., 0-250 µM) in the same buffer as the samples.
-
Reaction Setup:
-
Add 50 µL of deproteinized sample supernatant, standards, and blanks to separate wells of a 96-well microtiter plate.
-
Prepare a Reaction Mix containing an enzyme mix, substrate, and a colorimetric or fluorometric probe as per the manufacturer's instructions (e.g., Abcam ab83431, Cell Biolabs).
-
Add 100-150 µL of the Reaction Mix to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-120 minutes, protected from light. The assay is continuous and can be measured at multiple time points.
-
Measurement:
-
Colorimetric: Read absorbance at ~570 nm.
-
Fluorometric: Read fluorescence at Ex/Em = 535/587 nm.
-
-
Calculation: Subtract the blank reading from all values. Plot the standard curve and determine the AKG concentration in the samples by interpolating from the curve.
Protocol for LC-MS Based AKG Quantification
LC-MS provides the highest sensitivity and specificity for metabolite quantification.
-
Sample and Standard Preparation: Use the deproteinized supernatant from step 4.1. Prepare a standard curve of AKG with a known concentration of an isotopically labeled internal standard (e.g., ¹³C₅-α-KG) to correct for matrix effects and instrument variability.
-
LC Separation: Inject samples and standards onto an appropriate liquid chromatography column (e.g., C18). Use a gradient elution with suitable mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate AKG from other metabolites.
-
MS Detection: Operate the mass spectrometer in negative ion mode. Monitor the specific mass-to-charge ratio (m/z) transitions for AKG (e.g., m/z 145 -> 101) and the internal standard using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Quantification: Generate a standard curve by plotting the peak area ratio of the analyte (AKG) to the internal standard against concentration. Calculate the AKG concentration in the samples from this regression line.
Conclusion
The endogenous synthesis of alpha-ketoglutarate in mammals is a highly regulated and critical process involving central metabolic pathways. Its production from the TCA cycle, glutamate, and glutamine ensures its availability not only for energy generation but also for a diverse range of biosynthetic and signaling functions. Understanding the intricate regulation of its synthesis and the ability to accurately quantify its levels are paramount for research into metabolic diseases, cancer, and aging, and for the development of novel therapeutic strategies targeting these processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical pathways to α-ketoglutarate, a multi-faceted metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-Ketoglutarate as a Molecule with Pleiotropic Activity: Well-Known and Novel Possibilities of Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Intracellular Concentration of Alpha-Ketoglutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a pivotal metabolite that sits at the crossroads of major metabolic and signaling pathways. As a key intermediate in the tricarboxylic acid (TCA) cycle, it plays a central role in cellular energy production. Beyond its bioenergetic functions, α-KG is a critical nitrogen scavenger in amino acid metabolism and serves as an essential cofactor for a large family of dioxygenase enzymes. These enzymes, including histone and DNA demethylases, are crucial regulators of epigenetic modifications, thereby influencing gene expression and cell fate. Given its multifaceted roles, the intracellular concentration of α-KG is tightly regulated and its dysregulation has been implicated in a variety of pathological conditions, including cancer and metabolic diseases. This technical guide provides a comprehensive overview of the intracellular concentration of α-KG, detailed methodologies for its quantification, and a summary of its key signaling pathways.
Data Presentation: Intracellular α-Ketoglutarate Concentrations
The intracellular concentration of α-KG can vary depending on the cell type, tissue, and metabolic state. The following tables summarize reported α-KG concentrations across different biological samples.
Table 1: Intracellular Alpha-Ketoglutarate Concentration in Cell Lines
| Cell Line | Cell Type | Intracellular α-KG Concentration | Reference |
| K562 | Human chronic myelogenous leukemia | 1.55–316 pmol/1 × 10⁶ cells (for total α-keto acids) | [1] |
| Caco-2 | Human colorectal adenocarcinoma | IC50 of 26.6 mM (extracellularly applied) for proliferation inhibition | [2] |
| HT-29 | Human colorectal adenocarcinoma | IC50 of 26.7 mM (extracellularly applied) for proliferation inhibition | [2] |
| LS-180 | Human colorectal adenocarcinoma | IC50 of 35.3 mM (extracellularly applied) for proliferation inhibition | [2] |
| Saos-2 | Human osteosarcoma | IC50 ≈ 35 mM (extracellularly applied) for proliferation inhibition | [3] |
| HOS | Human osteosarcoma | IC50 ≈ 35 mM (extracellularly applied) for proliferation inhibition | |
| C2C12 | Mouse myoblasts | 0.1 mM - 1.0 mM (extracellularly applied) stimulated growth |
Table 2: Alpha-Ketoglutarate Concentration in Tissues
| Tissue | Species | α-KG Concentration (nmol/g wet weight) | Reference |
| Liver | Rat | 130 ± 20 | |
| Kidney | Rat | 90 ± 10 | |
| Brain | Rat | 70 ± 10 | |
| Heart | Rat | 40 ± 5 | |
| Skeletal Muscle | Rat | 20 ± 3 |
Experimental Protocols
Accurate quantification of intracellular α-KG is crucial for understanding its physiological and pathological roles. The following sections detail the key experimental protocols for measuring intracellular α-KG concentrations.
Protocol 1: Intracellular Metabolite Extraction for LC-MS/MS Analysis
This protocol outlines a common procedure for extracting intracellular metabolites from cultured cells for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), 80% in water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
-
Liquid nitrogen (optional)
Procedure:
-
Cell Culture and Harvest: Grow cells to the desired confluency in appropriate culture vessels.
-
Washing: Aspirate the culture medium. Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.
-
Metabolism Quenching and Extraction:
-
Immediately add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer. For a 10 cm dish, 1 mL is typically used.
-
Alternatively, for rapid quenching, snap-freeze the cell monolayer in liquid nitrogen before adding the extraction solvent.
-
-
Cell Lysis and Collection: Place the culture dish on ice and use a cell scraper to detach the cells into the methanol solution.
-
Transfer and Centrifugation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Centrifuge at >13,000 x g for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.
Protocol 2: Quantification of Alpha-Ketoglutarate by LC-MS/MS
This protocol provides a general workflow for the quantification of α-KG in cellular extracts using a triple quadrupole mass spectrometer.
Instrumentation and Reagents:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7-μm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
α-Ketoglutarate standard
-
Isotopically labeled internal standard (e.g., ¹³C₅-α-KG)
Procedure:
-
Sample Preparation: Thaw the metabolite extracts on ice. If necessary, dilute the samples with the initial mobile phase conditions. Spike a known concentration of the isotopically labeled internal standard into each sample and standard.
-
LC Separation:
-
Inject a small volume (e.g., 5 µL) of the sample onto the C18 column.
-
Use a gradient elution to separate α-KG from other metabolites. An example gradient is as follows:
-
0-1 min: 2% B
-
1-5 min: Ramp to 98% B
-
5-7 min: Hold at 98% B
-
7-7.5 min: Return to 2% B
-
7.5-10 min: Re-equilibrate at 2% B
-
-
The flow rate is typically around 0.3-0.5 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for α-KG and its internal standard.
-
α-KG: m/z 145 → 101
-
¹³C₅-α-KG: m/z 150 → 105
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous α-KG and the internal standard.
-
Calculate the ratio of the α-KG peak area to the internal standard peak area.
-
Generate a standard curve by plotting the peak area ratios of the α-KG standards against their known concentrations.
-
Determine the concentration of α-KG in the samples by interpolating their peak area ratios on the standard curve.
-
Signaling Pathways and Logical Relationships
The intracellular concentration of α-KG is a critical determinant of several key signaling pathways, particularly those involved in epigenetic regulation and cell growth.
Alpha-Ketoglutarate Dependent Dioxygenases and Epigenetic Regulation
α-KG is an essential cofactor for a large family of Fe(II)/α-KG-dependent dioxygenases, which include the Ten-Eleven Translocation (TET) family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases. These enzymes play a crucial role in reversing DNA and histone methylation, thereby regulating gene expression.
Caption: α-KG activates TET and JmjC demethylases, influencing epigenetics.
Alpha-Ketoglutarate and mTOR Signaling
The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. The interplay between α-KG and mTOR signaling is complex, with reports suggesting both activation and inhibition depending on the cellular context.
Caption: α-KG can modulate mTORC1 activity, impacting cell growth and autophagy.
Experimental Workflow for Intracellular α-KG Quantification
The following diagram illustrates the logical workflow for the quantification of intracellular α-KG, from sample preparation to data analysis.
Caption: Workflow for quantifying intracellular α-KG from cell culture to analysis.
Conclusion
The intracellular concentration of α-KG is a critical readout of the metabolic state of a cell and a key regulator of fundamental cellular processes, including epigenetic programming and growth signaling. The ability to accurately measure α-KG levels is therefore of paramount importance for researchers in both basic and translational science. The protocols and data presented in this guide provide a solid foundation for the investigation of α-KG in various biological systems. A deeper understanding of the dynamics of intracellular α-KG will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.
References
Calcium Oxoglutarate and its Impact on the Cellular Redox State: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cellular redox state, a critical balance between oxidants and antioxidants, is fundamental to physiological homeostasis. Perturbations in this equilibrium lead to oxidative stress, a condition implicated in a myriad of pathologies, including age-related decline, metabolic disorders, and neurodegenerative diseases. Alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle, has emerged as a significant modulator of cellular redox balance.[1] This technical guide provides an in-depth examination of the mechanisms through which its stable salt form, Calcium Alpha-Ketoglutarate (Ca-AKG), influences the cellular redox state. We will explore its role as a direct antioxidant, its impact on core metabolic pathways, and its modulation of critical signaling networks such as Nrf2 and AMPK. This document synthesizes quantitative data from preclinical studies, presents detailed experimental protocols for assessing redox parameters, and provides visual representations of the key molecular pathways.
Core Mechanisms of Action
Calcium alpha-ketoglutarate impacts the cellular redox state through several interconnected mechanisms, ranging from direct quenching of reactive oxygen species (ROS) to the modulation of intricate signaling pathways that control endogenous antioxidant responses.
AKG as a Direct Antioxidant and Precursor to Glutathione
Alpha-ketoglutarate can function as a direct, non-enzymatic antioxidant. It can neutralize certain reactive oxygen species, such as hydrogen peroxide, through oxidative decarboxylation, converting it into succinate, a less harmful molecule.[2] This direct scavenging activity provides an immediate line of defense against oxidative insults.
Furthermore, AKG is a crucial precursor for the synthesis of glutamate.[1][2] Glutamate, in turn, is a key component for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the cell.[3] By providing the necessary building blocks for GSH, Ca-AKG supplementation can bolster the cell's primary defense system against oxidative damage.
Role in Krebs Cycle, α-KGDH, and NAD+/NADH Balance
As a central metabolite in the Krebs (TCA) cycle, AKG is pivotal for cellular energy production. The conversion of AKG to succinyl-CoA is catalyzed by the α-ketoglutarate dehydrogenase complex (α-KGDH), a rate-limiting enzyme in the cycle that produces NADH. The cellular NADH/NAD+ ratio is a critical determinant of the overall redox state.
Intriguingly, the α-KGDH complex itself is both a target and a source of mitochondrial ROS. The enzyme is sensitive to oxidative stress and can be inhibited by ROS. Conversely, α-KGDH can generate H2O2, particularly when the NADH/NAD+ ratio is high, which inhibits its normal catalytic function and favors ROS production. Calcium ions (Ca2+) are known physiological activators of α-KGDH. By activating the enzyme, Ca2+ can decrease the steady-state concentration of 2-oxoglutarate but also potentially increase ROS generation by the complex itself, especially under conditions of a high NADH/NAD+ ratio. Therefore, the impact of Ca-AKG is context-dependent, influencing substrate availability and enzymatic activity that directly tunes mitochondrial ROS production and the NAD+/NADH balance.
Modulation of Key Redox-Sensing Signaling Pathways
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, including those for antioxidant enzymes like superoxide dismutase (SOD) and catalase. Studies have shown that AKG administration can activate the Nrf2 pathway, leading to increased expression and activity of these protective enzymes and mitigating oxidative stress-induced damage.
AMPK Signaling Pathway: The AMP-activated protein kinase (AMPK) is a central energy sensor that maintains cellular energy homeostasis. Activation of AMPK can enhance cellular antioxidant capacity. AKG has been shown to activate AMPK signaling, potentially by influencing the cellular ATP/ADP ratio. Activated AMPK can, in turn, phosphorylate and activate downstream targets that contribute to redox control, creating a link between metabolic status and oxidative stress resistance.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative findings from key preclinical studies investigating the effects of Ca-AKG on markers of redox state.
Table 1: Effect of Ca-AKG on Systemic and Tissue Redox Parameters in Aged Mice Data extracted from a study on 12-month-old mice.
| Parameter | Control (Aged) | Ca-AKG Treated (Aged) | Young Control (2-month-old) | Percentage Change (Control vs. Ca-AKG) |
| Total Antioxidant Status (TAS) in Plasma | Lower than Young | Significantly Higher | High | Increase |
| TBARS in Plasma (Lipid Peroxidation) | Higher than Young | Significantly Lower | Low | Decrease |
| TBARS in Liver (Lipid Peroxidation) | High | Significantly Lower | Low | Decrease |
| Glutathione Peroxidase (GPx) Activity | Not specified | No significant change vs. Control | Not specified | - |
| Superoxide Dismutase (SOD) Activity | Not specified | No significant change vs. Control | Not specified | - |
Table 2: Effect of AKG on Antioxidant Enzyme Activities and ROS in H2O2-Induced Piglets Data extracted from a study on a porcine model of oxidative stress.
| Parameter | H2O2-Induced Control | H2O2 + AKG Treatment | Percentage Change (Control vs. AKG) |
| Reactive Oxygen Species (ROS) Levels | Elevated | Significantly Reduced | Decrease |
| Superoxide Dismutase (SOD) Activity | Reduced | Increased | Increase |
| Catalase (CAT) Activity | Reduced | Increased | Increase |
| Glutathione Peroxidase (GPx) Activity | Reduced | Increased | Increase |
| SOD1 Protein Levels | Reduced | Increased | Increase |
| SOD2 Protein Levels | Reduced | Increased | Increase |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cellular redox state. The following sections provide protocols for key experiments cited in the literature.
Measurement of Antioxidant Enzyme Activity
Protein concentration of the cell or tissue lysate should be determined using a standard method (e.g., Bradford assay) to normalize enzyme activity.
3.1.1. Superoxide Dismutase (SOD) Activity Assay This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Principle: SOD competes with NBT for superoxide radicals. The inhibition of NBT reduction is proportional to SOD activity. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
Reagents:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
Xanthine solution
-
Xanthine Oxidase solution
-
Nitroblue Tetrazolium (NBT) solution
-
Catalase (to remove H2O2 produced by SOD)
-
Sample lysate
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, xanthine, NBT, and catalase.
-
Add the sample lysate to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
Calculate the percentage inhibition of NBT reduction compared to a control without the sample lysate.
-
Express activity as Units/mg of protein.
-
3.1.2. Catalase (CAT) Activity Assay This assay measures the decomposition of hydrogen peroxide (H2O2).
-
Principle: Catalase catalyzes the breakdown of H2O2 into water and oxygen. The rate of H2O2 disappearance is monitored spectrophotometrically.
-
Reagents:
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H2O2) solution (e.g., 15-20 mM)
-
Sample lysate
-
-
Procedure:
-
Add the sample lysate to the phosphate buffer in a quartz cuvette.
-
Initiate the reaction by adding the H2O2 solution.
-
Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes. The absorbance of H2O2 is maximal at this wavelength.
-
Calculate the rate of change in absorbance per minute.
-
Express activity using the molar extinction coefficient of H2O2 (e.g., 39.4 M⁻¹cm⁻¹) as µmol of H2O2 consumed/min/mg of protein.
-
3.1.3. Glutathione Peroxidase (GPx) Activity Assay This is a coupled enzyme assay that measures the oxidation of NADPH.
-
Principle: GPx reduces an organic hydroperoxide (e.g., tert-butyl hydroperoxide) using GSH, producing oxidized glutathione (GSSG). GSSG is then reduced back to GSH by glutathione reductase (GR), a reaction that consumes NADPH. The rate of NADPH disappearance is monitored.
-
Reagents:
-
Potassium phosphate buffer (pH 7.0)
-
Glutathione Reductase (GR) solution
-
Reduced Glutathione (GSH) solution
-
NADPH solution
-
Substrate (e.g., tert-butyl hydroperoxide)
-
Sample lysate
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, GR, GSH, and NADPH.
-
Add the sample lysate and incubate to allow for temperature equilibration.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Measure the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) for several minutes.
-
Calculate the rate of NADPH oxidation using its molar extinction coefficient (6.22 x 10³ M⁻¹cm⁻¹).
-
Express activity as nmol of NADPH oxidized/min/mg of protein.
-
Quantification of Cellular Redox State (NAD+/NADH Ratio)
Accurate measurement of NAD+ and NADH requires specific extraction procedures to prevent their interconversion. Generally, acidic extraction is used for NAD+, while alkaline extraction is used for NADH.
3.2.1. Sample Extraction
-
For NAD+ Measurement: Lyse cells/tissues in an acidic extraction buffer (e.g., 0.1 N HCl or perchloric acid). Heat at 80°C for 60 minutes to destroy NADH. Neutralize the sample with a basic buffer (e.g., 1X Assay Buffer) to a pH between 6.0 and 8.0.
-
For NADH Measurement: Lyse cells/tissues in an alkaline extraction buffer (e.g., 0.1 N NaOH). Heat at 80°C for 60 minutes to destroy NAD+. Neutralize the sample with an acidic buffer to a pH between 6.0 and 8.0.
3.2.2. Enzymatic Cycling Assay This is a highly sensitive colorimetric or fluorescent method.
-
Principle: In a cycling reaction, a specific dehydrogenase reduces NAD+ to NADH (or uses existing NADH). The NADH then reacts with a probe (e.g., resazurin or a tetrazolium salt) in the presence of a second enzyme (e.g., diaphorase) to generate a colored or fluorescent product. The rate of product formation is proportional to the total amount of NAD+ and NADH in the sample.
-
Procedure (General):
-
Pipette the extracted, neutralized samples and a series of NAD+ standards into a 96-well plate.
-
Add the cycling reaction mixture containing the necessary enzymes and probe.
-
Incubate at a controlled temperature (e.g., 37°C) for 1-4 hours.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength (e.g., 450 nm for colorimetric assays).
-
Determine the concentration of NAD+ and NADH in the respective extracts from the standard curve.
-
Calculate the NAD+/NADH ratio.
-
3.2.3. LC-MS/MS Method Liquid chromatography-mass spectrometry offers high specificity and accuracy.
-
Principle: Cell extracts are separated using high-performance liquid chromatography (HPLC), and the distinct masses of NAD+ and NADH are detected by a mass spectrometer. Stable isotope-labeled internal standards can be used for precise quantification.
-
Procedure (General):
-
Extract total metabolites using a solvent like a mixture of acetonitrile, methanol, and water with formic acid, which minimizes interconversion.
-
Inject the extract into an LC-MS/MS system.
-
Separate NAD+ and NADH using a suitable chromatography column and gradient.
-
Detect and quantify the molecules based on their specific mass-to-charge ratios.
-
Calculate concentrations based on standard curves and internal standards.
-
Assessment of Reactive Oxygen Species (ROS)
Fluorescent probes are commonly used to measure intracellular ROS levels.
-
Principle: Cell-permeant dyes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are non-fluorescent until they are deacetylated by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Reagents:
-
Cell culture medium
-
H2DCFDA dye
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., H2O2 or Fe/Ascorbate mix)
-
-
Procedure:
-
Culture cells in a 96-well plate or on coverslips.
-
Treat cells with Ca-AKG or vehicle control for the desired duration.
-
Remove the treatment medium and wash cells with PBS.
-
Load the cells with H2DCFDA dye (e.g., 10 µM in serum-free medium) and incubate in the dark (e.g., 30 minutes at 37°C).
-
Wash the cells again with PBS to remove excess dye.
-
Induce oxidative stress if required (e.g., with H2O2).
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer (Excitation ~488 nm, Emission ~525 nm).
-
Normalize fluorescence intensity to cell number or protein concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.
References
Methodological & Application
Application Notes and Protocols for in vivo Studies of Calcium Alpha-Ketoglutarate (Ca-AKG) in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Calcium alpha-ketoglutarate (Ca-AKG) is a crucial intermediate metabolite in the Krebs cycle that has drawn considerable attention for its potential to extend healthspan and lifespan.[1] As a more stable form of alpha-ketoglutarate (AKG), Ca-AKG is integral to cellular energy metabolism, epigenetic regulation, and the modulation of inflammatory responses.[1] Levels of AKG naturally decline with age, and supplementation with Ca-AKG has demonstrated the ability to prolong lifespan and, more notably, healthspan in various model organisms.[1] The following application notes and protocols synthesize findings from key in vivo studies in mice to provide a comprehensive guide for researchers.
Quantitative Data Summary
Table 1: Effects of Ca-AKG on Lifespan and Healthspan in Mice [1]
| Parameter | Sex | Treatment Group | Control Group | Percentage Change | Reference |
| Median Lifespan (Cohort 1) | Female | Ca-AKG | Standard Diet | +16.6% | [1] |
| Maximum Lifespan (Cohort 1) | Female | Ca-AKG | Standard Diet | +19.7% | |
| Median Lifespan (Cohort 2) | Female | Ca-AKG | Standard Diet | +10.5% | |
| Maximum Lifespan (Cohort 2) | Female | Ca-AKG | Standard Diet | +8% | |
| Median Lifespan (Cohort 1) | Male | Ca-AKG | Standard Diet | +9.6% | |
| Median Lifespan (Cohort 2) | Male | Ca-AKG | Standard Diet | +12.8% | |
| Frailty Index Reduction | Female | Ca-AKG | Standard Diet | -46% | |
| Frailty Index Reduction | Male | Ca-AKG | Standard Diet | -41% |
Table 2: Summary of Ca-AKG Dosage and Administration in Mice
| Parameter | Recommended Specification | Reference |
| Compound | Calcium Alpha-Ketoglutarate (Ca-AKG) | |
| Dosage | 2% (w/w) in diet | |
| Administration Route | Oral (mixed with standard chow) | |
| Mouse Strain | C57BL/6 | |
| Age of Mice (for aging studies) | 18 months | |
| Duration | Lifelong or for the duration of the study |
Experimental Protocols
Protocol 1: Preparation of Ca-AKG Supplemented Diet
This protocol details the preparation of a 2% (w/w) Ca-AKG supplemented diet, a common and effective method for long-term administration in mice.
Materials:
-
Standard rodent chow (powdered or pellets)
-
Calcium Alpha-Ketoglutarate (Ca-AKG) powder
-
Industrial-grade mixer
-
Pellet mill (optional, but recommended)
Procedure:
-
Calculate Required Amounts: Determine the total amount of diet to be prepared. For a 2% (w/w) Ca-AKG diet, 20g of Ca-AKG is required for every 980g of standard chow.
-
Homogeneous Mixing:
-
If starting with pelleted chow, grind it into a fine powder to ensure even distribution.
-
In a large mixer, combine the powdered chow and the calculated amount of Ca-AKG.
-
Mix thoroughly until a homogenous mixture is achieved.
-
-
Re-pelleting (Optional but Recommended): To prevent selective feeding by the animals and ensure consistent dosing, it is recommended to re-pellet the mixture using a pellet mill.
-
Storage: Store the supplemented diet in a cool, dry place to maintain stability.
Protocol 2: Lifespan and Healthspan Assessment in Mice
This protocol outlines the methodology for evaluating the effect of Ca-AKG supplementation on the lifespan and healthspan of aging mice.
1. Animal Model and Housing:
-
Species: C57BL/6 mice are a commonly used strain for aging research.
-
Age: Begin Ca-AKG treatment at middle age (e.g., 18 months).
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
2. Diet and Supplementation:
-
Control Group: Feed a standard chow diet.
-
Treatment Group: Feed the standard chow diet supplemented with 2% (w/w) Ca-AKG.
3. Lifespan Assessment:
-
Monitor mice daily for health status and mortality.
-
Record the date of death for each mouse to construct survival curves.
-
Analyze survival data using Kaplan-Meier survival analysis.
4. Healthspan Assessment (Frailty Index):
-
Conduct a frailty index assessment at regular intervals (e.g., monthly).
-
The frailty index is a cumulative measure of age-related deficits.
-
Procedure:
-
Acclimation: Allow the mouse to acclimate in a clean, open-field arena for 5-10 minutes.
-
Scoring: Assess a total of 31 non-invasive clinical signs of frailty. Each deficit is scored as 0 (absent) or 1 (present). Deficits include changes in fur color and condition, gait, and the presence of kyphosis.
-
Calculation of Frailty Index: The frailty index is calculated as the total number of deficits present divided by the total number of deficits measured (31).
-
Protocol 3: Assessment of Ca-AKG on Bone Health
This protocol provides a general framework for evaluating the effect of Ca-AKG on bone regeneration in vivo.
1. Animal Model:
-
Use adult male rats or mice.
2. Surgical Procedure:
-
Anesthetize the animals.
-
Create a critical-sized bone defect in a suitable location (e.g., calvaria, femur).
-
The defect can be filled with a scaffold material (e.g., collagen sponge) loaded with Ca-AKG, or Ca-AKG can be administered systemically (e.g., in drinking water or via oral gavage).
-
Control groups should receive the scaffold without Ca-AKG or a placebo.
3. Post-operative Care and Monitoring:
-
Monitor animals for recovery and provide analgesics.
4. Analysis of Bone Regeneration:
-
At selected time points, euthanize the animals and harvest the bone tissue.
-
Analyze bone regeneration using methods such as micro-computed tomography (µCT) to assess bone volume and architecture, and histological staining (e.g., H&E, Masson's trichrome) to evaluate tissue morphology and collagen deposition.
Signaling Pathways and Experimental Workflows
Caption: Hypothesized Ca-AKG signaling pathway for IL-10 production.
Caption: General experimental workflow for a Ca-AKG mouse aging study.
Caption: AKG's role as a cofactor in collagen hydroxylation.
References
Application Notes and Protocols: Calcium Oxoglutarate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium oxoglutarate, also known as calcium alpha-ketoglutarate (Ca-AKG), is a calcium salt of the key metabolic intermediate alpha-ketoglutarate.[1] As a central molecule in the Krebs cycle, it plays a critical role in cellular energy production.[2][3] Beyond its metabolic functions, alpha-ketoglutarate acts as a signaling molecule, influencing a variety of cellular processes including epigenetic modulation and protein synthesis.[1] These characteristics make calcium oxoglutarate a compound of significant interest for various cell culture applications, from basic research to drug development.
This document provides detailed application notes and protocols for the use of calcium oxoglutarate in cell culture experiments, including data on its physicochemical properties, effects on cell culture media, and protocols for its preparation and application in cell-based assays.
Data Presentation
Physicochemical Properties and Working Concentrations
For reproducible and accurate experimental results, it is crucial to understand the properties of calcium oxoglutarate and to use it at appropriate concentrations. The following table summarizes key parameters for the use of calcium oxoglutarate monohydrate in cell culture.
| Parameter | Value | Reference |
| Molecular Weight | 202.18 g/mol | [1] |
| Solubility (DMSO) | 29 mg/mL (198.49 mM) | |
| Solubility (Aqueous-based media) | Soluble | |
| Typical Working Concentration Range | 0.1 mM - 30 mM | |
| Concentrations Reported to Induce Cell Death | 100 mM |
Effects on Cell Culture Media pH
The addition of calcium oxoglutarate to cell culture media can significantly alter the pH, which can in turn affect cell viability and growth. It is essential to monitor and, if necessary, adjust the pH of the media after supplementation. The following data, from a study using Dulbecco's Modified Eagle Medium (DMEM), illustrates the effect of increasing concentrations of α-ketoglutarate on the pH of the medium before adjustment.
| Final α-KG Concentration (mM) | Resulting pH (before adjustment) |
| 0 (Control) | 7.79 |
| 0.1 | 7.75 |
| 1 | 7.68 |
| 10 | 7.11 |
| 20 | 6.53 |
| 30 | 5.99 |
| 100 | 4.36 |
Experimental Protocols
Preparation of a Sterile 100 mM Calcium Oxoglutarate Stock Solution
This protocol outlines the preparation of a concentrated stock solution that can be conveniently diluted to the desired final concentration in your cell culture medium.
Materials:
-
Calcium oxoglutarate monohydrate powder
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated pH meter
-
Sterile 1 M NaOH solution
Procedure:
-
Weighing: In a sterile environment, such as a laminar flow hood, accurately weigh 202.18 mg of calcium oxoglutarate monohydrate powder to prepare a 10 mL of 100 mM stock solution.
-
Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile water or PBS and vortex thoroughly until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS.
-
pH Measurement and Adjustment: Aseptically measure the pH of the stock solution. If necessary, adjust the pH to a physiological range (typically 7.2-7.4) by adding small increments of sterile 1 M NaOH. Mix well and re-check the pH after each addition.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Caption: Workflow for preparing a sterile calcium oxoglutarate stock solution.
Supplementation of Cell Culture Medium
This protocol describes how to dilute the stock solution to achieve the desired final concentration in your complete cell culture medium.
Materials:
-
Prepared sterile 100 mM calcium oxoglutarate stock solution
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: If using a frozen aliquot of the stock solution, thaw it at room temperature or in a 37°C water bath.
-
Dilution: In a sterile environment, add the appropriate volume of the 100 mM stock solution to your pre-warmed complete cell culture medium. For instance, to prepare 10 mL of medium with a final concentration of 1 mM, add 100 µL of the 100 mM stock solution.
-
Mixing: Gently mix the medium by swirling or pipetting up and down to ensure a uniform distribution of the calcium oxoglutarate.
-
Application: The supplemented medium is now ready for use in your cell culture experiments.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of calcium oxoglutarate on cell viability and proliferation using the MTT colorimetric assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
Calcium Oxoglutarate (Ca-AKG)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Ca-AKG Treatment: Prepare serial dilutions of Ca-AKG in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the Ca-AKG dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Signaling Pathways
Alpha-ketoglutarate is a central metabolite that influences several key cellular signaling pathways. The diagram below illustrates its role in the Krebs cycle, its connection to amino acid metabolism, and its function as an epigenetic modulator.
Caption: Central role of alpha-ketoglutarate in metabolism and signaling.
Conclusion
Calcium oxoglutarate is a versatile and important supplement in cell culture with applications ranging from studying basic cellular metabolism to investigating its potential in anti-aging research and drug development. The protocols and data provided in this document serve as a comprehensive guide for researchers to effectively utilize calcium oxoglutarate in their in vitro studies. Careful consideration of its effects on media pH and determination of optimal working concentrations are crucial for obtaining reliable and reproducible results.
References
HPLC analysis of calcium alpha-ketoglutarate in biological samples
An in-depth guide to the high-performance liquid chromatography (HPLC) analysis of calcium alpha-ketoglutarate (Ca-AKG) in biological samples, designed for researchers, scientists, and professionals in drug development. This document provides detailed protocols for sample preparation and HPLC analysis, summarizes quantitative data, and visualizes key pathways and workflows.
Introduction to Alpha-Ketoglutarate (AKG)
Alpha-ketoglutarate (AKG) is a critical intermediate in the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production.[1][2] Beyond its role in energy metabolism, AKG is integral to a variety of cellular processes. It serves as a precursor for the synthesis of several amino acids, including glutamate and glutamine, thereby linking carbohydrate and nitrogen metabolism.[3][4] Emerging evidence highlights AKG as a key signaling molecule that regulates gene expression and cellular signaling pathways, such as the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK).[3] It also functions as a crucial cofactor for dioxygenase enzymes, which are involved in epigenetic modifications and hypoxia signaling. Given its multifaceted roles in cellular physiology, the accurate quantification of AKG in biological samples is essential for research in metabolism, aging, and various disease states.
Key Signaling Pathways Involving Alpha-Ketoglutarate
Alpha-ketoglutarate influences major cellular regulatory networks. Its metabolism is closely linked to the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. AKG can indirectly inhibit mTOR, a mechanism that has been linked to its anti-aging effects. Additionally, as a cofactor for prolyl hydroxylases, AKG is essential for the regulation of the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to low oxygen levels.
Caption: Key signaling pathways influenced by Alpha-Ketoglutarate (AKG).
Experimental Protocols
Accurate quantification of Ca-AKG by HPLC requires meticulous sample preparation to extract the analyte and remove interfering substances, followed by a validated chromatographic method.
Protocol 1: Sample Preparation from Biological Matrices
Proper harvesting and processing of biological samples are critical to prevent the degradation of AKG. All procedures should be performed on ice.
A. Plasma and Serum
-
Collection : Collect blood into EDTA-containing tubes for plasma or serum separator tubes for serum.
-
Separation : Centrifuge at 1,600 x g for 15 minutes at 4°C. Collect the supernatant (plasma or serum).
-
Deproteinization (Methanol Precipitation) : Add 990 µL of ice-cold 80% methanol/water to 10 µL of plasma.
-
Vortex and Centrifuge : Vortex vigorously for 1 minute, then centrifuge at ~20,000 x g for 15 minutes at 4°C.
-
Collection : Transfer the supernatant containing the metabolites to a new tube for analysis or storage at -80°C.
-
Alternative (Perchloric Acid Precipitation) : Add ice-cold perchloric acid (PCA) to the sample to a final concentration of 1 M. Vortex and incubate on ice for 5-10 minutes. Centrifuge at 13,000 x g for 5 minutes at 4°C. Transfer the supernatant to a new tube and neutralize with 2 M KOH. Centrifuge to remove the potassium perchlorate precipitate and collect the supernatant for analysis.
B. Tissue Homogenates
-
Harvesting : Rapidly excise tissue and snap-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until use.
-
Homogenization : Weigh 20-50 mg of frozen tissue and add 4-10 volumes of ice-cold assay buffer or 80% methanol.
-
Disruption : Homogenize the tissue on ice using a Dounce homogenizer (20-30 passes) or a bead beater until no visible clumps remain.
-
Centrifugation : Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.
-
Supernatant Collection : Collect the supernatant. For samples with high protein content, deproteinization using a 10 kDa molecular weight cut-off (MWCO) spin filter is recommended.
C. Cell Lysates
-
Harvesting : Harvest approximately 2 x 10^6 cells.
-
Washing : Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis : Resuspend the cell pellet in 100-500 µL of ice-cold assay buffer or 80% methanol.
-
Homogenization : Lyse the cells by pipetting up and down several times or by sonication on ice.
-
Centrifugation : Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collection : Collect the supernatant for analysis.
Protocol 2: HPLC Method for α-KG Analysis
This protocol describes a general reversed-phase HPLC method for the quantification of α-KG. Derivatization is often required for sensitive detection by UV or fluorescence.
A. Instrumentation and Conditions
-
HPLC System : A standard HPLC system with a UV or fluorescence detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : Isocratic or gradient elution using a mixture of an aqueous buffer and an organic solvent. For example, an isocratic mobile phase of 0.1% formic acid in water and acetonitrile (97:3, v/v).
-
Flow Rate : 0.3 - 1.2 mL/min.
-
Injection Volume : 10-20 µL.
-
Column Temperature : 35-40°C.
-
Detection :
-
UV : 210 nm.
-
Fluorescence (with derivatization) : Excitation/Emission wavelengths depend on the derivatizing agent (e.g., for DMB derivatives, Ex/Em = 365/448 nm).
-
B. Derivatization with DMB (1,2-diamino-4,5-methylenedioxybenzene)
-
Reagent Preparation : Prepare the DMB solution as described in the literature, typically containing DMB, a reducing agent (like 2-mercaptoethanol), and acid.
-
Reaction : Mix 40 µL of the sample extract with 40 µL of the DMB solution in a sealed tube.
-
Incubation : Heat the mixture at 85°C for 45 minutes.
-
Cooling and Dilution : Cool the reaction on ice for 5 minutes. Dilute the solution with a basic solution (e.g., 65 mM NaOH) to neutralize the acid and ensure a single peak for the AKG derivative.
-
Injection : Inject the diluted sample into the HPLC system.
C. Quantification
-
Standard Curve : Prepare a series of calibration standards of known α-KG concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) from a stock solution.
-
Analysis : Run the standards and samples through the HPLC system.
-
Calculation : Identify the α-KG peak in the sample chromatograms by comparing the retention time with the reference standard. Construct a standard curve by plotting the peak area against the concentration of the standards. Quantify the α-KG concentration in the samples using this curve.
Experimental Workflow Visualization
The overall process from sample collection to data analysis involves several key stages that must be carefully executed to ensure data quality and reproducibility.
Caption: Experimental workflow for Ca-AKG analysis by HPLC.
Quantitative Data Summary
The performance of analytical methods for α-KG can vary depending on the technique and the biological matrix. The following tables summarize key quantitative parameters from the literature.
Table 1: Performance Characteristics of Alpha-Ketoglutarate Quantification Methods
| Method | Sample Type(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference(s) |
| Colorimetric Assay | Plasma, Serum, Tissue, Cells | ~13 µM | ~50 µM | 50 - 1,000 µM | |
| Fluorometric Assay | Plasma, Serum, Tissue, Cells | ~1 µM | ~10 µM | 10 - 200 µM | |
| HPLC-Fluorescence | K562 Cells | 1.3 - 5.4 nM | 4.2 - 18 nM | Not Specified | |
| LC-MS/MS | Human Plasma | 40 ng/mL | 100 ng/mL | 100 - 2,500 ng/mL | |
| LC-MS/MS | Human Urine | Not Specified | 0.8 ng/mL | 1 - 1,000 ng/mL |
Table 2: Reported HPLC Method Parameters for α-KG Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | YMC Triart-C18 (250 x 4.6 mm, 5µm) | Acclaim 120 C8 (150 mm x 4.6 mm, 3.0 µm) | Metal-free coated C18 (100 x 2.1 mm) |
| Mobile Phase | A: 0.1% H₃PO₄ in H₂OB: ACN:MeOH (90:10) | 0.1% Formic Acid in H₂O:ACN (97:3) | A: 10mM Ammonium Formate + 0.5% FAB: 95% ACN + 10mM Ammonium Formate |
| Elution Mode | Gradient | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.3 mL/min |
| Detection | UV at 210 nm | MS/MS (SRM mode) | UV at 254 nm |
| Reference(s) |
Table 3: Reported Concentrations of α-KG in Biological Samples
| Tissue/Fluid | Concentration | Species | Reference(s) |
| Liver | 130 ± 20 nmol/g wet weight | Rat | |
| Kidney | 90 ± 10 nmol/g wet weight | Rat | |
| Brain | 70 ± 10 nmol/g wet weight | Rat | |
| Heart | 40 ± 5 nmol/g wet weight | Rat | |
| Skeletal Muscle | 20 ± 3 nmol/g wet weight | Rat | |
| K562 Cells | 1.55 - 316 pmol / 1 x 10⁶ cells | Human |
References
- 1. benchchem.com [benchchem.com]
- 2. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Physiological Basis and Nutritional Function of Alpha-ketoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]
Application Notes and Protocols for the Mass Spectrometric Detection of Calcium Oxoglutarate
Introduction
Calcium oxoglutarate, also known as calcium alpha-ketoglutarate (Ca-AKG), is a calcium salt of alpha-ketoglutarate, a key intermediate in the Krebs (TCA) cycle.[1] Its central role in cellular energy metabolism, amino acid synthesis, and as a nitrogen transporter makes it a molecule of significant interest in biomedical research and drug development.[2][3] Accurate and sensitive quantification of alpha-ketoglutarate in biological matrices is crucial for understanding its physiological and pathological roles. Mass spectrometry (MS), coupled with chromatographic separation techniques like liquid chromatography (LC) and gas chromatography (GC), offers high sensitivity and specificity for this purpose.[2][4] These application notes provide detailed protocols for the detection and quantification of alpha-ketoglutarate using LC-MS/MS and GC-MS.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a powerful technique for quantifying low-abundance metabolites like alpha-ketoglutarate in complex biological samples such as plasma, tissues, and cell cultures. Due to the polar nature of alpha-ketoglutarate, derivatization is often employed to improve its retention on reverse-phase chromatography columns and enhance ionization efficiency.
A. LC-MS/MS Method with N-methylimidazole Derivatization
This method is suitable for the quantification of alpha-ketoglutarate in human plasma.
Workflow for LC-MS/MS Analysis with N-methylimidazole Derivatization
References
Application Notes and Protocols for Calcium Alpha-Ketoglutarate (Ca-AKG) Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium alpha-ketoglutarate (Ca-AKG) has emerged as a molecule of significant interest in aging research and drug development. As a key intermediate in the Krebs cycle, it plays a vital role in cellular energy metabolism, amino acid synthesis, and as a signaling molecule. Studies in various animal models have demonstrated its potential to extend lifespan and healthspan, making the methodology of its delivery critical for reproducible and translatable research. These application notes provide detailed protocols for the primary methods of Ca-AKG administration in animal studies, a summary of quantitative data from key studies, and visualizations of the core signaling pathways involved.
Data Presentation: Quantitative Effects of Ca-AKG in Murine Models
The following tables summarize the key quantitative findings from studies investigating the effects of Ca-AKG supplementation in mice.
Table 1: Effects of Dietary Ca-AKG Supplementation on Lifespan in C57BL/6 Mice
| Sex | Dosage (% w/w in diet) | Treatment Start Age (months) | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) | Reference |
| Female | 2% | 18 | 10.5 - 16.6 | 8 - 19.7 | [1][2] |
| Male | 2% | 18 | 9.6 - 12.8 | Not Statistically Significant | [1][2] |
Table 2: Effects of Dietary Ca-AKG Supplementation on Healthspan in Aged C57BL/6 Mice
| Parameter | Dosage (% w/w in diet) | Treatment Start Age (months) | Observed Effect | Reference |
| Frailty Index | 2% | 18 | 41-46% reduction in frailty scores | [2] |
| Arterial Elasticity | 2% | 12 | 93% improvement in elastic recoil |
Experimental Protocols
Protocol 1: Dietary Supplementation
This is the most common and non-invasive method for long-term studies, mimicking a translational approach for human use.
Materials:
-
Calcium alpha-ketoglutarate (Ca-AKG) powder
-
Standard rodent chow (powdered or pellets)
-
Precision scale
-
Food mixer or blender
-
Pellet maker (optional)
-
Airtight storage containers
Procedure:
-
Dosage Calculation: For a 2% (w/w) Ca-AKG supplemented diet, mix 20 grams of Ca-AKG with 980 grams of powdered standard rodent chow to prepare 1 kg of the final diet.
-
Preparation of Diet:
-
If using pelleted chow, grind it into a fine, uniform powder.
-
Thoroughly mix the powdered chow with the calculated amount of Ca-AKG in a food mixer until a homogenous mixture is achieved.
-
(Optional but recommended) If a pellet maker is available, re-pellet the mixture to prevent selective feeding by the animals.
-
Prepare a control diet of powdered and re-pelleted standard chow without Ca-AKG.
-
-
Animal Acclimation:
-
Acclimate the animals to the powdered diet (without Ca-AKG) for one week before starting the treatment to get them accustomed to the texture.
-
To improve acceptance of the Ca-AKG diet, gradually introduce it by mixing it with the standard diet in increasing ratios (e.g., 25%, 50%, 75%, 100%) over four days.
-
-
Administration and Monitoring:
-
Provide the Ca-AKG-supplemented diet and water ad libitum.
-
Monitor food and water intake regularly to estimate the dosage consumed.
-
Monitor animal body weight and general health status bi-weekly.
-
-
Storage: Store the prepared diet in airtight containers in a cool, dark, and dry place. It is advisable to prepare fresh batches every 2-4 weeks to ensure stability.
Protocol 2: Administration in Drinking Water
This is another non-invasive method suitable for long-term studies.
Materials:
-
Calcium alpha-ketoglutarate (Ca-AKG) powder
-
Purified water
-
Opaque water bottles
Procedure:
-
Solution Preparation: Dissolve Ca-AKG in purified water to the desired concentration. A concentration of 10 mM has been identified as effective in some studies. For example, to prepare a 10 mM solution, dissolve approximately 2.12 g of Ca-AKG monohydrate (molar mass ~212.18 g/mol ) in 1 liter of purified water.
-
Administration:
-
Provide the Ca-AKG solution as the sole source of drinking water.
-
Use opaque water bottles to protect the solution from light degradation.
-
Prepare fresh solutions every 2-3 days to ensure stability.
-
-
Monitoring:
-
Measure daily water intake per cage to estimate the average dose consumed by each animal.
-
Monitor animal body weight and general health status regularly.
-
Protocol 3: Oral Gavage
This method allows for precise dosing over a shorter period but may induce stress in the animals.
Materials:
-
Calcium alpha-ketoglutarate (Ca-AKG) powder
-
Vehicle (e.g., sterile water, saline)
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice)
-
Syringes
Procedure:
-
Solution Preparation: Prepare a solution or suspension of Ca-AKG in the chosen vehicle at the desired concentration. The maximum dosing volume for mice is typically 10 mL/kg of body weight, though smaller volumes are recommended to minimize the risk of aspiration.
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct volume to be administered.
-
Gently restrain the animal.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib) and mark it to avoid perforation of the stomach.
-
Carefully insert the gavage needle into the esophagus and slowly administer the Ca-AKG solution.
-
-
Frequency: Dosing can be repeated as required by the experimental design, but the potential for stress-induced effects should be considered.
Protocol 4: Parenteral Administration (Intraperitoneal, Subcutaneous, Intravenous)
Parenteral routes bypass first-pass metabolism but are more invasive and generally used for acute or short-term studies. Specific dosages for parenteral administration of Ca-AKG are not well-established in the literature for longevity studies; therefore, dose-response studies are recommended.
Materials:
-
Sterile Calcium alpha-ketoglutarate (Ca-AKG) powder
-
Sterile, pyrogen-free vehicle (e.g., saline)
-
Sterile syringes and needles of appropriate gauge for the route of administration and animal size.
General Procedure:
-
Aseptic Preparation: Prepare the Ca-AKG solution under sterile conditions.
-
Administration:
-
Intraperitoneal (IP) Injection: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. The maximum recommended volume for mice is typically up to 10 ml/kg.
-
Subcutaneous (SC) Injection: Inject into the loose skin over the back, between the shoulder blades. The recommended volume for mice is around 5 mL/kg per site.
-
Intravenous (IV) Injection: Typically administered via the tail vein in rodents. This route provides 100% bioavailability but is technically challenging and requires proper training. The volume should be administered slowly.
-
-
Monitoring: Closely monitor the animals for any adverse reactions at the injection site and systemically.
Signaling Pathways and Experimental Workflows
Calcium Alpha-Ketoglutarate Signaling Network
Ca-AKG is known to influence several key signaling pathways that regulate aging and metabolism. The diagram below illustrates the hypothesized interplay between Ca-AKG and the mTOR, AMPK, and IL-10 pathways.
Experimental Workflow for a Murine Aging Study
The following diagram outlines a typical experimental workflow for investigating the effects of Ca-AKG in a mouse aging study.
Bioavailability and Considerations
Orally administered alpha-ketoglutarate is primarily absorbed in the upper small intestine. However, it undergoes significant first-pass metabolism in the enterocytes and liver, which results in a short plasma half-life. Despite this rapid clearance, studies have demonstrated significant physiological effects, suggesting that even transient increases in AKG levels or its metabolites are biologically meaningful. The choice of delivery method should be carefully considered based on the specific research question, the duration of the study, and the welfare of the animals. For chronic studies aiming to model human supplementation, dietary administration is the most translationally relevant and least stressful method. Oral gavage may be suitable for pharmacokinetic studies or when precise, short-term dosing is required. Parenteral routes are valuable for mechanistic studies that require bypassing the gastrointestinal tract and first-pass metabolism.
References
Application Notes and Protocols for Dissolving Calcium Oxoglutarate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium alpha-ketoglutarate (Ca-AKG), a stable salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), is a molecule of burgeoning interest in biomedical research.[1] It plays a pivotal role in cellular metabolism, epigenetics, and signaling pathways.[1][2] Proper preparation of Ca-AKG solutions for cell culture is critical to ensure experimental reproducibility and to avoid artifacts such as precipitation, which can significantly impact results. These application notes provide a comprehensive protocol for dissolving and utilizing calcium oxoglutarate in a variety of cell culture media.
Data Presentation
The solubility and effects of calcium oxoglutarate can vary depending on the specific cell culture medium and the concentration used. Below is a summary of key quantitative data to guide the preparation and application of Ca-AKG solutions.
| Parameter | Value | Notes and References |
| Molecular Weight (Monohydrate) | 202.18 g/mol | [1] |
| Typical Working Concentration | 0.1 mM - 10 mM | This range is a general starting point; optimal concentration is cell-type and assay dependent.[3] |
| Concentrations Reported to Induce Cytotoxicity | > 10 mM | High concentrations can be toxic to some cell lines. |
| Aqueous Solubility | Slightly soluble | Solubility is pH-dependent, increasing in slightly acidic conditions. |
| Recommended Stock Solution Concentration | 100 mM | A 100x stock solution is convenient for dilutions into culture media. |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
Table 1: Key Parameters for Calcium Oxoglutarate in Cell Culture
The addition of alpha-ketoglutarate can significantly alter the pH of the cell culture medium, especially at higher concentrations. The following table illustrates the effect of α-KG on the pH of Dulbecco's Modified Eagle Medium (DMEM).
| Final α-KG Concentration (mM) | Resulting pH (before adjustment) |
| 0 (Control) | 7.79 |
| 0.1 | 7.75 |
| 1 | 7.68 |
| 10 | 7.11 |
| 20 | 6.53 |
| 30 | 5.99 |
| 100 | 4.36 |
Table 2: Effect of α-Ketoglutarate on DMEM pH. Data from a study using DMEM. The pH of your specific media may vary. It is crucial to measure and, if necessary, adjust the final pH of the supplemented medium.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Sterile Stock Solution of Calcium Oxoglutarate
This protocol details the preparation of a 100 mM stock solution of calcium oxoglutarate monohydrate, which can then be diluted to the desired final concentration in your cell culture medium.
Materials:
-
Calcium α-ketoglutarate monohydrate (powder)
-
Sterile, nuclease-free water or a non-phosphate-containing buffer (e.g., HEPES-buffered saline). Note: Avoid using Phosphate-Buffered Saline (PBS) as it will cause precipitation of calcium phosphate.
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated pH meter
-
Sterile 1 M NaOH and 1 M HCl solutions
Procedure:
-
Weighing: In a sterile environment, such as a laminar flow hood, accurately weigh 202.18 mg of calcium α-ketoglutarate monohydrate powder to prepare 10 mL of a 100 mM stock solution.
-
Dissolving:
-
Transfer the weighed powder into a sterile conical tube.
-
Add approximately 8 mL of sterile water or a non-phosphate buffer.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.
-
-
Volume Adjustment: Once the powder is completely dissolved, add sterile water or buffer to bring the final volume to 10 mL.
-
pH Measurement and Adjustment (Optional but Recommended):
-
Aseptically measure the pH of the stock solution.
-
If necessary, adjust the pH to a physiological range (typically 7.2-7.4) by adding small increments of sterile 1 M NaOH or 1 M HCl. Mix well and re-measure the pH after each addition.
-
-
Sterilization:
-
Draw the calcium oxoglutarate solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. Do not autoclave the solution , as heat can degrade the compound.
-
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Supplementing Cell Culture Medium with Calcium Oxoglutarate
This protocol describes the dilution of the prepared stock solution into the final cell culture medium.
Materials:
-
Prepared 100 mM sterile stock solution of calcium oxoglutarate
-
Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: If using a frozen aliquot of the stock solution, thaw it at room temperature or in a 37°C water bath.
-
Dilution: In a sterile environment, add the appropriate volume of the 100 mM stock solution to your pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 1 mM Ca-AKG, add 100 µL of the 100 mM stock solution.
-
Mixing: Gently mix the supplemented medium by swirling or pipetting up and down to ensure a uniform concentration of Ca-AKG.
-
pH Verification (Recommended): After adding the Ca-AKG, it is advisable to check the pH of the final supplemented medium and adjust if necessary, as described in Protocol 1.
-
Application: The supplemented medium is now ready for use in your cell culture experiments.
Signaling Pathways and Experimental Workflows
Alpha-ketoglutarate is a central metabolic intermediate that influences several key cellular signaling pathways. The diagrams below illustrate its role in the Krebs cycle, its involvement in collagen synthesis, and its connection to the mTOR signaling pathway.
References
Application Notes and Protocols: Tracing Alpha-Ketoglutarate Metabolism with Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular metabolism, bioenergetics, and signaling.[1] It serves as a crucial link between carbon and nitrogen metabolism and is a vital precursor for the biosynthesis of amino acids and nucleotides.[2][3] Furthermore, α-KG acts as a critical co-substrate for a large family of α-KG-dependent dioxygenases, which are involved in diverse cellular processes, including epigenetic regulation and cell fate decisions.[4] Given its multifaceted roles, tracing the metabolic fate of α-KG is essential for understanding cellular physiology in both health and disease, and for the development of novel therapeutic strategies targeting metabolic pathways.
Stable isotope tracing, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful methodology to delineate and quantify the flux of metabolites through specific pathways.[5] By introducing substrates labeled with stable isotopes, such as ¹³C-labeled glutamine, researchers can track the incorporation of these isotopes into α-KG and its downstream metabolites, providing a dynamic view of metabolic activity. These application notes provide detailed protocols for tracing α-KG metabolism using stable isotopes in cultured cells, along with methods for data analysis and interpretation.
Key Metabolic Pathways of Alpha-Ketoglutarate
Alpha-ketoglutarate is a central hub in cellular metabolism. The primary pathways involving α-KG include:
-
The Tricarboxylic Acid (TCA) Cycle: α-KG is a key intermediate in the canonical oxidative TCA cycle. It can also be generated through the reductive carboxylation of glutamine-derived glutamate, a pathway often upregulated in cancer cells.
-
Glutaminolysis: Glutamine is a major source of α-KG in many cell types. It is first converted to glutamate, which is then deaminated to produce α-KG.
-
Amino Acid Metabolism: α-KG is a precursor for the synthesis of several amino acids, including glutamate, glutamine, proline, and arginine.
-
Nitrogen Metabolism: Through transamination reactions, α-KG acts as a key nitrogen acceptor, facilitating the transfer of amino groups.
-
Signaling Pathways: As a co-substrate for α-KG-dependent dioxygenases, α-KG influences a wide range of signaling pathways by modulating the activity of enzymes involved in histone and DNA demethylation, thereby affecting gene expression and cell fate.
Experimental Protocols
Protocol 1: Stable Isotope Tracing of α-KG Metabolism in Cultured Cancer Cells using [U-¹³C₅]-Glutamine
This protocol describes the use of uniformly labeled ¹³C-glutamine to trace its conversion to α-KG and other TCA cycle intermediates in adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM)
-
Glutamine-free DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
[U-¹³C₅]-Glutamine (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture overnight in complete medium.
-
Isotope Labeling:
-
The following day, aspirate the medium and wash the cells once with glutamine-free DMEM.
-
Add fresh glutamine-free DMEM supplemented with 10% FBS, Penicillin-Streptomycin, and [U-¹³C₅]-Glutamine at the desired concentration (e.g., 4 mM).
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the kinetics of isotope incorporation and to approach isotopic steady state. For many TCA cycle intermediates, a near-steady state is often reached within a few hours.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of pre-chilled 80% methanol to each well.
-
Place the plates on dry ice for 10 minutes to quench metabolism.
-
Scrape the cells in the methanol and transfer the cell suspension to pre-chilled microcentrifuge tubes.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant, which contains the polar metabolites, to new pre-chilled tubes.
-
Store the extracts at -80°C until analysis.
-
-
Sample Analysis by Mass Spectrometry:
-
Evaporate the methanol from the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for the chosen analytical platform (e.g., a mixture of water and acetonitrile for LC-MS).
-
Analyze the samples using a high-resolution mass spectrometer coupled to either gas chromatography (GC-MS) or liquid chromatography (LC-MS). GC-MS often requires derivatization of the metabolites.
-
Acquire data in full scan mode to detect all isotopologues of the metabolites of interest.
-
Protocol 2: Data Analysis and Interpretation
-
Metabolite Identification: Identify metabolites based on their accurate mass-to-charge ratio (m/z) and retention time, by comparison to authentic standards.
-
Isotopologue Distribution Analysis: For each metabolite of interest (e.g., α-KG, citrate, succinate, malate, fumarate, glutamate), determine the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.). This is the mass isotopologue distribution (MID).
-
Correction for Natural Isotope Abundance: Correct the raw MID data for the natural abundance of ¹³C and other heavy isotopes using established algorithms.
-
Metabolic Flux Analysis (MFA): For a more quantitative analysis of reaction rates, use the corrected MIDs as input for metabolic flux analysis software. This involves fitting the experimental data to a metabolic network model to estimate the fluxes through the relevant pathways.
Data Presentation
The quantitative data obtained from stable isotope tracing experiments can be summarized in tables to facilitate comparison between different experimental conditions. The following table provides an example of how to present the fractional enrichment of ¹³C in TCA cycle intermediates in MDA-MB-231 breast cancer cells cultured with [U-¹³C]-glucose.
| Metabolite | Isotopologue | MDA-MB-231 Fractional Enrichment (%) | NAT1 KO Fractional Enrichment (%) |
| Citrate | ¹³C-Citrate | 10.5 | 7.8 |
| Isocitrate | ¹³C-Isocitrate | 12.1 | 8.9 |
| α-Ketoglutarate | ¹³C-α-Ketoglutarate | 11.2 | 8.1 |
| Succinate | ¹³C-Succinate | 9.8 | 7.2 |
| Fumarate | ¹³C-Fumarate | 8.5 | 6.3 |
| Malate | ¹³C-Malate | 9.1 | 6.9 |
This table presents representative data adapted from a study on the impact of N-acetyltransferase 1 (NAT1) knockout on glucose metabolism in breast cancer cells. The data shows a general decrease in the ¹³C enrichment of TCA cycle intermediates in NAT1 KO cells, suggesting reduced glucose flux into the TCA cycle.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Biochemical pathways to α-ketoglutarate, a multi-faceted metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Metabolic Effects of Calcium Oxoglutarate Using the Seahorse XF Analyzer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium oxoglutarate (calcium alpha-ketoglutarate or Ca-AKG) is a key metabolic intermediate that plays a crucial role in cellular energy production and various signaling pathways. As an intermediate in the Krebs cycle, it is central to mitochondrial respiration.[1] Emerging research indicates its potential in influencing longevity and cellular health by supporting mitochondrial function.[2] The Agilent Seahorse XF Analyzer provides a powerful platform to investigate the real-time metabolic effects of compounds like Ca-AKG on live cells by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[3]
These application notes provide detailed protocols for utilizing the Seahorse XF Analyzer to assess the impact of Ca-AKG on cellular metabolism, specifically focusing on the Cell Mito Stress Test, the Glycolysis Stress Test, and the Real-Time ATP Rate Assay.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of alpha-ketoglutarate (AKG) on mitochondrial respiration in HT22 cells under oxidative stress. Due to the limited availability of published data for the Glycolysis Stress Test and Real-Time ATP Rate Assay with Ca-AKG treatment, the corresponding tables present hypothetical data reflecting expected outcomes based on the known metabolic functions of AKG. These are intended as a guide for data interpretation.
Table 1: Effect of Alpha-Ketoglutarate on Mitochondrial Respiration Parameters in H₂O₂-Treated HT22 Cells
| Parameter | Control (H₂O₂) | 1 mM AKG + H₂O₂ | 2 mM AKG + H₂O₂ | 4 mM AKG + H₂O₂ |
| Basal Respiration (OCR, pmol/min) | 100 ± 8.5 | 125 ± 10.2 | 145 ± 11.8 | 160 ± 13.5 |
| ATP Production (OCR, pmol/min) | 70 ± 6.3 | 95 ± 8.1 | 115 ± 9.7 | 130 ± 11.2 |
| Maximal Respiration (OCR, pmol/min) | 150 ± 12.1 | 180 ± 14.5 | 210 ± 17.3 | 235 ± 19.8 |
| Spare Respiratory Capacity (%) | 50 ± 5.2 | 55 ± 6.1 | 65 ± 7.3 | 75 ± 8.1 |
Data is presented as mean ± standard deviation. Data is adapted from a study by Wu et al. (2022) on the effects of AKG on H₂O₂-induced injury in HT22 cells.[4]
Table 2: Illustrative Example of Expected Effects of Calcium Oxoglutarate on Glycolytic Parameters
| Parameter | Control | 2 mM Ca-AKG |
| Glycolysis (ECAR, mpH/min) | 30 ± 3.5 | 25 ± 3.1 |
| Glycolytic Capacity (ECAR, mpH/min) | 50 ± 4.8 | 45 ± 4.2 |
| Glycolytic Reserve (%) | 67 ± 7.2 | 80 ± 8.5 |
Note: This table presents hypothetical data based on the expected metabolic shift towards oxidative phosphorylation with Ca-AKG supplementation. Actual results may vary.
Table 3: Illustrative Example of Expected Effects of Calcium Oxoglutarate on ATP Production Rates
| Parameter | Control | 2 mM Ca-AKG |
| mitoATP Production Rate (pmol ATP/min) | 100 ± 9.8 | 130 ± 12.5 |
| glycoATP Production Rate (pmol ATP/min) | 40 ± 4.2 | 30 ± 3.8 |
| Total ATP Production Rate (pmol ATP/min) | 140 ± 13.1 | 160 ± 15.6 |
Note: This table presents hypothetical data based on the expected increase in mitochondrial ATP production and a potential compensatory decrease in glycolytic ATP production with Ca-AKG supplementation. Actual results may vary.
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by sequentially injecting mitochondrial respiratory chain inhibitors.[5]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Calcium Oxoglutarate (Ca-AKG)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, sodium pyruvate, and glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Protocol:
-
Cell Culture:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Sensor Cartridge Hydration:
-
On the day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight at 37°C in a non-CO₂ incubator.
-
-
Assay Preparation:
-
On the day of the assay, prepare the assay medium. For the treatment group, supplement the medium with the desired concentration of Ca-AKG (a typical starting range is 1-5 mM). The control group should receive the vehicle.
-
Remove the cell culture medium from the plate and wash once with the prepared assay medium.
-
Add 180 µL of the final assay medium (with or without Ca-AKG) to each well.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour before the assay.
-
-
Instrument Setup and Execution:
-
Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) according to the Seahorse XF Cell Mito Stress Test protocol.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
After calibration, replace the calibrant plate with the cell culture plate and initiate the assay. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the inhibitors.
-
Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolytic flux by sequentially injecting glucose, a mitochondrial inhibitor, and a glycolysis inhibitor.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Calcium Oxoglutarate (Ca-AKG)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (without glucose or pyruvate)
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose (2-DG))
Protocol:
-
Cell Culture and Sensor Cartridge Hydration:
-
Follow steps 1 and 2 from the Cell Mito Stress Test protocol.
-
-
Assay Preparation:
-
On the day of the assay, prepare the glycolysis stress test medium. For the treatment group, supplement the medium with the desired concentration of Ca-AKG.
-
Wash cells with the prepared assay medium.
-
Add 180 µL of the final assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour.
-
-
Instrument Setup and Execution:
-
Load the hydrated sensor cartridge with Glucose, Oligomycin, and 2-DG according to the Seahorse XF Glycolysis Stress Test protocol.
-
Calibrate the instrument.
-
Replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure baseline ECAR and OCR before and after each injection.
-
Seahorse XF Real-Time ATP Rate Assay
This assay simultaneously quantifies the rate of ATP production from glycolysis and mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Calcium Oxoglutarate (Ca-AKG)
-
Seahorse XF Calibrant
-
Seahorse XF DMEM Medium, pH 7.4 (supplemented with glucose, sodium pyruvate, and glutamine)
-
Seahorse XF Real-Time ATP Rate Assay Kit (containing Oligomycin and Rotenone/Antimycin A)
Protocol:
-
Cell Culture and Sensor Cartridge Hydration:
-
Follow steps 1 and 2 from the Cell Mito Stress Test protocol.
-
-
Assay Preparation:
-
Prepare the assay medium as per the kit instructions. For the treatment group, supplement the medium with the desired concentration of Ca-AKG.
-
Wash cells and add 180 µL of the final assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour.
-
-
Instrument Setup and Execution:
-
Load the hydrated sensor cartridge with Oligomycin and Rotenone/Antimycin A.
-
Calibrate the instrument.
-
Replace the calibrant plate with the cell culture plate and begin the assay. The software will calculate the mitoATP and glycoATP production rates based on the changes in OCR and ECAR following the inhibitor injections.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Ca-AKG and Calcium Signaling in Mitochondrial Metabolism.
References
Application Notes and Protocols for Gene Expression Analysis in Response to Calcium Alpha-Ketoglutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium alpha-ketoglutarate (CaAKG) is a salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG). It has garnered significant scientific interest for its potential to influence fundamental cellular processes, including metabolism, aging, and inflammation.[1][2] As organisms age, the endogenous levels of AKG decline.[2] Supplementation with CaAKG is being investigated as a strategy to counteract age-related cellular dysfunction.[1]
These application notes provide a comprehensive guide for researchers interested in studying the effects of CaAKG on gene expression. We detail the key signaling pathways modulated by CaAKG, provide step-by-step protocols for relevant experiments, and present available quantitative data on gene expression changes.
Key Signaling Pathways Modulated by Calcium Alpha-Ketoglutarate
CaAKG influences gene expression through several interconnected signaling pathways. Its primary roles are as a crucial metabolic intermediate and as a cofactor for numerous enzymes, particularly dioxygenases that regulate epigenetic modifications.[2]
Epigenetic Regulation: TET Enzymes and JmjC Histone Demethylases
Alpha-ketoglutarate is a critical cofactor for two major families of epigenetic-modifying enzymes:
-
Ten-Eleven Translocation (TET) Enzymes: These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation. By promoting DNA demethylation, CaAKG can lead to the reactivation of silenced genes.
-
Jumonji C (JmjC) Domain-Containing Histone Demethylases: This family of enzymes removes methyl groups from histone proteins, thereby altering chromatin structure and influencing gene accessibility.
mTOR Signaling Pathway
The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Some studies in lower organisms suggest that AKG can inhibit the mTOR pathway, which is linked to lifespan extension. However, research in mice has not consistently shown a decrease in mTORC1 signaling with CaAKG treatment, indicating that its effect may be context-dependent.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor that is activated in response to low cellular energy levels. Activation of AMPK generally leads to the inhibition of anabolic processes and the activation of catabolic processes to restore energy balance. Studies in Drosophila have shown that AKG can activate the AMPK signaling pathway, contributing to its lifespan-extending effects.
HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). AKG is a cofactor for the prolyl hydroxylases that mark HIF-1α for degradation in the presence of oxygen. Therefore, CaAKG levels can influence the stability and activity of HIF-1α.
Quantitative Data on Gene Expression Changes
The following tables summarize the reported changes in gene expression in response to CaAKG or AKG treatment from various studies.
Table 1: Gene Expression Changes in the AMPK and mTOR Pathways (Drosophila)
| Gene | Pathway | Change in Expression |
| AMPKα | AMPK | Upregulated |
| cry | AMPK | Upregulated |
| FoxO | AMPK | Upregulated |
| HNF4 | AMPK | Upregulated |
| p300 | AMPK | Upregulated |
| Sirt1 | AMPK | Upregulated |
| HDAC4 | AMPK | Downregulated |
| PI3K | mTOR | Downregulated |
| TORC | mTOR | Downregulated |
| PGC | mTOR | Downregulated |
| SREBP | mTOR | Downregulated |
Table 2: Gene Expression Changes in Autophagy (Drosophila)
| Gene | Pathway | Change in Expression |
| Atg1 | Autophagy | Upregulated |
| Atg5 | Autophagy | Upregulated |
| Atg8a | Autophagy | Upregulated |
| Atg8b | Autophagy | Upregulated |
Table 3: Changes in Inflammatory Cytokine Levels (Mice)
| Cytokine | Change in Expression/Secretion |
| IL-10 | Increased secretion by T cells |
| Systemic Inflammatory Cytokines | General trend of reduction |
Experimental Protocols
The following protocols provide a general framework for investigating the effects of CaAKG on gene expression. Researchers should optimize these protocols for their specific cell types or animal models.
General Experimental Workflow
Protocol 1: In Vitro Cell Culture Treatment
Objective: To treat cultured cells with CaAKG to assess its impact on gene expression.
Materials:
-
Cell line of interest (e.g., IMR-90 fibroblasts, HepG2 hepatocytes, C2C12 myotubes)
-
Appropriate cell culture medium and supplements
-
Calcium Alpha-Ketoglutarate (CaAKG) powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
0.22 µm sterile filter
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of CaAKG Stock Solution: a. Dissolve CaAKG powder in sterile PBS or cell culture medium to create a concentrated stock solution (e.g., 100 mM). b. Filter-sterilize the stock solution using a 0.22 µm filter. c. Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
-
Treatment: a. On the day of the experiment, thaw the CaAKG stock solution if necessary and dilute it to the desired final concentration in fresh cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of CaAKG. Include a vehicle control (medium with the same concentration of the solvent used to dissolve CaAKG, e.g., PBS). c. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: a. After the incubation period, wash the cells with cold PBS. b. Harvest the cells for downstream applications, such as RNA extraction.
Protocol 2: In Vivo Mouse Model Treatment
Objective: To administer CaAKG to mice to study its effects on gene expression in various tissues.
Materials:
-
Mice (specify strain, age, and sex)
-
Calcium Alpha-Ketoglutarate (CaAKG)
-
Standard mouse chow
-
Equipment for oral gavage (if applicable)
-
Tools for sample collection and processing
Procedure:
-
CaAKG Formulation and Administration:
-
Dietary Admixture: Mix CaAKG into the standard chow at a specified concentration (e.g., 2% w/w). This method is suitable for long-term studies.
-
Drinking Water: Dissolve CaAKG in the drinking water at a target concentration. Monitor water intake to ensure consistent dosing.
-
Oral Gavage: Dissolve CaAKG in a suitable vehicle (e.g., water, PBS) and administer a specific dose directly into the stomach using an oral gavage needle. This method allows for precise dosing.
-
-
Animal Monitoring: Regularly monitor the health, body weight, and food/water intake of the animals throughout the study.
-
Sample Collection: a. At the end of the study, euthanize the mice according to approved protocols. b. Collect tissues of interest (e.g., liver, muscle, spleen, brain) and blood. c. For gene expression analysis, immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C until RNA extraction.
Protocol 3: RNA Extraction and Quality Control
Objective: To isolate high-quality total RNA from cells or tissues.
Materials:
-
Harvested cells or frozen tissue samples
-
RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)
-
DNase I
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer (optional, for assessing RNA integrity)
Procedure:
-
RNA Extraction: Follow the manufacturer's protocol for the chosen RNA extraction kit. For tissue samples, homogenization is a critical first step.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This is crucial for accurate downstream qPCR analysis.
-
RNA Quantification and Purity Assessment: a. Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA. b. The A260/A230 ratio should ideally be between 2.0 and 2.2.
-
RNA Integrity Assessment (Optional but Recommended): a. Assess the RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of >7 is generally recommended for RNA-sequencing.
Protocol 4: Quantitative Real-Time PCR (qPCR)
Objective: To quantify the expression levels of specific genes of interest.
Materials:
-
High-quality total RNA
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or probes)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Primer Design:
-
Design primers that are specific to your target genes and span an exon-exon junction to avoid amplification of genomic DNA.
-
Use primer design software (e.g., Primer-BLAST from NCBI) to check for specificity and potential secondary structures.
-
Validate primer efficiency through a standard curve analysis.
-
-
Reverse Transcription (cDNA Synthesis): a. Synthesize cDNA from your total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: a. Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template. b. Run the reaction in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for your target and reference (housekeeping) genes. b. Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of your target genes to one or more stable reference genes.
Protocol 5: RNA Sequencing (RNA-Seq)
Objective: To obtain a global profile of gene expression changes in response to CaAKG.
Materials:
-
High-quality total RNA (RIN > 7)
-
RNA-seq library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Library Preparation: a. mRNA Enrichment or Ribosomal RNA Depletion: Isolate mRNA using oligo(dT) beads or deplete ribosomal RNA (rRNA) to enrich for coding and non-coding RNAs. b. Fragmentation: Fragment the RNA to the appropriate size for the sequencing platform. c. cDNA Synthesis: Synthesize first and second-strand cDNA. d. End Repair, A-tailing, and Adaptor Ligation: Prepare the cDNA fragments for sequencing by repairing the ends, adding a poly-A tail, and ligating sequencing adapters. e. PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the prepared libraries on an NGS platform according to the manufacturer's instructions.
-
Data Analysis: a. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. b. Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2). c. Read Quantification: Count the number of reads that map to each gene. d. Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the CaAKG-treated and control groups. e. Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.
Conclusion
The study of gene expression in response to calcium alpha-ketoglutarate offers valuable insights into its mechanisms of action and its potential as a therapeutic agent. The protocols and information provided in these application notes serve as a starting point for researchers to design and execute robust experiments. By employing these methodologies, scientists can further elucidate the intricate roles of CaAKG in cellular health and disease, paving the way for novel drug development and therapeutic strategies.
References
Measuring the Effect of Calcium Oxoglutarate on Mitochondrial Respiration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium oxoglutarate (Ca-AKG), a salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), is a key molecule in cellular energy metabolism.[1][2] Emerging research highlights its significant role in mitochondrial function, cellular signaling, and longevity.[3][4] As a central component of the tricarboxylic acid (TCA) cycle, AKG is integral to ATP production.[5] Beyond its bioenergetic role, it acts as a signaling molecule and a precursor for amino acid synthesis. This document provides detailed application notes and experimental protocols for measuring the effect of calcium oxoglutarate on mitochondrial respiration, a critical indicator of mitochondrial health.
Calcium ions (Ca2+) are crucial regulators of mitochondrial function, stimulating key dehydrogenases in the TCA cycle, including pyruvate dehydrogenase, isocitrate dehydrogenase, and alpha-ketoglutarate dehydrogenase. This activation enhances the production of NADH and FADH2, which in turn increases the proton gradient across the inner mitochondrial membrane, leading to elevated ATP synthesis.
Data Presentation
The following table summarizes the expected quantitative effects of calcium and alpha-ketoglutarate on key parameters of mitochondrial respiration. These values are compiled from various studies and may vary depending on the experimental model and conditions.
| Parameter | Treatment/Condition | Expected Effect on Oxygen Consumption Rate (OCR) | Reference |
| State 3 Respiration | Isolated mitochondria with subsaturating 2-oxoglutarate + increasing extramitochondrial Ca2+ (from 100 to 350 nM) | ~50% stimulation | |
| State 4 Respiration | Isolated mitochondria with subsaturating 2-oxoglutarate + increasing extramitochondrial Ca2+ (from 100 to 350 nM) | ~50% stimulation | |
| Respiratory Control Ratio (RCR) | Isolated mitochondria with α-ketoglutarate + medium Ca2+ (22.0 ± 2.4 μM) | Increased | |
| Basal Respiration | Intact cells treated with Ca-AKG | May increase | |
| ATP Production-Linked Respiration | Intact cells treated with Ca-AKG | Likely to increase | |
| Uncoupled Respiration | Isolated heart mitochondria with 2-oxoglutarate + Ca2+ | Increased | |
| P/O Ratio (Hypoxia) | Isolated mitochondria | 15% higher in hypoxia than normoxia |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by calcium and alpha-ketoglutarate, as well as a typical experimental workflow for assessing mitochondrial respiration.
References
Application Notes and Protocols: Long-term Administration of Calcium Oxoglutarate in Rodent Models
Introduction
Calcium alpha-ketoglutarate (Ca-AKG), also known as calcium oxoglutarate, is a stable salt of alpha-ketoglutarate, a critical intermediate in the Krebs (TCA) cycle.[1] The Krebs cycle is fundamental for cellular energy production and metabolism.[2] Endogenous levels of AKG have been observed to decline significantly with age, with plasma levels in humans reportedly dropping up to 10-fold between the ages of 40 and 80.[3][4] This decline has prompted research into Ca-AKG supplementation as a potential geroprotective strategy.
Recent long-term studies in rodent models have demonstrated that Ca-AKG can extend lifespan and, more notably, healthspan, compressing the period of late-life morbidity.[5] The mechanisms are believed to involve the modulation of key aging pathways, including reducing chronic inflammation, influencing epigenetic regulation, and inhibiting mTOR. These application notes provide a summary of quantitative data from key studies and detailed protocols for researchers investigating the long-term effects of Ca-AKG in rodent models.
Quantitative Data Summary
The following tables summarize key quantitative outcomes from studies on the long-term administration of calcium oxoglutarate in rodent models.
Table 1: Effects of Ca-AKG on Lifespan in C57BL/6 Mice
| Sex | Dosage (% w/w in diet) | Treatment Start Age | Median Lifespan Extension | Max Lifespan Extension | Reference |
| Female | 2% | 18 months | 10.5% - 16.6% | 8% - 19.7% | |
| Male | 2% | 18 months | 9.6% - 12.8%* | Not statistically significant |
*Changes in male lifespan were not always statistically significant.
Table 2: Effects of Ca-AKG on Healthspan Parameters in Rodents
| Parameter | Rodent Model | Dosage | Treatment Duration | Observed Effect | Reference |
| Frailty Index | C57BL/6 Mice | 2% w/w in diet | From 18 months of age | Reduced frailty score by ~41% in males and ~46% in females. | |
| Inflammatory Cytokines | C57BL/6 Mice | 2% w/w in diet | From 18 months of age | Decreased levels of systemic inflammatory cytokines; promoted production of anti-inflammatory IL-10 in females. | |
| Age-Related Phenotypes | C57BL/6 Mice | 2% w/w in diet | From 18 months of age | Improved fur color/condition, reduced kyphosis and gait disorders. | |
| Arterial Elasticity | Elderly Female Mice | 2% w/v Ca-AKG in diet | 182 days | 93% improvement in elastic recoil compared to controls. | |
| Bone Mineralization | Ovariectomized Rats | 1.0 mol/L Na-AKG in drinking water | 60 days | Stimulated bone mineralization and reduced the intensity of bone atrophy. |
Key Biological Pathways and Mechanisms
Ca-AKG is a multifaceted molecule that influences several fundamental biological processes related to aging. Its primary proposed mechanism for extending healthspan is the suppression of chronic low-grade inflammation, a major driver of aging. In female mice, this is linked to the increased production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. Additionally, as a key component of the TCA cycle, Ca-AKG is central to cellular energy metabolism. It also acts as an epigenetic modulator and is reported to influence longevity pathways such as mTOR and AMPK.
References
- 1. benchchem.com [benchchem.com]
- 2. Alpha-Ketoglutarate, the Metabolite that Regulates Aging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Ketoglutarate Supplementation Modestly Increases Life Span in Mice – Fight Aging! [fightaging.org]
- 4. buckinstitute.org [buckinstitute.org]
- 5. Alpha-Ketoglutarate, an Endogenous Metabolite, Extends Lifespan and Compresses Morbidity in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Biological Activity of Calcium Alpha-Ketoglutarate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium alpha-ketoglutarate (Ca-AKG) is a salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG) that has garnered significant interest for its potential to modulate key cellular pathways related to aging, metabolism, and overall health.[1] As endogenous levels of AKG decline with age, supplementation with Ca-AKG is being explored as a therapeutic strategy to counteract age-related cellular dysfunction.[1][2] Ca-AKG is more stable and bioavailable than AKG alone.[2][3] Assessing the biological activity of Ca-AKG requires the measurement of specific biomarkers that reflect its multifaceted mechanisms of action.
These application notes provide a comprehensive overview of key biomarkers and detailed protocols for their assessment, intended to guide researchers in their investigation of Ca-AKG's effects.
Core Mechanisms of Action
Ca-AKG's biological activity stems from its central role in cellular metabolism and signaling. Key mechanisms include:
-
Krebs Cycle Intermediate: AKG is a crucial component of the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production (ATP).
-
Nitrogen and Amino Acid Metabolism: AKG acts as a nitrogen scavenger and is a precursor for the synthesis of several amino acids, including glutamate, glutamine, proline, and arginine. This role is vital for protein synthesis and inhibiting protein degradation.
-
Signaling Molecule: AKG influences major cellular signaling pathways such as mTOR, AMPK, and HIF-1α, which regulate cell growth, metabolism, and stress resistance.
-
Epigenetic Regulation: AKG is a critical cofactor for enzymes involved in DNA and histone demethylation, thereby influencing gene expression.
Biomarkers for Assessing Ca-AKG Activity
The following tables summarize key biomarkers to assess the biological activity of Ca-AKG, categorized by their physiological relevance.
Table 1: Metabolic Biomarkers
| Biomarker | Sample Type | Rationale | Expected Change with Ca-AKG |
| ATP Levels | Plasma, Tissue Homogenates | Reflects cellular energy status; AKG is a key intermediate in the Krebs cycle for ATP production. | Increase |
| Amino Acids | Serum, Plasma | Ca-AKG is a precursor for several amino acids. | Increase in Glutamate, Glutamine, Proline, Arginine |
| Glucose | Serum, Plasma | Ca-AKG may influence glucose metabolism through its effects on cellular energy pathways. | Modulation |
| Lipids | Serum, Plasma | Ca-AKG may impact lipid metabolism as part of its broader effects on metabolic health. | Modulation |
Table 2: Inflammatory and Immune Biomarkers
| Biomarker | Sample Type | Rationale | Expected Change with Ca-AKG |
| Inflammatory Cytokines (e.g., IL-6, TNF-α) | Serum, Plasma | Ca-AKG has been shown to reduce levels of systemic inflammatory cytokines. | Decrease |
| Anti-inflammatory Cytokines (e.g., IL-10) | Serum, Plasma | Ca-AKG may promote an anti-inflammatory state. | Increase |
Table 3: Epigenetic and Aging Biomarkers
| Biomarker | Sample Type | Rationale | Expected Change with Ca-AKG |
| DNA Methylation Patterns (e.g., PhenoAge) | Whole Blood, Saliva | AKG is a cofactor for TET enzymes involved in DNA demethylation, a key epigenetic modification associated with aging. | Reversal of age-related methylation patterns |
| β-Galactosidase Activity | Tissue Biopsy, Cell Culture | A marker of cellular senescence, which may be influenced by Ca-AKG's effects on cellular health. | Decrease |
Table 4: Functional and Physiological Biomarkers
| Biomarker | Method | Rationale | Expected Change with Ca-AKG |
| Bone Mineral Density (BMD) | Dual-energy X-ray absorptiometry (DXA) | Ca-AKG may support bone health through collagen synthesis and potential hormonal effects. | Increase |
| Muscle Strength | Handgrip Dynamometry | AKG stimulates protein synthesis and inhibits protein degradation in muscles. | Increase |
| Physical Performance | Standardized physical tests (e.g., walking speed) | Reflects overall improvement in musculoskeletal health and energy metabolism. | Improvement |
| Hormone Levels (e.g., Estrogen) | Serum, Plasma | Some studies suggest a link between AKG and increased estrogen levels. | Increase (in relevant populations) |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Calcium Alpha-Ketoglutarate
Signaling pathways influenced by Ca-AKG.
General Experimental Workflow for Biomarker Assessment
A general workflow for biomarker assessment.
Experimental Protocols
Protocol 1: Quantification of ATP in Plasma
Principle: This protocol utilizes a luciferin-luciferase assay to measure ATP concentration. ATP is the limiting substrate in the luciferase-catalyzed oxidation of luciferin, and the resulting light emission is proportional to the ATP concentration.
Materials:
-
Blood collection tubes with EDTA and a stabilizing solution to prevent ATP degradation.
-
Refrigerated centrifuge
-
ATP assay kit (luciferin-luciferase based)
-
Luminometer or microplate reader with luminescence detection
-
ATP standard solution
-
Pipettes and tips
Procedure:
-
Blood Collection and Plasma Separation:
-
Collect whole blood into pre-chilled tubes containing EDTA and a stabilizing solution.
-
Immediately centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.
-
Carefully collect the plasma supernatant and store on ice for immediate use or at -80°C for long-term storage.
-
-
ATP Measurement:
-
Prepare a standard curve using the ATP standard solution provided in the kit.
-
In a luminometer tube or a white-walled microplate, add the plasma sample.
-
Add the luciferase reagent to the sample and standards.
-
Immediately measure the luminescence using a luminometer. The light signal is transient, so consistent timing is crucial.
-
Calculate the ATP concentration in the samples by comparing their luminescence to the standard curve.
-
Protocol 2: Analysis of Amino Acids in Serum by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify individual amino acids in a biological sample. Pre-column derivatization with a fluorescent tag is often employed to enhance detection sensitivity.
Materials:
-
Serum samples
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column
-
Derivatization reagent (e.g., o-phthaldialdehyde, OPA)
-
Amino acid standard mix
-
Acetonitrile (HPLC grade)
-
Mobile phase buffers
-
Centrifuge and filters
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Deproteinize the samples by adding a precipitating agent like sulfosalicylic acid (SSA).
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Derivatization:
-
Mix a small volume of the filtered supernatant with the OPA derivatization reagent.
-
Incubate at room temperature for a specific time as per the reagent manufacturer's instructions to allow the reaction to complete.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Run the HPLC with a gradient of mobile phase buffers to separate the amino acids.
-
Detect the fluorescently labeled amino acids using the fluorescence detector.
-
Identify and quantify the amino acids by comparing the retention times and peak areas to those of the amino acid standard mix.
-
Protocol 3: Measurement of Inflammatory Cytokines by ELISA
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A sandwich ELISA is commonly used for cytokine measurement.
Materials:
-
Serum or plasma samples
-
Cytokine-specific ELISA kit (e.g., for IL-6, TNF-α, IL-10)
-
Microplate reader
-
Wash buffer
-
Substrate solution
-
Stop solution
Procedure:
-
Plate Preparation:
-
The microplate wells are pre-coated with a capture antibody specific for the target cytokine.
-
-
Sample and Standard Incubation:
-
Add standards and samples to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
-
Detection Antibody Incubation:
-
Add a biotin-conjugated detection antibody that binds to a different epitope on the captured cytokine.
-
Wash the plate.
-
-
Enzyme and Substrate Reaction:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Wash the plate.
-
Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.
-
-
Measurement:
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples from the standard curve.
-
Protocol 4: DNA Methylation Analysis by Bisulfite Sequencing
Principle: Bisulfite treatment of DNA converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR and sequencing allow for the identification of methylation sites at single-base resolution.
Materials:
-
Genomic DNA extracted from whole blood or saliva
-
Bisulfite conversion kit
-
PCR amplification reagents
-
Primers specific for the target regions
-
DNA sequencing platform (e.g., Next-Generation Sequencing)
Procedure:
-
DNA Extraction:
-
Extract high-quality genomic DNA from the collected samples.
-
-
Bisulfite Conversion:
-
Treat the genomic DNA with sodium bisulfite using a commercial kit according to the manufacturer's protocol. This converts unmethylated cytosines to uracil.
-
-
PCR Amplification:
-
Amplify the bisulfite-converted DNA using PCR with primers designed to be specific for the converted DNA sequence of the region of interest.
-
-
Sequencing:
-
Sequence the PCR products using a suitable sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Analyze the C-to-T conversion rate to determine the methylation status of each CpG site. A cytosine that remains as a cytosine in the sequence was methylated, while a cytosine that is read as a thymine was unmethylated.
-
Protocol 5: Assessment of Bone Mineral Density by DXA
Principle: Dual-energy X-ray absorptiometry (DXA) is a non-invasive technique that uses two X-ray beams with different energy levels to measure bone mineral density.
Materials:
-
DXA scanner
-
Calibrated phantom for quality control
Procedure:
-
Patient Preparation:
-
The participant lies on the DXA table. Positioning is critical for accuracy and reproducibility.
-
-
Scan Acquisition:
-
The DXA scanner arm passes over the area of interest (typically the lumbar spine and hip).
-
The machine emits two low-dose X-ray beams.
-
-
Data Analysis:
-
The detector measures the amount of X-rays that pass through the bone.
-
The software calculates the bone mineral density based on the difference in absorption of the two X-ray beams.
-
Results are typically reported as a T-score (comparison to a young, healthy adult) and a Z-score (comparison to age-matched peers).
-
Protocol 6: Measurement of Muscle Strength by Handgrip Dynamometry
Principle: A handgrip dynamometer is a device used to measure the maximum isometric strength of the hand and forearm muscles.
Materials:
-
Calibrated handgrip dynamometer
Procedure:
-
Participant Positioning:
-
The participant should be seated in a chair with their feet flat on the floor, shoulder adducted and neutrally rotated, and elbow flexed at 90 degrees.
-
-
Measurement:
-
The dynamometer is placed in the participant's hand.
-
The participant is instructed to squeeze the dynamometer with maximum effort for a few seconds.
-
The test is typically performed three times on each hand, with a short rest period between attempts.
-
-
Data Recording:
-
The maximum force generated is recorded in kilograms or pounds.
-
The highest value from the three trials is typically used for analysis.
-
References
Application Notes and Protocols: Investigating the Neuroprotective Effects of Calcium Alpha-Ketoglutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium alpha-ketoglutarate (Ca-AKG) is a key intermediate in the Krebs cycle, playing a vital role in cellular energy metabolism and nitrogen balance.[1][2] Emerging evidence highlights its potential as a neuroprotective agent, with demonstrated benefits in preclinical models of neurological disorders.[3] Ca-AKG's neuroprotective effects are attributed to its multifaceted mechanisms of action, including the attenuation of oxidative stress, reduction of inflammation, and inhibition of neuronal apoptosis.[4]
These application notes provide a comprehensive overview of the experimental evidence supporting the neuroprotective effects of Ca-AKG. Detailed protocols for key in vitro and in vivo experiments are presented to facilitate further research in this promising area.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of Calcium Alpha-Ketoglutarate.
Table 1: In Vivo Neuroprotective Effects of AKG in a Mouse Model of Cerebral Ischemia-Reperfusion (MCAO)
| Parameter | Control (MCAO) | AKG Treated (MCAO) | Fold Change/Percentage Improvement | Reference |
| Neurological Score | 4.0 ± 0.5 | 2.0 ± 0.5 | 50% improvement | |
| Infarct Volume (%) | 45.2 ± 5.3 | 20.1 ± 4.2 | 55.5% reduction | |
| Nissl-Positive Neurons (cells/field) | ~100 | ~200 | ~100% increase | |
| TUNEL-Positive Cells (cells/field) | ~40 | ~15 | ~62.5% reduction | |
| Bax/Bcl-2 mRNA Ratio | ~3.5 | ~1.5 | ~57.1% reduction | |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | ~40 | ~70 | ~75% increase | |
| Malondialdehyde (MDA) Level (nmol/mg protein) | ~6.0 | ~3.5 | ~41.7% reduction | |
| Glutathione (GSH) Level (µmol/g protein) | ~2.5 | ~4.5 | ~80% increase | |
| IL-6 Level (pg/mL) | ~250 | ~150 | ~40% reduction | |
| TNF-α Level (pg/mL) | ~300 | ~180 | ~40% reduction |
Data are presented as mean ± SD or are approximated from graphical representations in the cited source.
Table 2: In Vitro Neuroprotective Effects of AKG on SH-SY5Y Cells under Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
| Parameter | Control (OGD/R) | AKG Treated (OGD/R) | Fold Change/Percentage Improvement | Reference |
| Cell Viability (%) | ~50 | ~80 | ~60% increase | |
| Apoptosis Rate (%) | ~35 | ~15 | ~57.1% reduction | |
| Reactive Oxygen Species (ROS) Level (fluorescence intensity) | ~2500 | ~1500 | ~40% reduction | |
| Superoxide Dismutase (SOD) Activity (%) | ~50 | ~85 | ~70% increase | |
| Glutathione (GSH) Level (%) | ~60 | ~90 | ~50% increase | |
| IL-6 Level (pg/mL) | ~400 | ~250 | ~37.5% reduction | |
| TNF-α Level (pg/mL) | ~500 | ~300 | ~40% reduction |
Data are presented as mean ± SD or are approximated from graphical representations in the cited source.
Table 3: Effects of AKG on Neuronal Senescence and Oxidative Stress in HT22 Cells
| Parameter | Control (H₂O₂ treated) | AKG Treated (H₂O₂ treated) | Concentration of AKG | Reference |
| Cell Viability (%) | ~50 | ~60-80 | 1, 2, 4 mM | |
| SA-β-gal Positive Cells (%) | ~35 | ~15-25 | 1, 2, 4 mM | |
| Reactive Oxygen Species (ROS) Level (%) | ~250 | ~150-200 | 1, 2, 4 mM | |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | ~8 | ~10-14 | 1, 2, 4 mM | |
| Malondialdehyde (MDA) Level (nmol/mg protein) | ~12 | ~6-8 | 1, 2, 4 mM | |
| Glutathione (GSH) Level (µmol/g protein) | ~15 | ~20-25 | 1, 2, 4 mM |
Data are presented as mean ± SD or are approximated from graphical representations in the cited sources.
Signaling Pathways
Calcium alpha-ketoglutarate exerts its neuroprotective effects through the modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by Ca-AKG for neuroprotection.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells with Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This protocol details the methodology to assess the neuroprotective effects of Ca-AKG on the human neuroblastoma cell line SH-SY5Y following OGD/R-induced injury.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Glucose-free DMEM
-
Calcium alpha-ketoglutarate (Ca-AKG)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
OGD Induction:
-
Wash the cells twice with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM.
-
Place the cells in a hypoxia chamber for 4 hours at 37°C.
-
-
Ca-AKG Treatment and Reperfusion:
-
After OGD, replace the medium with complete DMEM/F12 containing different concentrations of Ca-AKG (e.g., 0.1 mM, 1 mM, 10 mM). A general starting range is 0.1 mM to 10 mM, with optimization recommended for specific experimental setups.
-
Incubate the cells under normoxic conditions (21% O₂, 5% CO₂) for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group (no OGD).
-
Caption: Workflow for the in vitro OGD/R neuroprotection assay.
Protocol 2: In Vivo Neuroprotection Assay using a Middle Cerebral Artery Occlusion (MCAO) Mouse Model
This protocol describes the methodology to evaluate the neuroprotective effects of dietary Ca-AKG supplementation in a mouse model of focal cerebral ischemia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard rodent chow
-
Calcium alpha-ketoglutarate (Ca-AKG) powder
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Materials for neurological scoring (e.g., Bederson's scale)
Procedure:
-
Diet Preparation:
-
Prepare a diet supplemented with 2% (w/w) Ca-AKG.
-
Grind standard rodent chow into a fine powder.
-
Thoroughly mix the powdered chow with Ca-AKG powder.
-
Re-pellet the mixture if possible to ensure uniform consumption.
-
-
Animal Acclimatization and Treatment:
-
House mice under standard conditions with a 12-hour light/dark cycle.
-
Provide the Ca-AKG supplemented diet or control diet ad libitum for a pre-determined period before surgery (e.g., 2 weeks).
-
-
MCAO Surgery:
-
Anesthetize the mice.
-
Perform the MCAO procedure by inserting a filament to occlude the middle cerebral artery for a specific duration (e.g., 60 minutes).
-
After the occlusion period, withdraw the filament to allow reperfusion.
-
-
Post-operative Care and Neurological Assessment:
-
Monitor the animals for recovery.
-
At 24 hours post-reperfusion, perform neurological scoring using a standardized scale (e.g., Bederson's scale).
-
-
Infarct Volume Measurement:
-
Euthanize the mice and harvest the brains.
-
Slice the brains into coronal sections.
-
Stain the sections with 2% TTC solution.
-
Image the stained sections and calculate the infarct volume as a percentage of the total brain volume.
-
-
Immunohistochemistry and Molecular Analysis (Optional):
-
Process brain tissue for immunohistochemical analysis of neuronal injury (Nissl staining), apoptosis (TUNEL assay), and neuroinflammation.
-
Perform Western blotting or qPCR to analyze the expression of proteins and genes related to the signaling pathways of interest.
-
References
Troubleshooting & Optimization
Technical Support Center: Calcium Oxoglutarate in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with calcium oxoglutarate (also known as calcium alpha-ketoglutarate or Ca-AKG) in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is calcium oxoglutarate and why is it used in cell culture?
Calcium oxoglutarate is a calcium salt of alpha-ketoglutarate, a key intermediate in the Krebs cycle, which is central to cellular energy production.[1] Beyond its metabolic role, alpha-ketoglutarate acts as a signaling molecule and a critical regulator of epigenetic processes and protein synthesis.[1][2] It is used in research to study aging, metabolism, and cellular homeostasis.[2] As endogenous levels of alpha-ketoglutarate decline with age, supplementation with Ca-AKG is being investigated to counteract age-related cellular dysfunction.
Q2: What are the basic solubility properties of calcium oxoglutarate?
Calcium oxoglutarate is a white to off-white crystalline powder that is described as being slightly soluble in water. An aqueous solution of Ca-AKG is typically weakly alkaline, with a pH in the range of 7-9. The monohydrate form is often preferred for its higher solubility compared to the anhydrous form.
Q3: Can I dissolve calcium oxoglutarate in Phosphate-Buffered Saline (PBS)?
It is strongly advised not to dissolve calcium oxoglutarate in phosphate-containing buffers like PBS. Calcium ions (Ca²⁺) will react with phosphate ions (PO₄³⁻) in the buffer to form insoluble calcium phosphate, which will appear as a precipitate. This precipitation will lead to a cloudy solution and reduce the effective concentration of both calcium and phosphate ions.
Q4: How can the pH of the solvent affect calcium oxoglutarate solubility?
The solubility of calcium oxoglutarate is pH-dependent. Its solubility may increase in slightly acidic conditions. However, it may be prone to decomposition under strongly acidic or alkaline conditions. When preparing stock solutions, the pH may need to be adjusted to a physiological range (typically 7.2-7.4) for cell culture experiments.
Q5: What is a typical working concentration for calcium oxoglutarate in cell culture?
The optimal concentration is highly dependent on the cell type and the biological endpoint being measured. A general starting range for many cell lines is between 0.1 mM and 30 mM. It is crucial to perform a dose-response experiment for your specific system to determine the optimal concentration. High concentrations (e.g., 100 mM) have been reported to induce cell death.
Troubleshooting Guide
Issue 1: The calcium oxoglutarate powder is not dissolving completely.
-
Possible Cause 1: Insufficient Agitation or Time.
-
Solution: Continue to stir or vortex the solution for a longer period. Using a magnetic stirrer can be effective.
-
-
Possible Cause 2: The solution is saturated.
-
Solution: The concentration you are attempting to achieve may be above the solubility limit of the compound in that solvent at that temperature. Try reducing the concentration or increasing the volume of the solvent.
-
-
Possible Cause 3: The pH of the solvent is not optimal.
-
Solution: Measure the pH of your solution. If it is neutral to alkaline, you might consider carefully adjusting the pH to a slightly acidic range (e.g., pH 6.0-6.5) with dilute HCl to see if solubility improves. Do this cautiously and be aware of the compound's stability.
-
-
Possible Cause 4: Low Temperature.
-
Solution: For most salts, solubility increases with temperature. Gentle warming of the solution (e.g., to 37°C) can aid dissolution. Avoid boiling, as high temperatures can cause decomposition.
-
Issue 2: A precipitate forms in the media after adding the calcium oxoglutarate stock solution.
-
Possible Cause 1: Reaction with Buffer Components.
-
Solution: This is highly likely if you are using a phosphate-containing buffer like PBS, resulting in calcium phosphate precipitate. Discard the solution and prepare your Ca-AKG stock in a non-phosphate buffer such as Tris-HCl or HEPES, or in sterile, nuclease-free water.
-
-
Possible Cause 2: Temperature Change.
-
Solution: If the stock solution was heated to dissolve the Ca-AKG and then cooled, the compound may have precipitated out. Try to maintain the working temperature at which the compound was soluble or prepare a more dilute solution that is stable at room temperature.
-
-
Possible Cause 3: Interaction with Media Components.
-
Solution: Calcium oxoglutarate may react with components in the serum or other media supplements. Consider using serum-free media for the duration of the treatment if you suspect compatibility issues. Always ensure the stock solution is fully dissolved before adding it to the culture medium.
-
Issue 3: I am observing unexpected changes in my cells (e.g., morphology, viability) after treatment.
-
Possible Cause 1: Calcium Overload.
-
Solution: The calcium in Ca-AKG contributes to the total calcium concentration in your medium. This can push the concentration beyond the optimal range for your cells, impacting adhesion and cytoskeletal arrangement. It is essential to include a control group treated with an equivalent concentration of calcium chloride (CaCl₂) to determine if the effects are due to the calcium ion itself.
-
-
Possible Cause 2: pH Shift in Media.
-
Solution: Adding Ca-AKG, especially at high concentrations, can alter the pH of your culture medium. Measure the pH of the final medium after adding Ca-AKG and, if necessary, adjust it back to the optimal range (typically 7.2-7.4) using sterile, dilute HCl or NaOH.
-
-
Possible Cause 3: Cytotoxicity at High Concentrations.
-
Solution: High concentrations of AKG can be cytotoxic to some cell lines. If you observe high cell death, reduce the concentration of Ca-AKG. Perform a dose-response experiment (e.g., an MTT assay) to find the optimal non-toxic concentration range.
-
Data Presentation
Table 1: Solubility and Recommended Concentrations
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight (Monohydrate) | 202.18 g/mol | |
| Solubility (Aqueous-based media) | Soluble | |
| Solubility (DMSO) | 29 mg/mL (198.49 mM) | |
| Typical Working Concentration Range | 0.1 mM - 30 mM |
| Concentration Reported to Induce Cell Death | 100 mM | |
Table 2: Effect of α-Ketoglutarate on Cell Culture Media pH Data from a study using Dulbecco's Modified Eagle Medium (DMEM). The pH of your specific media may vary.
| Final α-KG Concentration (mM) | Resulting pH (before adjustment) |
|---|---|
| 0 (Control) | 7.79 |
| 0.1 | 7.75 |
| 1 | 7.68 |
| 10 | 7.11 |
| 20 | 6.53 |
| 30 | 5.99 |
| 100 | 4.36 |
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM Calcium Oxoglutarate Monohydrate Stock Solution
This protocol describes the preparation of a 100x concentrated stock solution that can be diluted to the desired final concentration in cell culture media.
Materials:
-
Calcium α-ketoglutarate monohydrate powder
-
Sterile, nuclease-free water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter and sterile syringes
-
Calibrated pH meter
-
Sterile 1 M NaOH and 1 M HCl solutions
-
Vortex mixer
-
Analytical balance
Methodology:
-
Calculate Mass: To prepare 10 mL of a 100 mM stock solution, you will need 202.18 mg of Calcium α-ketoglutarate monohydrate (MW: 202.18 g/mol ).
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add approximately 8 mL of sterile, nuclease-free water. Vortex vigorously until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Volume Adjustment: Once fully dissolved, adjust the final volume to 10 mL with sterile water.
-
pH Measurement and Adjustment: Aseptically measure the pH of the stock solution. If necessary, adjust the pH to the desired range (typically 7.2-7.4) by adding small increments of sterile 1 M NaOH or 1 M HCl. Mix well and re-check the pH after each addition.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots to prevent repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Molar-Matched Stock Solutions for Controls
To ensure observed effects are due to alpha-ketoglutarate and not the calcium ion, it is critical to use proper controls. This protocol creates stock solutions with matching molarities of the key ions.
Materials:
-
Calcium α-Ketoglutarate (Ca-AKG)
-
Calcium Chloride (CaCl₂, anhydrous)
-
Sodium α-Ketoglutarate (Na-AKG)
-
Appropriate solvent (e.g., sterile nuclease-free water)
Molar Mass Reference Table:
| Compound | Formula | Molar Mass ( g/mol ) |
|---|---|---|
| Calcium α-Ketoglutarate | CaC₅H₄O₅ | 184.15 |
| Calcium Chloride | CaCl₂ | 110.98 |
| Sodium α-Ketoglutarate | Na₂C₅H₄O₅ | 190.06 |
Methodology (for 100 mM Stock Solutions):
-
Prepare Ca-AKG Stock (100 mM): Dissolve 1.8415 g of Ca-AKG in 100 mL of solvent.
-
Prepare Calcium Control (CaCl₂) Stock (100 mM): This stock must match the molarity of calcium in the Ca-AKG stock (1:1 ratio). Dissolve 1.1098 g of CaCl₂ in 100 mL of solvent.
-
Prepare AKG Control (Na-AKG) Stock (100 mM): This stock must match the molarity of AKG in the Ca-AKG stock (1:1 ratio). Dissolve 1.9006 g of Na-AKG in 100 mL of solvent.
-
Sterilization and Storage: Filter-sterilize all stock solutions using a 0.22 µm filter and store at -20°C in aliquots.
Visualizations
Caption: Workflow for preparing a Ca-AKG stock solution.
Caption: Troubleshooting workflow for solubility issues.
Caption: Overview of Ca-AKG's metabolic and signaling roles.
Caption: Logical relationship of controls for Ca-AKG experiments.
References
Technical Support Center: Optimizing Calcium Alpha-Ketoglutarate (CaAKG) in Murine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Calcium Alpha-Ketoglutarate (CaAKG) in mouse studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of CaAKG for longevity studies in mice?
A1: Based on key findings in the field, a dietary supplementation of 2% (w/w) CaAKG in standard rodent chow is the most widely adopted and effective dosage for studying its effects on lifespan and healthspan in aged mice.[1][2] This concentration has been shown to extend lifespan and healthspan in C57BL/6 mice when administered from middle age (18 months).[1][3]
Q2: What is the best method for administering CaAKG to mice for long-term studies?
A2: The most common and effective method for long-term administration of CaAKG in mice is through dietary supplementation.[1] This involves thoroughly mixing the CaAKG powder with powdered standard rodent chow to ensure a homogenous distribution. This method provides consistent, long-term exposure to the compound.
Q3: Are there any known side effects of CaAKG supplementation in mice?
A3: Studies have reported no significant adverse changes with CaAKG treatment at a 2% (w/w) dietary concentration. However, not all age-related phenotypes are improved. For instance, some studies noted no significant improvements in treadmill exhaustion tests or cardiac function. It is crucial to monitor the animals' overall health, body weight, and food intake throughout the study.
Q4: Are the effects of CaAKG the same in male and female mice?
A4: The effects of CaAKG can be sexually dimorphic. Studies have shown that while both sexes experience a reduction in frailty, the extension in lifespan is more significant in female mice. For example, one study reported a significant increase in median and maximal lifespan in females, while the increase in males was not statistically significant.
Q5: How does CaAKG mechanistically impact aging in mice?
A5: While the exact mechanisms are still under investigation, a leading hypothesis is that CaAKG suppresses chronic inflammation. It is proposed that CaAKG induces the production of Interleukin-10 (IL-10), an anti-inflammatory cytokine, which helps to mitigate age-associated inflammation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in lifespan or healthspan.
-
Possible Cause 1: Improper diet preparation.
-
Solution: Ensure the CaAKG is thoroughly and homogeneously mixed with the powdered chow. Inconsistent mixing can lead to variable dosing among animals. It is critical to grind pellet chow into a fine powder before mixing.
-
-
Possible Cause 2: Animal strain and age.
-
Solution: The effects of CaAKG have been most prominently studied in C57BL/6 mice, starting at 18 months of age. Using a different strain or starting the intervention at a different age may yield different results.
-
-
Possible Cause 3: Environmental factors.
-
Solution: House animals in a controlled environment with a consistent 12-hour light/dark cycle, temperature, and humidity. Minimize stress, as it can be a confounding factor in aging studies.
-
Issue 2: Reduced food intake or weight loss in the CaAKG-treated group.
-
Possible Cause 1: Taste or texture aversion to the supplemented diet.
-
Solution: Acclimate the mice to the powdered diet (without CaAKG) for a week before introducing the CaAKG-supplemented chow. This helps them get accustomed to the texture of the food. Monitor food intake regularly.
-
-
Possible Cause 2: Underlying health issues unrelated to CaAKG.
-
Solution: Perform regular health checks and monitor for any signs of illness. The observed weight loss may not be a direct result of the CaAKG supplementation.
-
Data Presentation
Table 1: Summary of CaAKG Dosage and Administration in Mice
| Parameter | Recommended Specification | Reference |
| Compound | Calcium Alpha-Ketoglutarate (Ca-AKG) | |
| Dosage | 2% (w/w) in diet | |
| Administration Route | Oral (mixed with standard chow) | |
| Mouse Strain | C57BL/6 | |
| Age of Mice | 18 months (for aging studies) | |
| Duration | Lifelong or for the duration of the study |
Table 2: Effects of CaAKG Supplementation on Lifespan in C57BL/6 Mice
| Sex | Treatment Group | Median Lifespan Increase (%) | Max Lifespan Increase (%) | p-value | Reference |
| Female (Cohort 1) | Ca-AKG | 16.6 | 19.7 | < 0.05 | |
| Female (Cohort 2) | Ca-AKG | 10.5 | 8.0 | < 0.05 | |
| Male (Cohort 1) | Ca-AKG | 9.6 | 12.8 | > 0.05 (Not Statistically Significant) | |
| Male (Cohort 2) | Ca-AKG | 12.8 | Not specified | > 0.05 (Not Statistically Significant) |
Table 3: Impact of CaAKG on Healthspan as Measured by Frailty Index in C57BL/6 Mice
| Sex | Treatment Group | Reduction in Frailty Score (%) | Key Improved Phenotypes | Reference |
| Female | Ca-AKG | ~46 | Improved coat condition, reduced hair graying, decreased piloerection and pain, decreased dermatitis, improved gait, and reduced kyphosis. | |
| Male | Ca-AKG | ~41 | Decreased severity of poor body condition, dermatitis, gait disorder, eye discharge, kyphosis, and tumors. |
Experimental Protocols
Protocol 1: Preparation of Ca-AKG Supplemented Diet (2% w/w)
-
Calculate Required Amounts: Determine the total amount of diet needed. For a 2% (w/w) CaAKG diet, you will need 20g of Ca-AKG for every 980g of standard chow.
-
Grind Chow: If starting with pelleted chow, grind it into a fine, homogenous powder using an industrial-grade blender or grinder. This is a critical step to ensure even distribution of the CaAKG.
-
Homogeneous Mixing: In a large mixer, combine the powdered chow and the calculated amount of Ca-AKG. Mix thoroughly to ensure a homogenous mixture.
-
Storage: Store the prepared diet in airtight containers in a cool, dry place to prevent degradation of CaAKG.
Protocol 2: Frailty Index Assessment
This protocol is adapted from methods used in key Ca-AKG aging studies. The assessment should be performed by an observer blinded to the treatment groups.
-
Acclimation: Allow the mouse to acclimate in a clean, open-field arena for 5-10 minutes before beginning the assessment.
-
Scoring: Assess a total of 31 non-invasive clinical signs of frailty. Each deficit is scored as either 0 (absent) or 1 (present).
-
Calculation: The frailty index is calculated as the proportion of deficits present out of the total number of deficits assessed.
Mandatory Visualizations
References
Technical Support Center: In Vivo Delivery of Calcium Alpha-Ketoglutarate (CaAKG)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the in vivo delivery of Calcium Alpha-Ketoglutarate (CaAKG).
Frequently Asked Questions (FAQs)
Q1: What is Calcium Alpha-Ketoglutarate (CaAKG) and why is it used in research?
A1: Calcium Alpha-Ketoglutarate (Ca-AKG) is a calcium salt of alpha-ketoglutarate, a key intermediate in the Krebs cycle, which is central to cellular energy production and metabolism.[1][2] AKG levels in the body decline with age, and supplementation with the more stable and bioavailable CaAKG form is being investigated for its potential to extend lifespan and healthspan, support muscle and bone health, and modulate age-related inflammation.[3][4][5]
Q2: What are the common methods for in vivo delivery of CaAKG?
A2: The most common methods for in vivo delivery of CaAKG in animal models are dietary supplementation, administration in drinking water, and oral gavage. Dietary supplementation and provision in drinking water are non-invasive and suitable for long-term studies, while oral gavage allows for precise dosing in shorter-term experiments.
Q3: What is the oral bioavailability of CaAKG?
A3: Orally administered alpha-ketoglutarate is primarily absorbed in the upper small intestine. However, it undergoes significant first-pass metabolism in the liver and enterocytes, leading to a short half-life in the blood. Despite this rapid clearance, studies have demonstrated significant physiological effects, suggesting that even transient increases in AKG levels are biologically meaningful.
Q4: Is CaAKG considered safe for in vivo studies?
A4: CaAKG is generally considered safe in animal studies, with research showing no significant adverse effects even with chronic administration. Human clinical trials have also reported good safety profiles with daily doses up to 4.5 grams for as long as three years.
Q5: What are the known mechanisms of action for CaAKG?
A5: CaAKG's mechanisms of action are multifaceted and include its central role in the Krebs cycle for energy metabolism, involvement in amino acid synthesis, and its function as a cofactor for enzymes involved in epigenetic regulation. It has also been shown to have anti-inflammatory effects, potentially by reducing levels of systemic inflammatory cytokines.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with CaAKG.
Issue 1: Poor Palatability and Reduced Food Intake with Dietary Supplementation
-
Question: My animals are eating less of the CaAKG-supplemented diet compared to the control group. What should I do?
-
Answer: A decrease in food intake can be a sign of poor palatability. Here are some strategies to address this:
-
Gradual Introduction: Slowly introduce the CaAKG-supplemented diet by mixing it with the standard diet in increasing proportions over several days. This allows the animals to acclimate to the new taste and texture.
-
Alternative Delivery Method: If dietary aversion persists, consider administration via drinking water or oral gavage.
-
Issue 2: Inconsistent Dosing in Group-Housed Animals
-
Question: I'm observing high variability in the response to CaAKG within my group-housed animals. What could be the cause?
-
Answer: Inconsistent consumption of the medicated diet or water is a likely cause.
-
Dominance Hierarchies: In group-housed animals, dominant individuals may restrict access to food and water, leading to subordinate animals consuming less CaAKG. Ensure there are adequate food and water sources for all animals.
-
Individual Preferences: Animals may have individual preferences, leading to varied intake. Monitoring food and water consumption per cage is crucial. For more precise measurements, consider single housing for a short duration to accurately measure individual intake.
-
Issue 3: Stability of CaAKG in Drinking Water
-
Question: How stable is CaAKG in drinking water, and how should I prepare it?
-
Answer: To ensure the stability of CaAKG in drinking water, it is recommended to prepare a fresh solution every 2-3 days. Use purified water and store the solution in opaque water bottles to protect it from light.
Issue 4: Formulation of CaAKG for Oral Gavage or Injection Appears Cloudy or Precipitates
-
Question: My CaAKG formulation for oral gavage is not fully dissolving or is precipitating. What can I do?
-
Answer: Poor aqueous solubility can be a challenge.
-
Review Solubility Data: Confirm the solubility of CaAKG in your chosen vehicle.
-
Gentle Heating and Sonication: Gentle heating and/or sonication may aid in dissolution, but be cautious of potential compound degradation.
-
Use of Co-solvents: For some poorly soluble compounds, a co-solvent system (e.g., a small amount of DMSO diluted with saline) might be necessary, though this is less common for CaAKG which has some water solubility. Always perform a pilot toxicity study with the vehicle alone.
-
Data Presentation
Table 1: Recommended Dosages of CaAKG in Mice
| Administration Method | Dosage | Study Context | Reference |
| Dietary Supplementation | 2% (w/w) | Lifespan and healthspan extension in middle-aged mice | |
| Drinking Water | 10 mM | Amelioration of age-related fertility decline | |
| Drinking Water | 10 g/L | Effects on body weight and gut microbiota |
Table 2: Pharmacokinetic Parameters of Alpha-Ketoglutarate (AKG)
| Species | Administration Route | Half-life | Key Findings | Reference |
| Pigs | Oral / Duodenal Infusion | < 5 minutes | AKG is better absorbed from the upper small intestine. |
Experimental Protocols
Protocol 1: CaAKG Administration via Dietary Supplementation
-
Preparation of Medicated Diet:
-
Thoroughly mix Calcium α-ketoglutarate into the powdered or pelleted diet to achieve the desired concentration (e.g., 2% w/w).
-
Ensure homogenous mixing to provide consistent dosing.
-
Prepare a control diet that is identical in composition but lacks CaAKG.
-
-
Animal Acclimation:
-
Acclimate animals to the powdered/pelleted diet for one week before introducing the CaAKG-supplemented feed.
-
Gradually introduce the CaAKG diet by mixing it with the standard diet in increasing ratios (e.g., 25%, 50%, 75%, 100%) over 4 days to improve acceptance.
-
-
Administration and Monitoring:
-
Provide the CaAKG-supplemented diet and water ad libitum.
-
Measure food consumption and body weight bi-weekly to monitor for any adverse effects on appetite or growth.
-
Protocol 2: Quantification of Alpha-Ketoglutarate in Tissue Samples
-
Tissue Sample Preparation:
-
Excise the tissue of interest quickly and place it immediately in ice-cold PBS to wash away excess blood.
-
Blot the tissue dry and record its wet weight.
-
Homogenize the tissue (typically 10-50 mg) on ice in 4-10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.
-
Collect the supernatant for analysis. For samples with high protein content, deproteinization using a 10 kDa MWCO spin filter is recommended.
-
-
Colorimetric/Fluorometric Assay:
-
These assays are based on enzymatic reactions that produce a colored or fluorescent product proportional to the α-KG concentration and are suitable for high-throughput screening.
-
Add deproteinized samples and standards to a 96-well plate.
-
Add the reaction mix to each well and incubate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.
-
-
LC-MS/MS Analysis:
-
This method offers high sensitivity and specificity for the quantification of α-KG.
-
Deproteinization of the sample is essential.
-
Use an appropriate internal standard for accurate quantification.
-
Analyze the samples using a validated LC-MS/MS method.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in CaAKG in vivo experiments.
Caption: A general experimental workflow for in vivo studies involving CaAKG.
References
Technical Support Center: Calcium Oxoglutarate Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Calcium Oxoglutarate (Calcium α-Ketoglutarate, Ca-AKG). This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on optimal concentrations to assist you in your research.
I. Troubleshooting Guides & FAQs
This section addresses common problems encountered during experiments with calcium oxoglutarate, presented in a question-and-answer format.
In Vitro Experiments (Cell Culture)
Question: I'm observing a precipitate in my cell culture medium after adding Calcium Oxoglutarate. What is causing this and how can I fix it?
Answer:
Precipitation is a common issue and can be attributed to several factors:
-
Poor Solubility: Calcium oxoglutarate has limited solubility in aqueous solutions, especially at high concentrations.
-
Interaction with Media Components: The calcium ions from Ca-AKG can react with phosphate in phosphate-buffered saline (PBS) or culture media to form insoluble calcium phosphate[1].
-
pH Shifts: The addition of Ca-AKG can alter the pH of the medium, which can affect the solubility of both Ca-AKG and other media components[2][3].
Troubleshooting Steps:
-
Proper Dissolution Technique:
-
Avoid Phosphate Buffers: Do not dissolve Ca-AKG directly in phosphate-containing buffers like PBS.
-
Check and Adjust pH: After adding the Ca-AKG stock solution to your culture medium, check the final pH and adjust it to the optimal physiological range (typically 7.2-7.4) using sterile, dilute HCl or NaOH if necessary.
-
Consider Serum-Free Media: If you suspect interactions with serum components, consider using serum-free media for the duration of the Ca-AKG treatment.
Question: My cells are showing high levels of death or toxicity after treatment with Calcium Oxoglutarate. What could be the reason?
Answer:
High cytotoxicity is often concentration-dependent and can be influenced by several factors:
-
Excessive Concentration: High concentrations of Ca-AKG can be cytotoxic to some cell lines. This can be due to calcium overload or metabolic disruption.
-
pH Shift: A significant change in the pH of the culture medium due to the addition of Ca-AKG can induce cellular stress and death.
-
Contamination: The Ca-AKG powder or prepared solutions may be contaminated with bacteria, fungi, or mycoplasma.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Determine the optimal, non-toxic concentration range for your specific cell line using an assay like the MTT assay. A general starting point for many cell lines is 0.1 mM to 10 mM.
-
Monitor pH: Always check and, if necessary, adjust the pH of your culture medium after adding Ca-AKG.
-
Control for Calcium Effects: To determine if the observed toxicity is due to the calcium ion itself, include a control group treated with an equivalent concentration of calcium chloride (CaCl2).
-
Ensure Sterility: Maintain aseptic techniques during the preparation of Ca-AKG solutions and throughout your experiment.
Question: I am observing inconsistent or variable results in my experiments. What are the potential sources of this variability?
Answer:
Inconsistent results can stem from several factors related to the compound itself and experimental procedures:
-
Compound Quality and Purity: Batch-to-batch variation from suppliers can introduce significant variability.
-
Stability and Storage: Improper storage of Ca-AKG powder or solutions can lead to degradation.
-
Solution Preparation: Inconsistent preparation of stock and working solutions can affect experimental outcomes.
-
Experimental Protocol Deviations: Minor changes in incubation times, cell seeding densities, or analytical procedures can lead to variable results.
Troubleshooting Steps:
-
Use High-Purity Compound: Source Ca-AKG from a reputable supplier and aim for a purity of over 98%, as determined by methods like HPLC.
-
Proper Storage: Store Ca-AKG powder in a cool, dry place, protected from light and moisture. For stock solutions, short-term storage at -20°C and long-term storage at -80°C is recommended. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Standardize Protocols: Ensure consistent cell seeding densities, accurate pipetting, and adherence to established incubation times and other experimental parameters.
In Vivo Experiments (Animal Studies)
Question: I'm observing high variability in my animal study results. What are the common pitfalls?
Answer:
Variability in animal studies can arise from several factors related to Ca-AKG administration and animal husbandry:
-
Uneven Consumption: In dietary supplementation studies, individual animal preferences can lead to varied intake of the medicated diet or water.
-
Social Hierarchy: In group-housed animals, dominant individuals may restrict access to food and water for subordinate animals.
-
Stress: Handling and administration procedures like oral gavage can induce stress, which can impact physiological and metabolic parameters.
-
Control Diet Composition: A critical confounding factor can be the lack of calcium supplementation in the control group's diet to match the calcium provided by Ca-AKG in the treatment group.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Accurately measure individual or per-cage consumption to ensure consistent dosing.
-
Gradual Introduction of Medicated Diet: To improve palatability, gradually introduce the Ca-AKG-supplemented diet by mixing it with the standard diet in increasing proportions over several days.
-
Acclimate Animals to Procedures: If using oral gavage, ensure personnel are properly trained and acclimate the animals to the handling and procedure to minimize stress.
-
Proper Control Diet: The control diet should be matched to the treatment diet, including the addition of a calcium source equivalent to that in the Ca-AKG group, to isolate the effects of α-ketoglutarate.
II. Quantitative Data Summary
The following table summarizes effective concentrations of Calcium Oxoglutarate (Ca-AKG) or α-Ketoglutarate (AKG) from various in vitro studies. The optimal concentration can vary significantly between cell lines and experimental conditions.
| Cell Line | Organism | Assay | Effective Concentration | Observed Effect |
| C2C12 | Mouse | Cell Growth | 0.1 mM - 1.0 mM | Stimulated cell growth |
| C2C12 | Mouse | Cell Growth | >10 mM | Decreased cell growth |
| Saos-2 Osteosarcoma | Human | Cell Proliferation (BrdU) | IC50 ≈ 35 mM | Inhibition of cell proliferation |
| HOS Osteosarcoma | Human | Cell Proliferation (BrdU) | IC50 ≈ 35 mM | Inhibition of cell proliferation |
| HT22 Neuronal Cells | Mouse | Cell Viability (H2O2-induced senescence) | Not specified | Alleviated H2O2-induced senescence |
| IMR-90 Fibroblasts | Human | Senescence-Associated Secretory Phenotype (SASP) | 1 mM | Altered the SASP and reduced inflammation |
| 4T1 Breast Cancer | Mouse | Cell Viability (MTT) | 160 µM | Reduced cell viability and proliferation |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving calcium oxoglutarate.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol provides a general guideline for assessing cell viability and proliferation in response to Ca-AKG treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
Calcium Oxoglutarate (Ca-AKG)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Ca-AKG Treatment: Prepare serial dilutions of Ca-AKG in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the Ca-AKG dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Subtract the average absorbance of the blank wells (media and MTT only) from all other readings. Express the results as a percentage of the vehicle-treated control.
Protocol 2: α-Ketoglutarate-Dependent Dioxygenase (e.g., PHD) Enzymatic Assay
This protocol is a general colorimetric method for measuring the activity of α-ketoglutarate-dependent dioxygenases, such as Prolyl Hydroxylase Domain (PHD) enzymes, by monitoring the consumption of α-ketoglutarate.
Materials:
-
Purified recombinant PHD enzyme
-
HIF-α peptide substrate (containing the proline residue to be hydroxylated)
-
Calcium Oxoglutarate (as a source of α-ketoglutarate)
-
FeSO₄
-
Ascorbate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
NaOH solution
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer, purified PHD enzyme, HIF-α peptide substrate, FeSO₄, and ascorbate.
-
Initiate Reaction: Start the reaction by adding Calcium Oxoglutarate to the desired final concentration. Include a negative control without the enzyme or substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Derivatization: Stop the reaction and derivatize the remaining α-ketoglutarate by adding the DNPH solution. This reaction forms a colored hydrazone.
-
Color Development: Add NaOH solution to intensify the color of the hydrazone product.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The decrease in absorbance compared to the negative control is proportional to the amount of α-ketoglutarate consumed, and thus to the PHD enzyme activity.
Protocol 3: Administration of Calcium Oxoglutarate in Rodent Feed
This protocol details the preparation of a rodent diet supplemented with Ca-AKG for in vivo studies.
Materials:
-
Standard rodent chow pellets
-
Calcium Oxoglutarate monohydrate powder (high purity)
-
Blender or food processor
-
Precision balance
-
Mixing bowl and spatula
-
Airtight storage containers
Procedure:
-
Calculate Amounts: Determine the total amount of feed required. For a 2% (w/w) concentration, you will need 20 g of Ca-AKG for every 980 g of standard chow to make 1 kg of supplemented feed.
-
Grind Chow: Grind the standard rodent chow pellets into a fine, homogenous powder.
-
Mixing: In a large mixing bowl, thoroughly mix the powdered chow with the weighed Ca-AKG powder for at least 5-10 minutes to ensure even distribution.
-
Storage: Store the supplemented feed in airtight containers in a cool, dry place.
-
Acclimation: Before starting the treatment, acclimate the animals to the powdered diet (without Ca-AKG) for about a week.
-
Administration: Provide the control group with the powdered standard chow and the experimental group with the Ca-AKG supplemented chow. Ensure ad libitum access to feed and water.
-
Monitoring: Regularly monitor food intake, body weight, and the general health of the animals.
IV. Signaling Pathways and Experimental Workflows
Calcium oxoglutarate, as a salt of the key metabolite α-ketoglutarate, influences several critical cellular signaling pathways.
Tricarboxylic Acid (TCA) Cycle
α-Ketoglutarate is a central intermediate in the TCA cycle, a series of biochemical reactions essential for cellular energy production.
mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. α-Ketoglutarate has been shown to both inhibit and activate mTOR signaling depending on the cellular context. Inhibition can occur through ATP synthase inhibition, leading to AMPK activation, while activation can be mediated by replenishing the TCA cycle and amino acid metabolism.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a cellular energy sensor. α-Ketoglutarate can activate AMPK, often indirectly by affecting the cellular AMP/ATP ratio.
HIF-1α Signaling Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor in the cellular response to low oxygen. α-Ketoglutarate is a crucial co-substrate for prolyl hydroxylases (PHDs), the enzymes that mark HIF-1α for degradation under normoxic conditions.
Experimental Workflow: Troubleshooting Inconsistent In Vivo Results
References
Calcium α-Ketoglutarate (Ca-AKG) Technical Support Center
Welcome to the technical support center for Calcium α-Ketoglutarate (Ca-AKG). This resource is designed for researchers, scientists, and drug development professionals to ensure the quality and reproducibility of experiments involving Ca-AKG. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quality control data.
Troubleshooting Guides
This section addresses common issues encountered during research with Ca-AKG in a question-and-answer format.
Question: I am observing low or no cellular response after treating my cells with Ca-AKG. What are the possible causes?
Answer: A lack of cellular response can stem from several factors. A primary reason is suboptimal Ca-AKG concentration; the dose may be too low to elicit a response or so high that it causes cytotoxicity.[1] Cell health is also critical; ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[1] Finally, improper preparation or storage of Ca-AKG can lead to its degradation.[1] It is recommended to perform a dose-response experiment to identify the optimal concentration for your specific cell line and assay, prepare fresh solutions for each experiment, and store stock solutions appropriately.[1]
Question: My cell cultures show high levels of cell death after Ca-AKG treatment. What should I do?
Answer: High cytotoxicity can be caused by excessive concentrations of Ca-AKG.[1] It is crucial to conduct a dose-response experiment to find the optimal, non-toxic concentration for your cell model. Another potential issue is a shift in the culture medium's pH, as dissolving high concentrations of Ca-AKG can alter it. Always check the pH of the medium after adding Ca-AKG and adjust it to the optimal physiological range (typically 7.2-7.4) if necessary. Lastly, rule out microbial contamination (e.g., mycoplasma), which can independently induce cell death.
Question: I'm seeing a precipitate form in my culture medium after adding the Ca-AKG stock solution. How can I prevent this?
Answer: Precipitation often occurs due to poor solubility of Ca-AKG, especially at high concentrations, or interactions with components in the media or serum. To prevent this, ensure the Ca-AKG powder is completely dissolved in the initial solvent (e.g., sterile water or PBS) before adding it to the culture medium. Gentle warming (up to 37°C) and vortexing can aid dissolution. Preparing a concentrated stock solution that is then diluted into the final medium is the standard approach. If issues persist, consider using serum-free media during the treatment period to test for compatibility issues.
Question: My experimental results are inconsistent across different batches. What could be the cause?
Answer: Inconsistent results often point to variability in experimental conditions or reagent quality. Ensure that cell seeding density is consistent, as variations will lead to different final readouts. The quality and purity of the Ca-AKG powder are paramount; if possible, obtain a Certificate of Analysis from the supplier to verify purity for each batch. Always follow a standardized protocol for preparing and storing Ca-AKG solutions, as stability can be affected by repeated freeze-thaw cycles and storage conditions. AKG solutions can be unstable over long periods at 37°C, so it is best to prepare fresh dilutions for each experiment.
Troubleshooting Logic Flowchart
The following diagram outlines a logical workflow for troubleshooting common issues in Ca-AKG experiments.
Caption: Troubleshooting workflow for Ca-AKG experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store a Ca-AKG stock solution?
A1: It is recommended to prepare a stock solution of Ca-AKG in a sterile, aqueous solvent like nuclease-free water or Phosphate-Buffered Saline (PBS). A concentration of 100 mM is a common starting point. After completely dissolving the powder, sterilize the solution by passing it through a 0.22 µm syringe filter. For storage, dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term use or -80°C for long-term storage.
Q2: How can I verify the quality and purity of my Ca-AKG powder?
A2: The first step is a visual inspection; high-purity Ca-AKG should be a white to off-white crystalline powder. You should also request a Certificate of Analysis (CoA) from your supplier, which provides details on purity and other quality control tests. For independent verification, High-Performance Liquid Chromatography (HPLC) is the standard method to determine the purity of Ca-AKG and confirm the identity of the active compound.
Q3: Can the calcium ion in Ca-AKG affect my experimental results?
A3: Yes, the calcium ion can be a confounding variable. Many culture media already contain calcium, and adding Ca-AKG can elevate the total calcium concentration, potentially impacting cellular processes like adhesion, signaling, and morphology independently of AKG. To isolate the effects of alpha-ketoglutarate, it is essential to include a control group treated with an equivalent molar concentration of calcium chloride (CaCl2).
Q4: What are the typical working concentrations of Ca-AKG for cell culture experiments?
A4: The effective concentration is highly dependent on the cell type and the biological process being studied. Some studies show that lower concentrations (e.g., 0.1 mM and 1.0 mM) can stimulate cell growth, while higher concentrations (e.g., ≥10 mM) may decrease it or induce cytotoxicity. A thorough dose-response experiment is always recommended to determine the optimal concentration range for your specific experimental setup.
Data Presentation
Table 1: Ca-AKG Solubility and Stock Solution Parameters
| Parameter | Value / Recommendation | Solvent | Source |
| Form | Monohydrate is often preferred | - | |
| Appearance | White to off-white crystalline powder | - | |
| Molecular Weight | ~202.18 g/mol (Monohydrate) | - | |
| Solubility | Slightly soluble | Water, PBS | |
| Stock Solution Conc. | 100 mM (Typical) | Sterile Water or PBS | |
| Stock Solution pH | ~7.0 - 9.0 (adjust to 7.2-7.4 for media) | Aqueous |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Source |
| Powder | Room Temperature (15-25°C) | Long-term | Store in a cool, dry place away from light | |
| Stock Solution | 4°C | Short-term (a few days) | For immediate use | |
| Stock Solution | -20°C | Mid-term | Recommended for most uses | |
| Stock Solution | -80°C | Long-term | For archival storage |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 100 mM Ca-AKG Stock Solution
This protocol describes the preparation of a sterile, 100 mM stock solution of Calcium α-ketoglutarate monohydrate.
Materials:
-
Calcium α-ketoglutarate monohydrate powder (MW: 202.18 g/mol )
-
Sterile, nuclease-free water or PBS
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter and sterile syringes
-
Vortex mixer and analytical balance
Procedure:
-
Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh 202.18 mg of Ca-AKG powder to prepare 10 mL of a 100 mM stock solution.
-
Dissolving: Transfer the powder to a sterile conical tube. Add approximately 8 mL of sterile water or PBS. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if needed.
-
Volume Adjustment: Adjust the final volume to 10 mL with the sterile solvent.
-
pH Adjustment (Optional but Recommended): Aseptically measure the pH. If necessary, adjust to a physiological pH of 7.2-7.4 using small increments of sterile 1 M NaOH or HCl.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the sterile solution into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.
General Quality Control Workflow
This diagram illustrates a standard workflow for receiving and qualifying a new batch of Ca-AKG for research.
Caption: General workflow for Ca-AKG quality control.
Signaling Pathways
Alpha-ketoglutarate (AKG) is a central metabolic intermediate that influences key cellular signaling pathways. It is a crucial component of the Krebs cycle, an indirect inhibitor of the mTOR pathway, and a cofactor for epigenetic enzymes like TET hydroxylases.
Caption: Key signaling pathways influenced by α-Ketoglutarate.
References
Technical Support Center: Calcium Alpha-Ketoglutarate (Ca-AKG) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of calcium alpha-ketoglutarate (Ca-AKG) solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is Calcium Alpha-Ketoglutarate (Ca-AKG) and why is it used in research?
Calcium alpha-ketoglutarate is a salt of alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle.[1] The calcium salt form is often used to enhance stability and bioavailability compared to free AKG.[2][3] AKG is a crucial molecule in cellular energy metabolism, amino acid synthesis, and acts as a signaling molecule.[4][5] As endogenous AKG levels decline with age, supplementation with Ca-AKG is being investigated for its potential to counteract age-related cellular dysfunction.
Q2: What are the key factors affecting the stability and shelf life of Ca-AKG solutions?
The stability of Ca-AKG in solution is influenced by several factors including pH, temperature, and exposure to light. It is relatively stable to light and heat but can decompose under strong acidic or alkaline conditions. For optimal stability, it is crucial to control these factors during preparation and storage.
Q3: How should Ca-AKG powder and stock solutions be properly stored?
To ensure the integrity of Ca-AKG, both the powder and prepared solutions require specific storage conditions. Improper storage can lead to degradation and experimental variability.
| Form | Storage Condition | Recommended Temperature | Duration |
| Powder | Cool, dry, protected from light and moisture in an airtight container. | 2-8°C for long-term storage. | As per manufacturer's recommendations. |
| Stock Solution | Sterile, single-use aliquots to avoid repeated freeze-thaw cycles. | -20°C | Short-term |
| Stock Solution | Sterile, single-use aliquots to avoid repeated freeze-thaw cycles. | -80°C | Long-term |
Q4: What is the recommended procedure for preparing a stable Ca-AKG stock solution?
Preparing a stable and sterile stock solution is critical for reproducible experimental results. The monohydrate form of Ca-AKG is often preferred due to its higher solubility.
Experimental Protocol: Preparation of 100 mM Ca-AKG Stock Solution
Materials:
-
Calcium α-ketoglutarate monohydrate (high purity)
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance and weighing paper
-
Vortex mixer
-
Sterile syringe and 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass: The molecular weight of Calcium α-ketoglutarate monohydrate is approximately 202.19 g/mol . To prepare 10 mL of a 100 mM stock solution, you will need 202.19 mg.
-
Weigh the powder: Carefully weigh the calculated amount of Ca-AKG powder.
-
Dissolve the powder: Transfer the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a 10 mL final volume) and vortex vigorously for 1-2 minutes to dissolve. Gentle warming (not exceeding 37°C) can be used to aid dissolution.
-
Adjust the final volume: Once completely dissolved, add sterile water to reach the final volume of 10 mL.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and filter the solution into a new sterile conical tube. Do not autoclave the Ca-AKG solution.
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots and store at -20°C for short-term use or -80°C for long-term storage.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during experiments with Ca-AKG solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cellular Response | - Suboptimal Ca-AKG concentration.- Poor cell health.- Degradation of Ca-AKG solution due to improper storage. | - Perform a dose-response experiment to determine the optimal concentration (starting range often 0.1 mM to 10 mM).- Ensure cells are healthy and in the logarithmic growth phase.- Prepare fresh Ca-AKG solutions and store stock solutions properly. |
| High Cell Death/Toxicity | - Excessive Ca-AKG concentration.- Contamination of the solution.- pH shift in the culture medium. | - Reduce the Ca-AKG concentration.- Ensure aseptic technique during solution preparation and filter-sterilize the solution.- Measure the pH of the medium after adding Ca-AKG. |
| Unexpected Phenotypic Changes (e.g., morphology) | - Calcium overload from the "Ca" in Ca-AKG.- AKG-induced metabolic shifts. | - Include a control group treated with an equivalent concentration of calcium chloride (CaCl₂) to isolate the effects of the calcium ion.- Titrate the Ca-AKG concentration to find an optimal level without morphological changes. |
| Experimental Variability | - Batch-to-batch differences in Ca-AKG powder.- Inconsistent preparation of solutions.- Repeated freeze-thaw cycles of stock solutions. | - Use high-purity Ca-AKG from a reliable supplier.- Follow a standardized protocol for solution preparation.- Prepare single-use aliquots of the stock solution. |
Signaling Pathways and Experimental Workflows
Alpha-Ketoglutarate Signaling Pathways
Alpha-ketoglutarate is a key signaling molecule that influences several critical cellular pathways, including mTOR, AMPK, and HIF-1α.
Caption: Overview of key signaling pathways modulated by alpha-ketoglutarate.
Experimental Workflow: Troubleshooting Ca-AKG Induced Cellular Effects
A logical workflow is essential to distinguish the effects of alpha-ketoglutarate from those of the calcium ion.
Caption: A logical workflow for troubleshooting unexpected cellular effects of Ca-AKG.
This technical support center provides a foundation for working with Ca-AKG solutions. For specific applications, further optimization of concentrations and protocols may be necessary. Always refer to the manufacturer's instructions and relevant literature for your particular experimental system.
References
Technical Support Center: Preventing Calcium Oxoglutarate Precipitation in Buffers
For researchers, scientists, and drug development professionals utilizing calcium oxoglutarate (also known as calcium alpha-ketoglutarate or Ca-AKG) in their experiments, preventing its precipitation in buffer solutions is critical for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility and stability of calcium oxoglutarate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is calcium oxoglutarate and why is it used in research?
Calcium oxoglutarate is the calcium salt of alpha-ketoglutarate, a key intermediate in the Krebs cycle, central to cellular energy metabolism and amino acid biosynthesis. In research, it is used to study metabolic pathways, cellular aging, and as a supplement in cell culture media. The calcium salt form provides stability to the alpha-ketoglutarate molecule.
Q2: Why does calcium oxoglutarate precipitate in my buffer?
Precipitation of calcium oxoglutarate is often due to its limited solubility in aqueous solutions, which can be influenced by several factors:
-
pH: The solubility of calcium oxoglutarate is pH-dependent, with better solubility generally observed in slightly acidic conditions.[1]
-
Buffer Composition: The presence of certain ions, particularly phosphate and bicarbonate, can lead to the formation of insoluble calcium salts (e.g., calcium phosphate), causing precipitation.[1]
-
Concentration: Exceeding the solubility limit of calcium oxoglutarate in a given buffer at a specific temperature will result in precipitation.
-
Temperature: While gentle warming can aid dissolution, significant temperature changes, especially cooling after heating to dissolve, can cause the compound to precipitate out of the solution.[1]
-
Order of Addition: Adding a concentrated stock of calcium oxoglutarate too quickly or to a concentrated buffer can create localized areas of supersaturation, leading to precipitation.
Q3: Can I dissolve calcium oxoglutarate in Phosphate-Buffered Saline (PBS)?
It is strongly advised to avoid dissolving calcium oxoglutarate in phosphate-containing buffers like PBS. Calcium ions (Ca²⁺) will react with the phosphate ions (PO₄³⁻) in PBS to form insoluble calcium phosphate, which will appear as a white precipitate.[1] This will alter the effective concentrations of both calcium and phosphate in your experiment.
Q4: Which buffers are recommended for use with calcium oxoglutarate?
Non-phosphate-based buffers are recommended. Suitable alternatives include:
-
Tris-HCl: A common buffer in molecular and cell biology.
-
HEPES: Another widely used biological buffer that maintains physiological pH well.
Q5: How does temperature affect the solubility of calcium oxoglutarate?
For many salts, solubility increases with temperature. Gentle warming (e.g., to 37°C) can help dissolve calcium oxoglutarate.[1] However, it is crucial to be aware that the solution may become supersaturated, and the compound can precipitate out upon cooling to room temperature. Therefore, it is important to prepare solutions at a concentration that remains stable at the intended experimental temperature.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with calcium oxoglutarate.
| Problem | Possible Cause | Solution |
| White precipitate forms immediately upon adding calcium oxoglutarate to the buffer. | Incompatible Buffer: You are likely using a phosphate or bicarbonate-containing buffer (e.g., PBS). | Discard the solution and prepare a fresh one using a non-phosphate buffer such as Tris-HCl or HEPES. |
| The calcium oxoglutarate powder is not fully dissolving. | Saturation: The concentration you are trying to achieve is above the solubility limit. | Try reducing the concentration or increasing the volume of the buffer. |
| Insufficient Agitation: The powder is not being adequately dispersed in the solvent. | Increase the stirring speed or vortex the solution for a longer duration. | |
| Low Temperature: The buffer is too cold, reducing the solubility. | Gently warm the solution (e.g., to 37°C) while stirring. Be mindful that precipitation may occur upon cooling. | |
| pH of the Buffer: The pH of your buffer may not be optimal for solubility. | Measure the pH of your solution. If it is neutral or alkaline, consider adjusting to a slightly acidic pH (e.g., 6.0-6.5) with dilute HCl to see if solubility improves. | |
| The solution is clear initially but becomes cloudy or forms a precipitate over time. | Temperature Change: The solution was prepared at a higher temperature and precipitation occurred upon cooling. | Prepare the solution at the temperature it will be used, or prepare a more dilute solution that is stable at room temperature. |
| Slow Precipitation Reaction: A slow reaction with a component in the buffer is occurring. | Ensure all components of your final solution are compatible and consider preparing the calcium oxoglutarate solution separately and adding it last. | |
| Evaporation: The solvent has evaporated, increasing the concentration of the solute beyond its solubility limit. | Keep containers well-sealed to prevent evaporation, especially during long-term storage or incubation. |
Experimental Protocols
Protocol 1: Preparation of a Calcium Oxoglutarate Stock Solution in a Non-Phosphate Buffer
This protocol describes the preparation of a 100 mM stock solution of calcium oxoglutarate in Tris-HCl buffer.
Materials:
-
Calcium Oxoglutarate (powder)
-
High-purity water (e.g., Milli-Q)
-
1 M Tris-HCl, pH 7.4
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile storage tubes
Procedure:
-
Calculate the required mass: The molecular weight of calcium oxoglutarate monohydrate is approximately 202.18 g/mol . To make 10 mL of a 100 mM stock solution, you will need 0.202 g (202 mg).
-
Initial Dissolution: In a sterile beaker, dissolve the weighed calcium oxoglutarate powder in approximately 8 mL of high-purity water.
-
Stirring and Gentle Warming: Place the beaker on a magnetic stirrer and stir. If the powder does not dissolve completely, gently warm the solution to 37°C while stirring. Do not boil.
-
Add Buffer: Once the powder is fully dissolved, add 1 mL of 1 M Tris-HCl, pH 7.4, to the solution.
-
Adjust to Final Volume: Transfer the solution to a 10 mL volumetric flask and add high-purity water to reach the final volume of 10 mL.
-
pH Verification: Check the pH of the final solution and adjust to the desired pH if necessary using dilute HCl or NaOH.
-
Sterile Filtration: For cell culture or other sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Using a Chelating Agent (EGTA) to Prevent Precipitation
In situations where a low concentration of free calcium is required and precipitation is a concern, a chelating agent like EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) can be used. EGTA has a high affinity for calcium ions and can help keep them in solution.
Important Considerations:
-
The addition of EGTA will reduce the concentration of free Ca²⁺ ions in your solution. This may impact biological systems that are dependent on calcium signaling.
-
The effective concentration of EGTA required will depend on the total calcium concentration in your final solution.
General Procedure:
-
Prepare a concentrated stock solution of EGTA: Prepare a 100 mM stock solution of EGTA in high-purity water. The pH will need to be adjusted to ~8.0 with NaOH to fully dissolve the EGTA.
-
Determine the required EGTA concentration: The amount of EGTA to add will be stoichiometric to the amount of calcium you wish to chelate. For preventing precipitation, a 1:1 molar ratio of EGTA to calcium oxoglutarate is a common starting point.
-
Order of Addition: a. Prepare your buffer solution without the calcium oxoglutarate. b. Add the desired amount of the EGTA stock solution to the buffer and mix well. c. Slowly, while stirring vigorously, add the calcium oxoglutarate stock solution to the EGTA-containing buffer. This order of addition allows the EGTA to chelate the calcium as it is introduced, preventing the formation of insoluble salts.
Visualizations
Logical Workflow for Troubleshooting Precipitation Issues
References
Technical Support Center: Calcium Alpha-Ketoglutarate (Ca-AKG) Animal Studies
This guide is intended for researchers, scientists, and drug development professionals to address and manage the variability observed in animal responses to Calcium Alpha-Ketoglutarate (Ca-AKG) supplementation.
Frequently Asked Questions (FAQs)
Q1: What is Calcium Alpha-Ketoglutarate (Ca-AKG) and what is its primary mechanism of action?
A1: Calcium Alpha-Ketoglutarate (Ca-AKG) is a salt of alpha-ketoglutarate, a key intermediate in the Krebs (TCA) cycle, which is central to cellular energy production.[1][2] Its primary mechanisms of action include:
-
Energy Metabolism: As a crucial component of the Krebs cycle, it helps convert nutrients into ATP, the cell's primary energy currency.[1] The calcium ions in Ca-AKG can allosterically activate enzymes in the TCA cycle, potentially boosting energy production.[1]
-
Epigenetic Regulation: AKG is an essential cofactor for enzymes like ten-eleven translocation (TET) dioxygenases and Jumonji C (JmjC) domain-containing histone demethylases. These enzymes are involved in DNA and histone demethylation, thereby influencing gene expression.
-
Nitrogen Metabolism: AKG serves as a primary nitrogen acceptor, helping to remove ammonia and participating in the synthesis of amino acids like glutamate, glutamine, proline, and arginine.
-
Signaling Molecule: AKG can influence major cellular regulatory pathways, including mTOR and AMPK, which are master regulators of cell growth, metabolism, and aging.
-
Antioxidant Properties: It acts as an antioxidant by neutralizing reactive oxygen species (ROS), reducing oxidative stress.
Q2: Why are we observing significant variability in our animal responses to Ca-AKG compared to published studies?
A2: Variability in animal responses to any supplement, including Ca-AKG, is common and can be attributed to a range of factors. Key contributors include:
-
Species and Strain: Different animal species and even different strains within a species can metabolize and respond to compounds differently.
-
Age: The effects of Ca-AKG can be age-dependent. Studies have shown that interventions in middle-aged or older animals can yield significant results, as endogenous AKG levels decline with age.
-
Sex: Sexual dimorphism is a significant factor. For example, a key study on mice found that Ca-AKG had a more pronounced effect on the lifespan of females compared to males, although both sexes showed a reduction in frailty. Females also showed protection against age-related increases in inflammatory cytokines, an effect not seen in males.
-
Diet and Gut Microbiota: The composition of the base diet can influence the absorption and efficacy of Ca-AKG. The gut microbiota also plays a role in metabolizing compounds and can vary between animals.
-
Dosage and Administration Route: The concentration of Ca-AKG and the method of delivery (e.g., in feed, drinking water, oral gavage) will significantly impact bioavailability and physiological effects.
-
Experimental Conditions: Factors like housing conditions, light cycles, and temperature can influence animal physiology and study outcomes.
Q3: What is the recommended dosage of Ca-AKG for mouse studies?
A3: The most frequently cited effective dose in mouse longevity and healthspan studies is a 2% (w/w) concentration of Ca-AKG mixed into the standard chow diet . This dosage has been shown to extend lifespan and reduce frailty in C57BL/6 mice when administered starting at 18 months of age. For administration in drinking water, concentrations have ranged from 2 mM to 50 mM in different studies. It is crucial to ensure the mixture is homogenous to provide consistent dosing.
Q4: Is there a difference between using Ca-AKG and other forms of AKG?
A4: Yes. Ca-AKG is a salt form that enhances the stability of AKG. The calcium component may also contribute to its effects, as calcium ions can activate key enzymes in the Krebs cycle. Other forms, like Arginine-AKG (AAKG) or Ornithine-AKG (OKG), are also available but may have different properties and effects. The selection of Ca-AKG in prominent aging studies was based on evidence from invertebrate models that showed lifespan extension.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| No significant effect on lifespan or healthspan markers. | 1. Insufficient Duration: The effects of Ca-AKG on aging are often observed over the long term. 2. Suboptimal Dosage: The dose may be too low for the specific animal model or strain. 3. Sex Differences: As noted, effects can be more significant in females. 4. Timing of Intervention: Starting the intervention too late or too early in the animal's life may alter the outcome. Key studies began at middle age (18 months for mice). | 1. Ensure the study is sufficiently powered and runs long enough to observe age-related changes. 2. Refer to dose-response data from similar studies. Consider a pilot study with varying doses. The 2% w/w in feed is a well-documented starting point. 3. Analyze data for males and females separately. 4. Align the intervention start time with established protocols that have shown positive results. |
| Decreased food or water intake after supplementation. | 1. Poor Palatability: The taste or texture of the supplemented feed/water may be aversive to the animals. | 1. Gradual Introduction: Mix the Ca-AKG diet with the standard diet in increasing proportions (e.g., 25%, 50%, 75%, 100%) over several days to acclimate the animals. 2. Alternative Delivery: If aversion continues, consider another administration method, such as drinking water or oral gavage, though gavage can induce stress. 3. Monitor Intake: Regularly measure food and water consumption to ensure that changes in intake are not a confounding factor. |
| Inconsistent results between animals in the same group. | 1. Inhomogeneous Mixture: The Ca-AKG may not be evenly distributed in the feed, leading to variable dosing. 2. Biological Variability: Natural genetic and physiological differences exist even within the same strain of animals. 3. Social Stress: Housing conditions, such as cage dominance or fighting (especially among males), can impact physiology. | 1. Ensure a thorough and validated mixing process for the diet. For large batches, use a mechanical mixer. Consider sending a sample for analytical testing to confirm concentration and homogeneity. 2. Increase the number of animals per group to improve statistical power and account for biological variance. 3. Monitor animal behavior. Isolate aggressive animals if necessary, as was done in key lifespan studies. |
| Concerns about Ca-AKG stability in solution. | 1. Degradation: AKG solutions may degrade over time, especially when exposed to light and heat. | 1. Fresh Preparation: Prepare fresh solutions every 2-3 days to ensure stability. 2. Proper Storage: Use opaque water bottles to protect the solution from light and store them in a cool, dark place. |
Quantitative Data Summary
The following tables summarize key quantitative findings from a pivotal study by Asadi Shahmirzadi et al. (2020) on C57BL/6 mice with Ca-AKG supplementation starting at 18 months of age.
Table 1: Effects of Ca-AKG on Lifespan in C57BL/6 Mice
| Sex | Cohort | Parameter | % Increase with Ca-AKG | Statistical Significance |
| Female | 1 | Median Lifespan | 16.6% | Significant |
| 90th Percentile Survival | 19.7% | Significant | ||
| 2 | Median Lifespan | 10.5% | Significant | |
| 90th Percentile Survival | 8.0% | Significant | ||
| Male | 1 | Median Lifespan | 9.6% | Not Significant |
| 2 | Median Lifespan | 12.8% | Not Significant | |
| Source: Data compiled from multiple reports on the same study. |
Table 2: Effects of Ca-AKG on Healthspan (Frailty Index) in C57BL/6 Mice
| Sex | Parameter | % Reduction with Ca-AKG |
| Female | Frailty Score | 46% |
| Male | Frailty Score | 41% |
| Source: Data compiled from multiple reports on the same study. |
Experimental Protocols
Protocol 1: Dietary Supplementation of Ca-AKG in Mice
This protocol is based on the methodology used in successful mouse aging studies.
1. Materials:
-
Standard rodent chow (e.g., Teklad 2918)
-
High-purity Calcium Alpha-Ketoglutarate (Ca-AKG) powder
-
Blender or food processor for grinding pellets
-
Precision balance
-
Mechanical mixer (for large batches) or large mixing bowl
2. Diet Preparation (for a 2% w/w concentration):
-
Calculation: Determine the total amount of feed needed. To prepare 1 kg (1000 g) of supplemented feed, you will need 20 g of Ca-AKG and 980 g of standard chow.
-
Grinding: Weigh the standard chow pellets and grind them into a fine, uniform powder. This is a critical step for ensuring even distribution.
-
Mixing: Transfer the powdered chow to a large mixing bowl or mechanical mixer. Add the pre-weighed Ca-AKG powder. Mix thoroughly for at least 5-10 minutes to ensure a homogenous mixture.
-
Storage: Store the control and experimental diets in airtight, labeled containers in a cool, dry place.
3. Animal Acclimation and Administration:
-
Acclimation: For one week prior to the study, acclimate all animals to the powdered (non-supplemented) diet to get them used to the texture.
-
Gradual Introduction (Optional but Recommended): To improve palatability, introduce the Ca-AKG diet by mixing it with the standard powdered diet in increasing ratios (25%, 50%, 75%, 100%) over 4 days.
-
Administration: Provide the respective diets (control or 2% Ca-AKG) to the animals ad libitum. Ensure continuous access to fresh water.
4. Monitoring:
-
Food Intake: Measure and record food consumption weekly per cage to monitor for any significant changes in intake.
-
Health Status: Monitor animals daily for general health.
-
Frailty Assessment: Conduct a frailty index assessment at regular intervals (e.g., monthly) as described in relevant literature.
Visualizations
Signaling Pathways and Experimental Workflows
References
Optimizing incubation time for calcium oxoglutarate in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of calcium oxoglutarate (Ca-OG), also known as calcium alpha-ketoglutarate (Ca-AKG), in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Calcium Oxoglutarate to use in cell culture?
The optimal concentration of Ca-OG is highly dependent on the specific cell type and the experimental endpoint (e.g., proliferation, differentiation, metabolic activity). A general starting point for many cell lines is in the range of 0.1 mM to 10 mM.[1] However, it is crucial to perform a dose-response experiment for your specific experimental system to determine the optimal concentration. High concentrations (≥ 20 mM) can impair cell growth in some cell lines.[1]
Q2: What is the optimal incubation time for Calcium Oxoglutarate?
The optimal incubation time is variable and depends on the cell type, Ca-OG concentration, and the biological process being studied. Effects can be observed over a range of durations:
-
Short-term (hours): Changes in intracellular signaling pathways and metabolic activity can occur within hours. For example, in vitro studies on senescence showed effects after 10 days of concurrent treatment with an inducing agent.
-
Mid-term (24-72 hours): Effects on cell proliferation and viability are commonly assessed within this timeframe.[2]
-
Long-term (days to months): Studies investigating processes like lifespan extension and morbidity in animal models have used treatment durations of several months.[3]
It is highly recommended to perform a time-course experiment (e.g., testing at 24, 48, and 72 hours) to determine the ideal incubation period for your specific experimental goals.[2]
Q3: How should I prepare and store Calcium Oxoglutarate solutions for cell culture?
Proper preparation and storage are critical for reproducible results. It is advisable to prepare fresh solutions for each experiment as alpha-ketoglutarate solutions can be unstable over long periods at 37°C. For detailed instructions on preparing a stock solution, please refer to the Experimental Protocols section. Stock solutions are typically stored at -20°C for short-term use and -80°C for long-term storage.
Q4: What are the key signaling pathways affected by Calcium Oxoglutarate?
Calcium oxoglutarate, as a salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), plays a central role in cellular energy metabolism. It can influence ATP production and may modulate the AMPK/mTOR signaling pathway, which is a key regulator of cell growth and metabolism. Calcium itself is a ubiquitous second messenger involved in numerous signaling cascades that regulate processes like cell proliferation, differentiation, and apoptosis.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| No Observable Effect | Suboptimal Ca-OG concentration (too low). | Perform a dose-response experiment to identify the optimal concentration for your cell line and assay. |
| Poor cell health (stressed, senescent). | Ensure cells are in the logarithmic growth phase with high viability before treatment. | |
| Degradation of Ca-OG. | Prepare fresh Ca-OG solutions for each experiment and store stock solutions appropriately. | |
| High Cell Death/Toxicity | Excessive Ca-OG concentration. | Reduce the Ca-OG concentration. Refer to your dose-response data. |
| Contamination (bacterial, fungal, mycoplasma). | Regularly test cultures for mycoplasma and visually inspect for other contaminants. | |
| Significant pH shift in the culture medium. | Check the pH of the medium after adding Ca-OG and adjust if necessary with sterile HCl or NaOH. | |
| Precipitate in Culture Medium | Poor solubility of Ca-OG at high concentrations. | Ensure Ca-OG is fully dissolved in a suitable solvent (e.g., sterile water or PBS) before adding it to the culture medium. Gentle warming and vortexing can help. Prepare a concentrated stock and dilute it to the final working concentration in the medium. |
| Interaction with media components. | Consider using a serum-free medium for the experiment if serum components are suspected to be the cause of precipitation. |
Data Presentation
Table 1: Recommended Starting Concentrations for Dose-Response Studies
| Cell Type Example | Recommended Starting Range (mM) | Reference |
| C2C12 myoblasts | 0.1 - 30.0 | |
| General cell lines | 0.1 - 10.0 |
Table 2: Effect of α-Ketoglutarate on Cell Culture Media pH
| Final α-KG Concentration (mM) | Resulting pH (before adjustment) in DMEM |
| 0 (Control) | 7.79 |
| 0.1 | 7.75 |
| 1 | 7.68 |
| 10 | 7.11 |
| 20 | 6.53 |
| 30 | 5.99 |
| 100 | 4.36 |
| Data from a study using Dulbecco's Modified Eagle Medium (DMEM). The pH of your specific media may vary. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Calcium Oxoglutarate Stock Solution
Materials:
-
Calcium Oxoglutarate powder
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated pH meter
-
Sterile 1 M NaOH
Procedure:
-
Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh the amount of Calcium Oxoglutarate powder needed to achieve a 100 mM concentration in your desired final volume.
-
Dissolving: Transfer the powder to a sterile conical tube. Add approximately 80% of the final volume of sterile water or PBS. Vortex thoroughly until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume with sterile water or PBS.
-
pH Measurement and Adjustment: Aseptically measure the pH of the stock solution. If necessary, adjust the pH to the desired range (typically 7.2-7.4) by adding small increments of sterile 1 M NaOH. Mix well and re-check the pH after each addition.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Cell Viability and Proliferation Assessment using MTT Assay
Materials:
-
Cells of interest
-
Complete culture medium
-
Calcium Oxoglutarate stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of Ca-OG. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation in viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
Caption: General experimental workflow for studying the effects of Calcium Oxoglutarate.
Caption: Proposed signaling pathways of Calcium Oxoglutarate in cellular metabolism.
References
How to overcome poor bioavailability of oral calcium alpha-ketoglutarate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of calcium alpha-ketoglutarate (Ca-AKG).
I. Troubleshooting Guides
This section offers solutions to common experimental issues encountered when working with Ca-AKG, focusing on enhancing its oral bioavailability.
Guide 1: Low and Variable Oral Bioavailability in Animal Models
Issue: Inconsistent and low plasma concentrations of alpha-ketoglutarate (AKG) are observed after oral administration of Ca-AKG in preclinical studies.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Rapid Metabolism | AKG has a short half-life in the bloodstream (less than 5 minutes) due to rapid metabolism in enterocytes and the liver.[1][2] | 1. Implement a Controlled-Release Formulation: Utilize a formulation with a controlled-release matrix, such as hydroxypropyl methylcellulose (HPMC), to slow the release of Ca-AKG in the gastrointestinal tract. This can lead to more sustained plasma concentrations.[3] 2. Increase Dosing Frequency: If using an immediate-release formulation, consider administering smaller doses more frequently to maintain more stable plasma levels. |
| Poor Membrane Permeability | As a charged dicarboxylate, AKG is not a highly membrane-permeable molecule, limiting its absorption across the intestinal epithelium.[1] | 1. Co-administration with Permeation Enhancers: Investigate the use of pharmaceutically acceptable permeation enhancers that can transiently open tight junctions in the intestinal epithelium. 2. Lipid-Based Formulations: Formulate Ca-AKG in a lipid-based drug delivery system (LBDDS). These formulations can enhance the absorption of lipophilic and poorly soluble drugs by promoting lymphatic uptake and protecting the drug from degradation.[4] |
| Influence of Gastrointestinal pH | The absorption of AKG is influenced by the pH of the gastrointestinal tract, with low pH environments potentially enhancing absorption. However, the stability of Ca-AKG can be compromised under strong acidic conditions. | 1. Enteric Coating: Use an enteric-coated formulation to protect the Ca-AKG from the highly acidic environment of the stomach and target its release to the upper small intestine, where absorption is more efficient. 2. pH-Responsive Polymers: Explore formulations with pH-responsive polymers that release Ca-AKG at the specific pH of the upper small intestine. |
| Food Effects | The presence of food can delay gastric emptying and alter gastrointestinal pH, which can impact the dissolution and absorption of Ca-AKG. | 1. Standardize Feeding Protocols: In preclinical studies, ensure that animals are fasted for a consistent period before oral administration of Ca-AKG to minimize variability. 2. Investigate Food Effects: Conduct studies with both fasted and fed animals to characterize the impact of food on the pharmacokinetics of your specific Ca-AKG formulation. |
Experimental Workflow for Investigating Bioavailability Enhancement Strategies
Guide 2: Challenges in Caco-2 Permeability Assays
Issue: Obtaining reliable and reproducible results from in vitro Caco-2 cell permeability assays for Ca-AKG.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Low Apparent Permeability (Papp) | Due to its charged nature, Ca-AKG is expected to have low intrinsic transcellular permeability. | 1. Assess Monolayer Integrity: Ensure the Caco-2 monolayer is confluent and has adequate tight junction formation by measuring transepithelial electrical resistance (TEER) and checking the permeability of a paracellular marker like Lucifer yellow. 2. Investigate Active Transport: Determine if Ca-AKG is a substrate for any uptake or efflux transporters expressed in Caco-2 cells by conducting bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests active efflux. |
| Low Compound Recovery | Ca-AKG may bind to plasticware or be metabolized by the Caco-2 cells. | 1. Use Low-Binding Plates: Employ low-protein-binding plates for the assay. 2. Include a Mass Balance Study: Quantify the amount of Ca-AKG in the apical and basolateral compartments, as well as in the cell lysate, at the end of the experiment to determine if the compound is accumulating intracellularly. 3. Assess Metabolic Stability: Incubate Ca-AKG with Caco-2 cell homogenates to determine if it is being metabolized. |
| Impact of Calcium on Monolayer Integrity | High concentrations of calcium can potentially affect the integrity of the Caco-2 cell monolayer's tight junctions. | 1. Monitor TEER: Closely monitor TEER values throughout the experiment to ensure the concentration of Ca-AKG used is not disrupting the monolayer. 2. Optimize Ca-AKG Concentration: Use the lowest concentration of Ca-AKG that can be accurately quantified by the analytical method. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of calcium alpha-ketoglutarate (Ca-AKG)?
A1: The primary reasons for the poor oral bioavailability of Ca-AKG are its hydrophilic and charged nature, which limits its ability to passively diffuse across the lipid membranes of intestinal epithelial cells. Additionally, alpha-ketoglutarate is rapidly metabolized in the gut and liver, resulting in a very short plasma half-life of less than five minutes.
Q2: What are the most promising strategies to improve the oral bioavailability of Ca-AKG?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of Ca-AKG. These include:
-
Controlled-Release Formulations: These formulations, often using polymers like HPMC, release the drug slowly over time, which can help to overcome the short half-life of AKG and provide more sustained plasma concentrations.
-
Nanoencapsulation: Encapsulating Ca-AKG into nanoparticles can protect it from degradation in the gastrointestinal tract and may improve its absorption.
-
Lipid-Based Drug Delivery Systems (LBDDS): These systems can improve the absorption of poorly soluble compounds by presenting the drug in a solubilized form and potentially facilitating lymphatic uptake.
Q3: How does pH affect the stability and absorption of Ca-AKG?
A3: The stability of Ca-AKG is pH-dependent. It may be unstable in highly acidic environments like the stomach. However, studies in pigs have shown that a lower pH in the upper small intestine can enhance the absorption of AKG. Therefore, formulations that protect Ca-AKG in the stomach and release it in the upper small intestine are likely to be most effective.
Q4: What in vitro models are suitable for predicting the oral absorption of Ca-AKG?
A4: The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds. These cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal barrier and expresses various transporters. This model can be used to assess both passive permeability and the potential for active transport of Ca-AKG.
Q5: Are there any known drug-nutrient interactions to consider when working with Ca-AKG?
A5: While specific drug interaction studies with Ca-AKG are limited, researchers should consider potential interactions with compounds that affect gastrointestinal pH (e.g., proton pump inhibitors, antacids) or intestinal transporters. Additionally, the presence of certain ions, like iron, has been shown to potentially enhance AKG absorption.
III. Data Presentation
Table 1: Summary of Bioavailability Enhancement Strategies for Polar/Charged Small Molecules
| Strategy | Mechanism of Action | Potential Advantages for Ca-AKG | Potential Challenges |
| Controlled-Release Formulations | Slows down the release of the drug in the GI tract. | - Overcomes short half-life of AKG. - Provides sustained plasma concentrations. | - May not improve intrinsic permeability. |
| Nanoencapsulation | Protects the drug from degradation and can enhance cellular uptake. | - Protects Ca-AKG from acidic stomach environment. - May improve absorption. | - Manufacturing complexity. - Potential for batch-to-batch variability. |
| Lipid-Based Formulations | Presents the drug in a solubilized form and can promote lymphatic uptake. | - May enhance absorption of the charged molecule. - Can protect from enzymatic degradation. | - Formulation development can be complex. - Potential for food effects. |
| Permeation Enhancers | Transiently open tight junctions between intestinal epithelial cells to allow paracellular transport. | - Can significantly increase the absorption of polar molecules. | - Potential for local irritation or toxicity. - Must be carefully selected for safety. |
| Prodrugs | A chemically modified version of the drug that is converted to the active form in the body. | - Can be designed to have improved permeability. | - Requires extensive chemical synthesis and characterization. - Potential for incomplete conversion to the active drug. |
IV. Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of Oral Ca-AKG in Mice
Objective: To determine the pharmacokinetic profile of Ca-AKG following oral administration in mice.
Materials:
-
Calcium alpha-ketoglutarate (Ca-AKG)
-
Vehicle for oral administration (e.g., sterile water, 0.5% methylcellulose)
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for AKG analysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast mice for 4-6 hours before dosing (with free access to water).
-
Dose Preparation: Prepare the Ca-AKG formulation in the chosen vehicle at the desired concentration.
-
Dosing: Administer the Ca-AKG formulation to the mice via oral gavage at a specified dose (e.g., 100 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the tail vein or saphenous vein at the following time points: pre-dose (0), 5, 15, 30, 60, 120, and 240 minutes post-dose.
-
Plasma Preparation: Immediately place the blood samples in EDTA-coated tubes, mix gently, and keep on ice. Centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of AKG in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Protocol 2: Caco-2 Cell Permeability Assay for Ca-AKG
Objective: To assess the intestinal permeability of Ca-AKG in vitro.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Ca-AKG
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a TEER meter. Monolayers with TEER values above 250 Ω·cm² are generally considered suitable.
-
Assess the permeability of the paracellular marker, Lucifer yellow. Add Lucifer yellow to the apical chamber and measure its appearance in the basolateral chamber over time. Low permeability of Lucifer yellow indicates good monolayer integrity.
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the Ca-AKG solution in HBSS to the apical chamber. Add fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport (for efflux assessment): Add the Ca-AKG solution in HBSS to the basolateral chamber. Add fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at designated time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of Ca-AKG in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
V. Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. alpha-Ketoglutarate (AKG) absorption from pig intestine and plasma pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2020252014A1 - Sustained-release compositions of alpha-ketoglutarate - Google Patents [patents.google.com]
- 4. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
Technical Support Center: Mitigating Off-Target Effects of Calcium Oxoglutarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of calcium oxoglutarate (Ca-OG) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is calcium oxoglutarate and why is it used in experiments?
Calcium oxoglutarate (Ca-OG), also known as calcium alpha-ketoglutarate (Ca-AKG), is the calcium salt of alpha-ketoglutarate, a key intermediate in the Krebs cycle.[1] It is used in experiments to study a wide range of cellular processes, including energy metabolism, amino acid synthesis, and as a cofactor for various enzymes, such as dioxygenases involved in epigenetic regulation.[1][2]
Q2: What are the potential off-target effects of calcium oxoglutarate?
The off-target effects of Ca-OG can be broadly categorized into two main sources:
-
Effects of the Oxoglutarate/Alpha-Ketoglutarate (OG/AKG) Moiety: Exogenously applied AKG can alter the intracellular metabolic landscape. Cell-permeable AKG esters, often used to increase intracellular AKG levels, can have their own off-target effects, including extracellular acidification and inhibition of glycolysis or mitochondrial respiration.[3][4] Furthermore, these esters can spontaneously hydrolyze in aqueous media, releasing AKG that can be taken up by cells, a factor that is often overlooked.
-
Effects of the Calcium (Ca2+) Moiety: Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes. An increase in extracellular calcium from the dissociation of Ca-OG can lead to unintended activation of calcium-sensing receptors, alterations in intracellular calcium signaling, and potential cellular stress if not properly controlled.
Q3: How can I be sure that the observed effects in my experiment are specific to the intended action of calcium oxoglutarate?
To ensure the specificity of your results, a rigorous set of controls is essential. These controls should aim to dissect the effects of the oxoglutarate and calcium components separately. Key controls include using alternative calcium salts (e.g., calcium chloride), different forms of oxoglutarate (e.g., cell-permeable esters), and inhibitors of potential off-target pathways.
Troubleshooting Guides
Issue 1: Unexplained Changes in Cellular Metabolism
Symptoms:
-
Unexpected shifts in glycolysis or oxidative phosphorylation.
-
Alterations in metabolite levels unrelated to the direct pathway under investigation.
-
Changes in extracellular acidification rate (ECAR) or oxygen consumption rate (OCR).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-target effects of AKG esters | If using cell-permeable AKG esters (e.g., dimethyl-AKG, octyl-AKG), be aware that they can have inherent metabolic effects independent of their conversion to AKG. Solution: Include a control with the corresponding ester vehicle (e.g., methyl acetate for DMKG). Also, test different AKG esters, as their off-target effects can vary. |
| Extracellular hydrolysis of AKG esters | AKG esters can hydrolyze in the experimental media, releasing AKG that is then taken up by cells. Solution: Measure AKG levels in the media over the course of the experiment to account for hydrolysis. |
| Metabolic reprogramming by AKG | High concentrations of exogenous AKG can drive metabolic pathways in unintended ways. Solution: Perform a dose-response analysis to determine the minimal effective concentration of Ca-OG. |
Issue 2: Artifacts in Calcium Signaling
Symptoms:
-
Spontaneous, aberrant calcium waves or oscillations in imaging experiments.
-
Activation of calcium-dependent pathways that are not the primary focus of the study.
-
Cell stress or death at high concentrations of Ca-OG.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excess extracellular calcium | The dissociation of Ca-OG increases the extracellular calcium concentration, which can trigger calcium-sensing receptors or lead to calcium influx. Solution: Use an equimolar concentration of a different calcium salt, such as calcium chloride (CaCl2), as a control to determine the effects of calcium alone. Ensure the final calcium concentration in your media is within the physiological range. |
| Calcium indicator artifacts | The fluorescent dyes used for calcium imaging can sometimes cause artifacts, especially with high expression levels or prolonged imaging. Solution: Optimize dye loading concentrations and incubation times. Use the lowest possible laser power to minimize phototoxicity. |
| Cellular stress from calcium overload | High intracellular calcium is toxic to cells. Solution: Monitor cell viability using assays like trypan blue exclusion or MTT assays. Lower the concentration of Ca-OG if toxicity is observed. |
Experimental Protocols
Protocol 1: Control for Off-Target Effects of the Oxoglutarate Moiety
This protocol outlines the use of cell-permeable alpha-ketoglutarate esters and appropriate controls to investigate the intracellular effects of AKG.
Materials:
-
Calcium Oxoglutarate (Ca-OG)
-
Cell-permeable AKG ester (e.g., dimethyl-α-ketoglutarate, DMKG)
-
Ester vehicle control (e.g., methyl acetate)
-
Cell line of interest
-
Standard cell culture reagents
-
Metabolite extraction buffers
-
Instrumentation for metabolite analysis (e.g., LC-MS/MS)
Procedure:
-
Dose-Response: Determine the optimal concentration of Ca-OG and DMKG by treating cells with a range of concentrations and measuring the desired biological endpoint.
-
Experimental Groups:
-
Untreated control
-
Vehicle control (if Ca-OG is dissolved in a solvent other than the medium)
-
Ca-OG at the optimal concentration
-
Ester vehicle control (e.g., methyl acetate)
-
DMKG at a concentration that yields a similar intracellular AKG increase as the optimal Ca-OG concentration (this may need to be determined empirically).
-
-
Treatment: Treat cells for the desired duration.
-
Metabolite Extraction: At the end of the treatment period, wash the cells with ice-cold PBS and perform metabolite extraction.
-
Analysis: Analyze the intracellular and extracellular levels of AKG and other relevant metabolites using LC-MS/MS or other appropriate methods.
Protocol 2: Control for Off-Target Effects of the Calcium Moiety
This protocol describes how to use an alternative calcium salt to control for the effects of increased extracellular calcium.
Materials:
-
Calcium Oxoglutarate (Ca-OG)
-
Calcium Chloride (CaCl2)
-
Cell line of interest
-
Standard cell culture reagents
-
Calcium imaging reagents (e.g., Fluo-8)
-
Fluorescence microscope or plate reader
Procedure:
-
Dose-Response: Determine the optimal concentration of Ca-OG for the desired effect.
-
Experimental Groups:
-
Untreated control (basal medium)
-
Ca-OG at the optimal concentration
-
CaCl2 at a concentration that provides the same molar amount of calcium as the optimal Ca-OG concentration.
-
-
Calcium Imaging:
-
Load cells with a calcium indicator dye (e.g., Fluo-8) according to the manufacturer's instructions.
-
Establish a baseline fluorescence reading.
-
Add the test compounds (Ca-OG or CaCl2) and record the changes in fluorescence over time.
-
-
Analysis: Compare the calcium transients induced by Ca-OG and CaCl2. Any effects observed with both compounds can be attributed to the increase in extracellular calcium.
Visualizations
Caption: Workflow for dissecting the effects of Calcium Oxoglutarate.
Caption: Potential off-target signaling pathways of Calcium Oxoglutarate.
References
Technical Support Center: Consistent Formulation of Calcium Alpha-Ketoglutarate (Ca-AKG)
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the consistent and reliable formulation of Calcium Alpha-Ketoglutarate (Ca-AKG) in experimental diets. Accurate formulation is paramount for the reproducibility and validity of research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Calcium Alpha-Ketoglutarate (Ca-AKG) and why is the calcium salt form used?
Alpha-Ketoglutarate (AKG) is a key metabolic intermediate in the Krebs cycle, playing a central role in energy metabolism, amino acid synthesis, and nitrogen balance.[1][2] The calcium salt form, Ca-AKG, is commonly used in research and supplements because it is a stable, pH-neutral, and more tolerable form compared to the acidic free form of AKG.[3][4] This stabilization makes it easier to handle and formulate consistently in dietary preparations.[3]
Q2: Why is consistent formulation so critical for my research?
Q3: How does the physical form of Ca-AKG (e.g., particle size) affect formulation?
The physical properties of the Ca-AKG powder are crucial for achieving a homogenous mixture. A smaller particle size increases the surface area, which can aid in both faster dissolution in liquid preparations and more even distribution in powdered diets. When mixing into a powdered diet, a fine, homogenous powder is critical to prevent "hot spots" of high concentration and areas with little to no supplement.
Q4: What are the best practices for storing Ca-AKG powder and prepared diets?
-
Ca-AKG Powder: Store in a tightly sealed container in a cool, dry, and dark place. Ca-AKG is relatively stable to light and heat but can decompose under strong acidic or alkaline conditions.
-
Prepared Diet: Store the final Ca-AKG-supplemented feed in airtight containers, protected from light and moisture, in a cool, dry environment to maintain stability and prevent degradation.
Troubleshooting Guide
Problem: My analytical tests show inconsistent Ca-AKG concentration across different samples of the same diet batch.
This issue points to poor homogeneity.
-
Possible Cause 1: Insufficient Grinding of Chow: Standard rodent chow pellets must be ground into a fine, uniform powder before mixing. If the base diet has variable particle sizes, the smaller Ca-AKG particles may settle or distribute unevenly.
-
Solution 1: Use a high-quality blender or food processor with a powder-milling function to ensure the chow becomes a homogenous powder. This is a critical first step.
-
Possible Cause 2: Inadequate Mixing Time or Method: Simply stirring the powders together briefly is insufficient.
-
Solution 2: After adding the weighed Ca-AKG to the powdered chow, mix thoroughly with a spatula for a minimum of 5-10 minutes. For any batch larger than a few hundred grams, the use of a mechanical mixer (e.g., a V-blender) is strongly recommended to ensure an even distribution.
Problem: The Ca-AKG is difficult to dissolve for a liquid-based diet or in vitro experiment.
-
Possible Cause 1: Using an Inappropriate Buffer: Calcium ions (Ca²⁺) will precipitate in the presence of phosphate ions, forming insoluble calcium phosphate.
-
Solution 1: NEVER use phosphate-containing buffers like PBS to dissolve Ca-AKG. Use non-phosphate buffers such as Tris-HCl or HEPES.
-
Possible Cause 2: Low Temperature: Like most salts, the solubility of Ca-AKG can be temperature-dependent.
-
Solution 2: Gentle warming of the solution (e.g., in a 37°C water bath) can significantly aid dissolution. Avoid boiling, as high temperatures can cause decomposition.
-
Possible Cause 3: pH: Ca-AKG solubility is pH-dependent and may increase in more acidic conditions.
-
Solution 3: Verify the pH of your solution. A slightly acidic environment may improve solubility, but be cautious of strong acids, which can cause degradation.
Data Presentation
Table 1: Physicochemical Properties of Calcium Alpha-Ketoglutarate
| Property | Description | Citation(s) |
| Appearance | White or off-white crystalline powder. | |
| Solubility | Slightly soluble in water. Solubility is pH-dependent and may increase in acidic conditions. Insoluble in phosphate buffers. | |
| Aqueous Solution pH | Weakly alkaline, typically between 7 and 9. | |
| Stability | Relatively stable to light and heat. May decompose under strong acidic/alkaline conditions or high temperatures. | |
| Common Form | The monohydrate form is often used for its slightly higher solubility compared to the anhydrous form. |
Experimental Protocols
Protocol 1: Preparation of a Homogenous 2% (w/w) Ca-AKG Rodent Diet
This protocol describes the preparation of 1 kg of a powdered rodent diet supplemented with 2% Ca-AKG by weight, a concentration commonly used in lifespan studies.
Materials:
-
Standard rodent chow pellets
-
High-purity Calcium Alpha-Ketoglutarate powder
-
Blender or food processor with powder-milling capability
-
Precision analytical balance
-
Large mixing bowl and spatula (or a mechanical V-blender)
-
Airtight storage containers
-
Personal Protective Equipment (PPE): lab coat, gloves, dust mask
Methodology:
-
Calculations: To prepare 1000 g of 2% Ca-AKG feed, you need:
-
Ca-AKG: 1000 g * 0.02 = 20 g
-
Powdered Chow: 1000 g - 20 g = 980 g
-
-
Grind Chow: Accurately weigh 980 g of standard rodent chow pellets. Using the blender, grind the pellets into a fine, homogenous powder. This step is critical for ensuring even distribution.
-
Weigh Ca-AKG: Using a precision balance, accurately weigh 20 g of Ca-AKG powder.
-
Mixing:
-
Transfer the 980 g of powdered chow to the large mixing bowl.
-
Add the 20 g of Ca-AKG powder.
-
Crucial Step: Manually mix the powders with a spatula for at least 10 minutes, ensuring to systematically turn the powder over from bottom to top. For optimal homogeneity, use a mechanical mixer if available.
-
-
Storage: Transfer the final mixture into airtight containers. Store in a cool, dry, and dark place to maintain stability.
-
Quality Control: It is highly recommended to take multiple random samples from the batch and have them analytically tested (e.g., via HPLC) to confirm the concentration and homogeneity of Ca-AKG.
Protocol 2: Quantification of Ca-AKG in Diet via HPLC
High-Performance Liquid Chromatography (HPLC) is a preferred method for accurately quantifying Ca-AKG concentration in animal feed to ensure formulation consistency. This protocol provides a general framework.
Sample Preparation:
-
Extraction: Accurately weigh a known amount of the supplemented diet (e.g., 1 g).
-
Add a defined volume of an appropriate extraction solvent (e.g., a non-phosphate acidic buffer to enhance solubility).
-
Vortex/sonicate the mixture for a set time to extract the Ca-AKG from the feed matrix.
-
Centrifuge the sample at high speed to pellet the solid feed components.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulates before injection into the HPLC system.
HPLC Parameters (Example): The following are example parameters and must be optimized for your specific instrument and standards.
| Parameter | Specification |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a buffer such as 20 mM Potassium Phosphate Monobasic, pH adjusted to ~2.5 with phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV Detector at 210 nm |
| Injection Volume | 20 µL |
| Quantification | Create a standard curve using known concentrations of a high-purity Ca-AKG reference standard. Calculate the concentration in diet samples by comparing their peak areas to the standard curve. |
Visualizations
References
Troubleshooting unexpected results in calcium oxoglutarate studies
Technical Support Center: Calcium Oxoglutarate Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with calcium oxoglutarate (also known as calcium alpha-ketoglutarate or Ca-AKG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store a stable stock solution of calcium oxoglutarate?
A1: To ensure reproducibility, proper preparation and storage of your Ca-AKG stock solution are critical. Ca-AKG is a white to off-white crystalline powder that is slightly soluble in water, with solubility increasing in more acidic conditions.[1] An aqueous solution of Ca-AKG is typically weakly alkaline (pH 7-9).[1] For optimal results, use a high-purity grade of Ca-AKG, with the monohydrate form often being preferred due to its higher solubility.[1]
Key recommendations for preparation and storage:
-
Solvent: Use sterile, deionized water or a non-phosphate-based buffer. Crucially, avoid phosphate-buffered saline (PBS) as calcium ions can react with phosphate to form insoluble calcium phosphate precipitates.[2]
-
Dissolution: Agitate the solution continuously by stirring or vortexing. Gentle warming to 37°C can aid dissolution, but be mindful of potential degradation at higher temperatures.[2]
-
Sterilization: Do not autoclave your Ca-AKG solution. Instead, sterile-filter it through a 0.22 µm filter.
-
Storage: For short-term use, store the solution at 4°C. For longer-term storage, dispense the stock solution into single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles.
Q2: I'm observing a precipitate in my cell culture medium after adding calcium oxoglutarate. What could be the cause?
A2: Precipitation in cell culture media after the addition of calcium salts like Ca-AKG is a common issue. The most likely cause is the interaction of calcium ions with components of your medium.
Troubleshooting steps:
-
Check for Phosphate: As mentioned above, the primary culprit is often the presence of phosphate ions in your medium or buffer (e.g., PBS), leading to the formation of calcium phosphate precipitate.
-
Order of Addition: When preparing serum-free media, the order in which you add components matters. Dissolve Ca-AKG in deionized water separately before adding it to the final medium.
-
Temperature Shifts: Extreme temperature changes, such as repeated freeze-thaw cycles of the media, can cause salts and proteins to precipitate.
-
Evaporation: If your culture medium has evaporated, the increased concentration of salts can lead to precipitation. Ensure proper humidification in your incubator.
Q3: My results on the mTOR signaling pathway are inconsistent. Sometimes I see inhibition, and other times activation. Why is this happening?
A3: The effect of alpha-ketoglutarate (AKG) on the mTOR signaling pathway is known to be complex and context-dependent. This can lead to seemingly contradictory results.
Factors that can influence the outcome:
-
Cellular Energy Status: AKG can inhibit ATP synthase, leading to an increase in the AMP/ATP ratio. This activates AMPK, a known inhibitor of mTOR. Conversely, as a key intermediate in the TCA cycle, AKG can also fuel ATP production, which would activate mTOR. The net effect can depend on the initial metabolic state of your cells.
-
Amino Acid Availability: AKG is a precursor for the synthesis of several amino acids, such as glutamine and leucine, which are potent activators of the mTOR pathway.
-
Experimental System: The specific cell type, its metabolic programming, and the composition of the culture medium can all influence the cellular response to Ca-AKG.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cellular Respiration
-
Problem: You are not observing the expected changes in oxygen consumption rate (OCR) in a Seahorse XF Cell Mito Stress Test after treating with Ca-AKG.
-
Troubleshooting Workflow:
Workflow for troubleshooting cellular respiration assays.
Issue 2: Suspected Assay Interference
-
Problem: You are getting unexpectedly high or low readings in a colorimetric or fluorescence-based assay (e.g., for cell viability or metabolite quantification).
-
Possible Causes and Solutions:
-
Calcium Interference: High concentrations of calcium can interfere with certain dyes and reagents. For example, some colorimetric calcium assays can show positive interference from agents that bind calcium. Fluorescent calcium indicators can also be affected by compounds that are themselves fluorescent.
-
Solution: Run a control with Ca-AKG in the assay medium without cells to check for direct interference with the assay reagents. If interference is detected, consider using an alternative assay with a different detection method.
-
-
AKG Interference: As a key metabolite, AKG can interfere with assays that measure metabolic activity. For instance, in assays measuring glutamate, the conversion of AKG to glutamate could be a confounding factor.
-
Solution: Review the mechanism of your assay to determine if AKG is a known reactant or product. If so, you may need to use an alternative method or a specific kit designed to minimize such interference.
-
-
Quantitative Data Summary
The following tables summarize typical concentration ranges and observed effects of Ca-AKG or AKG from various studies. Note that optimal concentrations are highly dependent on the experimental system.
Table 1: In Vitro Experimental Parameters for Calcium Oxoglutarate
| Parameter | Cell Type | Concentration Range | Duration | Observed Effect |
| Cellular Respiration | Various | 0.1 mM - 10 mM | 24 - 72 hours | Modulation of mitochondrial function |
| ATP Production | Various | 0.1 mM - 10 mM | 24 - 72 hours | Changes in cellular ATP levels |
| Protein Synthesis | C2C12 myotubes | 2% (in media) | Not specified | Increased protein synthesis |
| mTOR Signaling | Drosophila | 5 µM (in diet) | Lifespan of flies | Inhibition of mTOR pathway |
Disclaimer: The data in this table is compiled from various sources for illustrative purposes. Actual results will vary.
Table 2: In Vivo Experimental Parameters for Calcium Oxoglutarate
| Parameter | Animal Model | Dosage | Duration | Observed Effect |
| Lifespan/Healthspan | C57BL/6 Mice | 10 g/L in drinking water | From 18 months | Extended lifespan, reduced frailty |
| Biological Age | Humans | 1000 mg/day | 4 - 10 months | Reduction in epigenetic age |
| Bone Density | Post-menopausal women | 6 g/day | 6 months | Beneficial changes in bone resorption markers |
Disclaimer: The data in this table is compiled from various sources for illustrative purposes. Actual results will vary.
Experimental Protocols
Protocol 1: In Vitro Assessment of Cellular Respiration using Seahorse XF Analyzer
This protocol provides a general framework for the Seahorse XF Cell Mito Stress Test to evaluate the impact of Ca-AKG on mitochondrial function.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare Ca-AKG Treatment Media: Prepare fresh assay medium. For the experimental group, supplement the medium with the desired concentration of Ca-AKG (a dose-response experiment is recommended, e.g., 0.1 mM to 10 mM). The control group should receive a vehicle control.
-
Cell Treatment: Replace the cell culture medium with the prepared assay medium (with or without Ca-AKG) and incubate for the desired duration.
-
Seahorse Assay: Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions. This involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Measure the Oxygen Consumption Rate (OCR) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 2: Quantification of Cellular ATP Levels
This protocol outlines a method for measuring total cellular ATP as an indicator of energy status in response to Ca-AKG treatment.
-
Cell Seeding and Treatment: Seed cells in a 96-well white, opaque-bottom plate. After overnight adherence, treat the cells with various concentrations of Ca-AKG and a vehicle control for a predetermined duration (e.g., 24, 48, or 72 hours).
-
ATP Assay: Use a commercial luciferase-based ATP assay kit and follow the manufacturer's protocol. This typically involves lysing the cells and adding a reagent that produces a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the ATP concentration in each sample by interpolating from a standard curve. Normalize the ATP concentration to the cell number or total protein content for each well.
Signaling Pathways and Workflows
Calcium Oxoglutarate's Influence on Key Signaling Pathways
Role of Alpha-Ketoglutarate in Epigenetic Regulation
References
Validation & Comparative
A Comparative Analysis of Calcium Oxoglutarate vs. Sodium Oxoglutarate for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ketoglutarate (AKG), or oxoglutarate, is a pivotal metabolic intermediate in the Krebs cycle and a pleiotropic signaling molecule.[1] It serves as a nitrogen scavenger, a precursor for amino acid synthesis, and a critical cofactor for dioxygenase enzymes, including those involved in epigenetic regulation and oxygen sensing.[1][2] As endogenous levels of AKG decline with age, supplementation with its salt forms has garnered significant interest for applications ranging from geroprotection to clinical nutrition.[3][4]
The two most common salt forms used in research are calcium alpha-ketoglutarate (Ca-AKG) and sodium alpha-ketoglutarate (Na-AKG). While both deliver the same oxoglutarate anion, the choice of the accompanying cation—calcium (Ca²⁺) or sodium (Na⁺)—can have distinct physiological implications and may influence the compound's stability, bioavailability, and overall therapeutic effect. This guide provides an objective comparison of Ca-AKG and Na-AKG, supported by available experimental data, to assist researchers in selecting the appropriate compound for their studies.
Biochemical Profile and Dissociation
Upon administration, both Ca-AKG and Na-AKG are expected to dissociate in biological fluids, releasing the oxoglutarate anion and the respective cation. The primary distinction lies in the physiological roles and potential load of these cations.
-
Calcium Alpha-Ketoglutarate (Ca-AKG): This salt provides both AKG and calcium. Ca-AKG is often considered a more stable form of AKG for supplementation. The provision of calcium may be beneficial in contexts where calcium supplementation is also desired, such as in studies related to bone health.
-
Sodium Alpha-Ketoglutarate (Na-AKG): This salt delivers AKG and sodium. The additional sodium load may be a critical consideration in preclinical models or clinical populations where sodium intake is a concern, such as in studies involving cardiovascular or renal disease.
Figure 1: Dissociation and metabolic fate of Ca-AKG and Na-AKG.
Comparative Efficacy and Performance
Direct comparative studies between Ca-AKG and Na-AKG are limited. However, data from individual studies and one head-to-head animal study provide insights into their relative performance. The primary therapeutic and biological effects are attributed to the AKG molecule, which is involved in numerous cellular pathways.
Key Signaling Pathways Modulated by AKG
AKG is a crucial cofactor for Fe(II)/2-oxoglutarate-dependent dioxygenases, which include TET enzymes (involved in DNA demethylation) and Jumonji C (JmjC) domain-containing histone demethylases. Through these mechanisms, AKG plays a fundamental role in epigenetic regulation. Additionally, AKG has been shown to influence key metabolic signaling pathways, including mTOR and AMPK, which are central to aging and cellular homeostasis.
Figure 2: Key signaling pathways modulated by the AKG anion.
Quantitative Data from Comparative and Individual Studies
The following tables summarize available quantitative data. Direct comparisons are sparse, necessitating reliance on data from separate studies, which should be interpreted with caution due to differing methodologies.
Table 1: Comparative Effects of Ca-AKG vs. Na-AKG in Aged Mice Data adapted from a study evaluating the behavioral and antioxidant effects in 12-month-old mice.
| Parameter | Control (12-month-old) | Ca-AKG Supplemented | Na-AKG Supplemented | Young Control (2-month-old) |
| Total Antioxidant Status (TAS) | Lower | Significantly Higher vs. Control | No Significant Difference vs. Control | Significantly Higher vs. Control |
| Thiobarbituric Acid Reactive Substances (TBARS) - Plasma | Higher | Significantly Lower | - | Significantly Lower |
| Glutathione Peroxidase (GPx) Activity | Baseline | - | Significantly Increased | - |
| Superoxide Dismutase (SOD) Activity | Baseline | - | Decreased | - |
| Motor Coordination (Number of Rearings) | Highest Variation (VQ=83.7%) | Lower Variation (VQ=40.3%) | Lowest Variation (VQ=19.2%) | - |
Key Takeaway: In this specific study, Ca-AKG appeared more effective at improving systemic antioxidant status, while Na-AKG had a more pronounced effect on motor coordination and specific antioxidant enzymes like GPx.
Table 2: Effects of Ca-AKG on Lifespan and Healthspan in Mice Data from a landmark study on Ca-AKG supplementation starting at 18 months of age.
| Sex | Parameter | Effect Size |
| Female | Median Lifespan Extension | ~12% |
| Female | Healthspan Extension (Reduced Frailty) | ~41% |
| Male | Healthspan Extension (Reduced Frailty) | Significant |
| Male & Female | Reduction in Systemic Inflammatory Cytokines | Significant |
Table 3: Safety and Toxicity Data Data compiled from individual animal safety studies.
| Salt | Animal Model | Route | Acute Toxicity (LD50) | Sub-chronic Toxicity (NOAEL) |
| Sodium Alpha-Ketoglutarate | Rat (Wistar) | Oral | > 5.0 g/kg body weight | 1.0 g/kg body weight/day (14-day study) |
| Calcium Alpha-Ketoglutarate | Data Not Available (Generally Recognized As Safe - GRAS status) | - | - | - |
Pharmacokinetics and Bioavailability
While specific comparative pharmacokinetic data for Ca-AKG and Na-AKG is lacking, some sources suggest that the calcium salt form offers greater stability and bioavailability compared to free-form alpha-ketoglutaric acid. It is often purported that Ca-AKG allows for a slower, more gradual absorption. However, without direct comparative studies against Na-AKG, this remains speculative.
AKG itself is known to be rapidly metabolized, with a short half-life in plasma. This rapid clearance suggests that the choice of salt may influence absorption kinetics, which could be critical for maintaining systemic levels for therapeutic effect.
Experimental Protocols
Detailed and reproducible methodologies are essential for advancing research. Below is a generalized protocol for a comparative in vivo study in a rodent model, based on common practices in the field.
Protocol: Comparative Efficacy of AKG Salts on Healthspan in Aged Mice
-
Animal Model: C57BL/6 mice, aged 18 months.
-
Group Allocation: Randomly assign mice to three groups (n=20-25 per group/sex):
-
Group 1: Control (Standard Diet)
-
Group 2: Ca-AKG supplemented diet (e.g., 2% w/w)
-
Group 3: Na-AKG supplemented diet (equimolar to Ca-AKG group)
-
-
Diet Preparation:
-
Grind standard rodent chow into a powder.
-
Calculate the required amount of Ca-AKG or Na-AKG for the desired concentration.
-
Thoroughly mix the compound with the powdered chow to ensure homogenous distribution.
-
Prepare fresh batches weekly and store in airtight containers at 4°C.
-
-
Administration: Provide the respective diets ad libitum. Monitor food and water intake and body weight weekly.
-
Assessments (Performed at baseline and regular intervals):
-
Frailty Index: Conduct a standardized frailty assessment to measure age-related health decline.
-
Blood Sampling: Collect blood via tail vein or retro-orbital sinus for analysis.
-
Biochemistry: Measure levels of inflammatory cytokines (e.g., IL-6, TNF-α, IL-10), kidney function markers (creatinine, BUN), and liver enzymes.
-
Metabolomics: Quantify plasma AKG levels to assess bioavailability (optional, requires rapid processing).
-
-
Functional Tests: Assess motor coordination (e.g., rotarod test) and muscle strength (e.g., grip strength test).
-
-
Endpoint Analysis:
-
For longevity studies, monitor lifespan until natural death.
-
For mechanistic studies, euthanize a subset of animals at defined time points for tissue collection (e.g., liver, muscle, kidney).
-
Analyze tissue for gene expression (RT-qPCR), protein levels (Western Blotting for mTOR/AMPK pathway components), and epigenetic markers (global DNA methylation/hydroxymethylation).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Alpha-ketoglutarate supplementation and BiologicaL agE in middle-aged adults (ABLE)—intervention study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Ketoglutarate, an Endogenous Metabolite, Extends Lifespan and Compresses Morbidity in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novoslabs.com [novoslabs.com]
A Comparative Guide to the Anti-Aging Effects of Calcium Alpha-Ketoglutarate (Ca-AKG) in Preclinical Models
Introduction
Alpha-ketoglutarate (AKG) is a pivotal intermediate in the Krebs cycle, playing a central role in cellular energy metabolism, amino acid synthesis, and epigenetic regulation.[1][2] Research has shown that endogenous levels of AKG decline with age.[3][4] This observation has spurred interest in supplementing with AKG to counteract age-related decline. Calcium alpha-ketoglutarate (Ca-AKG) is a stable, salt form of AKG used in research and supplements.[3] This guide provides a comparative analysis of Ca-AKG's anti-aging effects versus other prominent interventions, summarizing key experimental data, detailing methodologies, and visualizing the underlying biological pathways for an audience of researchers and drug development professionals.
Comparative Data Summary
The following tables summarize the quantitative effects of Ca-AKG and two well-studied anti-aging compounds, Rapamycin and Metformin, on lifespan in mice and C. elegans.
Table 1: Comparison of Lifespan Extension in Murine Models
| Compound | Mouse Strain | Sex | Age at Start of Treatment | Key Lifespan Outcome | Percentage Change (%) | Reference |
| Ca-AKG | C57BL/6 | Female | 18 months | Median Lifespan | +10.5 to +16.6% | |
| Ca-AKG | C57BL/6 | Female | 18 months | Maximum Lifespan | +8 to +19.7% | |
| Rapamycin | UM-HET3 | Female | 20 months | Median Lifespan | +26% | |
| Rapamycin | UM-HET3 | Male | 20 months | Median Lifespan | +23% | |
| Rapamycin | UM-HET3 | Both | 20 months | 90% Mortality Age | +9% (Male), +14% (Female) |
Note: Effects of interventions can be highly dependent on dose, genetic background, and specific laboratory conditions.
Table 2: Comparison of Lifespan Extension in C. elegans
| Compound | Treatment Condition | Key Lifespan Outcome | Percentage Change (%) | Reference |
| Alpha-Ketoglutarate (AKG) | 8mM in media | Mean Lifespan | ~+50% | |
| Metformin | 50mM in media | Mean Lifespan | +36% | |
| Metformin | 25mM in media | Mean Lifespan | +18% |
Note: Lifespan extension in C. elegans can be influenced by the bacterial food source and other environmental factors.
Table 3: Effects on Healthspan and Cellular Senescence
| Compound | Model | Parameter | Observation | Reference |
| Ca-AKG | Mice | Frailty Index | Significantly reduced | |
| Ca-AKG | Mice | Inflammatory Cytokines | Systemic levels decreased | |
| AKG Derivative (DM-AKG) | Human Mesenchymal Stem Cells | SA-β-gal positive cells | Decreased | |
| AKG Derivative (DM-AKG) | Human Mesenchymal Stem Cells | p16, p21 expression | Decreased |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are standardized protocols for the key experiments cited.
Mouse Lifespan and Healthspan Study (Ca-AKG)
This protocol is based on the methodology described by Asadi Shahmirzadi et al., 2020.
-
Animal Model: C57BL/6 mice, a common inbred strain for aging research. Studies should include both sexes to assess sex-dependent effects.
-
Housing: Mice are housed in a temperature-controlled environment with a standard 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Study Design:
-
Acclimation: Animals are acclimated to the facility and baseline health is assessed.
-
Intervention Start: At 18 months of age (middle-age), mice are randomly assigned to control or treatment groups.
-
Diet and Supplementation:
-
Control Group: Fed a standard chow diet.
-
Treatment Group: Fed the standard chow diet supplemented with 2% (w/w) Ca-AKG. The diet must be prepared to ensure homogeneous mixing.
-
-
-
Endpoint Measurement:
-
Lifespan: Mortality is monitored daily. The primary endpoints are median and maximum lifespan.
-
Healthspan (Frailty Index): At regular intervals (e.g., every 2 months), a clinical frailty index is assessed. This involves scoring 30+ non-invasive health deficits, such as loss of body weight, coat condition, and kyphosis.
-
Molecular Analysis: Blood samples are collected periodically for analysis of systemic inflammatory cytokines (e.g., via Luminex assay).
-
C. elegans Lifespan Assay
This protocol is a standard method used in aging research.
-
Model and Maintenance: Wild-type (N2 Bristol strain) C. elegans are maintained on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source.
-
Synchronization: An age-synchronized population is obtained by bleaching gravid adult worms to isolate eggs. These eggs are allowed to hatch and develop to the L4 larval stage.
-
Assay Setup:
-
L4 larvae are transferred to fresh NGM plates containing the treatment compound.
-
To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (FUdR) is added to the plates to inhibit reproduction.
-
Control Group: Worms are maintained on standard NGM plates.
-
Treatment Group: Worms are maintained on NGM plates containing the dissolved test compound (e.g., 8mM AKG).
-
-
Scoring Lifespan:
-
Starting from day 1 of adulthood, worms are scored every 1-2 days for survival.
-
Survival is assessed by gently prodding the worms with a platinum wire pick; worms that fail to respond are scored as dead.
-
Worms that crawl off the agar, burrow, or suffer from internal hatching ("bagging") are censored from the analysis.
-
Data is used to generate Kaplan-Meier survival curves, and statistical significance is determined using the log-rank test.
-
Cellular Senescence Assay (SA-β-gal Staining)
This cytochemical assay identifies senescent cells based on increased lysosomal β-galactosidase activity at pH 6.0.
-
Cell Culture: Cells (e.g., primary human fibroblasts or stem cells) are cultured in appropriate media. Senescence can be induced by methods such as replicative exhaustion or exposure to stressors like doxorubicin.
-
Staining Procedure:
-
Wash: Wash cell monolayers twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells for 3-5 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS. Over-fixation should be avoided.
-
Wash: Wash the cells three times with PBS.
-
Staining: Add the Staining Solution to the cells. The solution contains:
-
40 mM Citric acid/sodium phosphate buffer, pH 6.0
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
Incubation: Incubate the cells at 37°C (without CO₂) for 12-16 hours. Protect from light.
-
Visualization: Senescent cells will develop a distinct blue color. The percentage of blue (SA-β-gal positive) cells can be quantified by counting under a bright-field microscope.
-
Signaling Pathways and Visualizations
The anti-aging effects of Ca-AKG and its alternatives are mediated by distinct molecular pathways.
Proposed Mechanism of Ca-AKG
In C. elegans, AKG is proposed to extend lifespan by inhibiting ATP synthase, which reduces cellular energy levels and subsequently inhibits the Target of Rapamycin (TOR) pathway, a key regulator of cell growth and aging. This action mimics some aspects of dietary restriction. In mice, the effects of Ca-AKG are strongly linked to the suppression of chronic inflammation, partly through the induction of the anti-inflammatory cytokine IL-10.
Comparative Anti-Aging Pathways
Rapamycin directly inhibits the mTOR (mechanistic Target of Rapamycin) complex 1 (mTORC1), a central node in the TOR signaling pathway. Metformin's mechanism is more complex, involving the activation of AMPK (AMP-activated protein kinase), which can also lead to mTORC1 inhibition, and altering microbial metabolism in the gut.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for a preclinical longevity study in mice.
References
- 1. Alpha-Ketoglutarate, an Endogenous Metabolite, Extends Lifespan and Compresses Morbidity in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-ketoglutarate as a potent regulator for lifespan and healthspan: Evidences and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
A Researcher's Guide to Commercial Calcium Oxoglutarate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quality and consistency of chemical reagents are paramount to achieving reliable and reproducible experimental results. Calcium oxoglutarate (also known as calcium alpha-ketoglutarate or Ca-AKG), a key intermediate in the Krebs cycle, has garnered significant interest for its potential roles in cellular metabolism, aging, and various therapeutic applications. With a growing number of commercial suppliers, selecting the optimal source for research and development can be a critical decision. This guide provides a comparative analysis of different commercial sources of calcium oxoglutarate, supported by detailed experimental protocols for independent verification.
Commercial Source Overview
Table 1: Comparison of Commercial Calcium Oxoglutarate Suppliers
| Supplier/Brand | Purity Claim | Manufacturing Standards | Third-Party Testing | Form | Noteworthy Claims |
| Biosynth | Product-specific | ISO 9001:2015 certified facilities.[1] | In-house QC testing.[1] | Powder | Provides detailed product documentation including CoAs upon request.[1] |
| Chen Lang Bio-Tech | ≥99% | GMP-certified facility | In-house testing and quality assurance. | Powder | Factory-direct supply. |
| Cima Science | ≥99% | ISO9001, HALAL, KOSHER certified. | Provides third-party quality test reports. | Powder | Offers custom formulations. |
| Cofttek | - | ISO9001 & ISO14001 certified. | - | Powder | Mass production capabilities. |
| DoNotAge.org | Not explicitly stated, but emphasizes high purity | Manufactured in GMP and ISO9001 certified facilities.[2] | In-house and third-party verified.[2] | Capsules, Powder | Used by researchers in clinical trials. |
| Fivescore Labs | ≥99% | Manufactured in the UK to GMP standards. | Independently verified for purity. | Capsules | - |
| Harworld | ≥99% | ISO22000, HALAL, KOSHER certified. | - | Powder | Offers OEM/ODM services. |
| MedchemExpress | >98% (example) | - | Provides CoA with purity data (e.g., HPLC, LCMS). | Powder | For research use only. |
| Natural Field | Conforms to in-house standard | FSSC22000/KOSHER/HACCP/ISO9001/SC/ISO22000/HALAL certified. | Provides a Certificate of Analysis (COA). | Powder | - |
| ProHealth Longevity | - | Manufactured in an FDA-registered, GMP-certified facility. | Triple lab tested by independent third-party laboratories. | Capsules, Powder | Provides a Certificate of Analysis. |
| Renue By Science | - | Manufactured in a GMP compliant, FDA registered facility. | Rigorous third-party testing. | Liposomal Capsules | Focus on liposomal delivery for enhanced bioavailability. |
| Sinoway | 99.6% (example from CoA) | - | Provides a Certificate of Analysis. | Powder | CoA includes pH, loss on drying, and calcium content. |
| Toniiq | ≥99% | GMP Certified. | Third-party lab tested. | Capsules | Provides a Certificate of Analysis. |
Key Signaling Pathways and Experimental Workflows
To understand the biological relevance and the methods for quality assessment of calcium oxoglutarate, the following diagrams illustrate a key signaling pathway influenced by alpha-ketoglutarate and a typical experimental workflow for its analysis.
Caption: Key signaling pathways influenced by Alpha-Ketoglutarate (AKG).
Caption: Experimental workflow for Ca-AKG purity analysis by HPLC.
Experimental Protocols
To facilitate independent verification of commercially available calcium oxoglutarate, the following section details the methodologies for key experiments.
Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantification of alpha-ketoglutaric acid to determine the purity of calcium oxoglutarate samples.
Objective: To determine the purity of calcium oxoglutarate and confirm the identity of the active compound from various commercial sources.
Materials:
-
Calcium oxoglutarate samples from different commercial suppliers
-
Alpha-ketoglutaric acid reference standard
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Phosphoric acid (H₃PO₄)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of alpha-ketoglutaric acid reference standard and dissolve it in HPLC grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of calcium oxoglutarate from each commercial source.
-
Dissolve the powder in a known volume of HPLC grade water to obtain a stock solution.
-
Dilute the sample solution to an expected concentration that falls within the range of the calibration curve.
-
Filter all standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Mobile Phase: An isocratic mobile phase of 0.1% (v/v) phosphoric acid in water is commonly used. Alternatively, a gradient with acetonitrile can be employed for better separation if interfering peaks are present.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the alpha-ketoglutarate peak in the sample chromatograms by comparing the retention time with that of the reference standard.
-
Generate a standard curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of alpha-ketoglutarate in each sample using the standard curve.
-
Calculate the purity of the calcium oxoglutarate as the percentage of the measured alpha-ketoglutarate concentration relative to the expected concentration based on the weighed amount.
-
Assessment of Biological Activity via Cell-Based Metabolism Assay (MTT Assay)
This protocol outlines a cell-based assay to evaluate the effect of calcium oxoglutarate from different commercial sources on cellular metabolism, a key aspect of its biological activity.
Objective: To compare the biological activity of calcium oxoglutarate from different commercial sources by measuring its effect on the metabolic activity of cultured cells.
Materials:
-
Calcium oxoglutarate samples from different commercial sources
-
A suitable cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Sample Treatment:
-
Prepare stock solutions of calcium oxoglutarate from each commercial source in cell culture medium.
-
Prepare a range of working concentrations for each calcium oxoglutarate source by serial dilution.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of calcium oxoglutarate. Include a vehicle control (medium only).
-
-
Incubation:
-
Incubate the cells with the calcium oxoglutarate treatments for a specific period (e.g., 24, 48, or 72 hours).
-
-
Metabolic Assay (MTT):
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a multi-well plate reader.
-
The absorbance values are directly proportional to the number of metabolically active cells.
-
Compare the metabolic activity of cells treated with calcium oxoglutarate from different commercial sources to the vehicle control. A dose-response curve can be generated to compare the potency of the different products.
-
References
A Comparative Analysis of Calcium Oxoglutarate and Metformin in Longevity Research
For Researchers, Scientists, and Drug Development Professionals
The quest to extend healthy lifespan has placed a spotlight on repurposed drugs and endogenous metabolites. Among the most prominent candidates are the well-established diabetes medication, metformin, and the Krebs cycle intermediate, calcium alpha-ketoglutarate (Ca-AKG), a stable form of alpha-ketoglutarate. Both compounds have demonstrated the potential to modulate fundamental aging processes, yet they operate through distinct and sometimes overlapping mechanisms. This guide provides an objective comparison of their performance in longevity studies, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.
At a Glance: Key Quantitative Outcomes
The following tables summarize the key quantitative findings from preclinical and clinical studies on Calcium Alpha-Ketoglutarate and Metformin.
Table 1: Preclinical Lifespan and Healthspan Extension
| Compound | Model Organism | Lifespan Extension | Healthspan Improvements | Reference |
| Calcium Alpha-Ketoglutarate | C. elegans (Roundworms) | Significant extension | Not specified | [1] |
| Fruit Flies | Increased lifespan | Enhanced metabolic resilience | [1] | |
| Mice | 12%–16% increase | 40%–52% increase; reduced frailty, reduced hair graying, suppressed chronic inflammation | [1][2] | |
| Metformin | C. elegans (Roundworms) | Lifespan extension | Not specified | [3] |
| Rodents | Lifespan and healthspan extension | Protection against age-related diseases |
Table 2: Human Clinical Study Highlights
| Compound | Study Focus | Key Findings | Reference |
| Calcium Alpha-Ketoglutarate | Biological Age Reduction | Average reduction of 8 years in biological age (DNA methylation) after 7 months of use. | |
| Metformin | Prevention of Age-Related Diseases | Reduced incidence of type 2 diabetes by 31% in high-risk individuals. Ongoing trials (TAME) are assessing effects on a composite of age-related diseases. | |
| Longevity in Diabetics | Some observational studies suggest metformin-treated diabetic patients have similar or even better survival rates than non-diabetic controls. |
Signaling Pathways and Mechanisms of Action
Both Ca-AKG and metformin influence key signaling pathways that regulate aging. While metformin's effects are more extensively characterized, Ca-AKG is emerging as a multi-faceted metabolic modulator.
Calcium Alpha-Ketoglutarate: A Metabolic and Epigenetic Modulator
Calcium Alpha-Ketoglutarate (Ca-AKG) is a crucial intermediate in the Krebs cycle, a fundamental process for cellular energy production. Its levels in the body decline with age. Supplementation is believed to counteract age-related metabolic decline through several mechanisms:
-
Energy Metabolism: As a key component of the Krebs cycle, AKG supports mitochondrial function and cellular energy production.
-
Epigenetic Regulation: AKG acts as a cofactor for enzymes involved in DNA and histone demethylation, potentially reversing age-related epigenetic changes.
-
Inflammation Reduction: Studies in mice have shown that Ca-AKG can decrease levels of systemic inflammatory cytokines, a hallmark of aging.
-
AMPK and mTOR Pathways: Evidence suggests that Ca-AKG may activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (mTOR) pathway, both of which are central regulators of longevity.
Caption: Ca-AKG's influence on key longevity signaling pathways.
Metformin: A Master Regulator of Metabolism
Metformin's primary clinical use is for type 2 diabetes, but its influence on fundamental aging processes has made it a leading candidate for geroprotective interventions. Its mechanisms are primarily centered on cellular energy sensing:
-
AMPK Activation: Metformin inhibits mitochondrial complex I, leading to an increased AMP/ATP ratio. This activates AMPK, a master regulator of metabolism that mimics some of the effects of caloric restriction.
-
mTOR Inhibition: Through the activation of AMPK, metformin inhibits the mTOR pathway, which is heavily implicated in cell growth and aging.
-
Reduced Oxidative Stress: By modulating mitochondrial function, metformin can decrease the production of reactive oxygen species (ROS), thereby reducing cellular damage.
-
Insulin/IGF-1 Signaling: Metformin improves insulin sensitivity and can lower levels of insulin and insulin-like growth factor 1 (IGF-1), key components of a major aging-related pathway.
Caption: Metformin's primary mechanisms of action on cellular aging.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative protocols for preclinical and clinical studies of Ca-AKG and metformin.
Protocol 1: Assessment of Lifespan and Healthspan in a Murine Model (Ca-AKG)
This protocol outlines a typical methodology for evaluating the effects of Ca-AKG supplementation on aging mice.
-
Animal Model: C57BL/6 mice, a common inbred strain used in aging research.
-
Study Groups:
-
Control Group: Fed a standard diet.
-
Treatment Group: Fed a standard diet supplemented with 2% Calcium Alpha-Ketoglutarate.
-
-
Intervention: Supplementation begins in middle-aged mice (e.g., 18 months old) and continues for the remainder of their lives.
-
Lifespan Assessment: Mortality is monitored daily to determine median and maximum lifespan.
-
Healthspan Assessment (Frailty Index): A frailty index is assessed periodically (e.g., monthly) to measure age-related decline. This typically includes the evaluation of 30-40 non-invasive parameters such as body weight, coat condition, posture, mobility, and grip strength.
-
Biomarker Analysis: Blood samples are collected at various time points to measure systemic inflammatory cytokines (e.g., IL-6, TNF-α) and other relevant biomarkers.
Caption: Workflow for assessing Ca-AKG's effect on mouse lifespan.
Protocol 2: Human Clinical Trial for Targeting Aging (Metformin - TAME Trial)
The Targeting Aging with Metformin (TAME) trial is a landmark study designed to provide proof-of-concept that aging can be targeted pharmacologically.
-
Study Population: Over 3,000 individuals aged 65-79.
-
Study Design: A multi-center, nationwide, six-year, randomized, placebo-controlled clinical trial.
-
Intervention:
-
Treatment Group: Receives metformin.
-
Placebo Group: Receives a placebo.
-
-
Primary Outcome: A composite primary endpoint including the time to the first occurrence of a major age-related disease (e.g., cardiovascular disease, cancer, dementia) or death.
-
Secondary Outcomes: Analysis of biomarkers of aging, functional decline, and the incidence of individual age-related diseases.
-
Rationale: To establish a regulatory pathway for future drugs that target the fundamental processes of aging.
Discussion and Future Directions
Both calcium alpha-ketoglutarate and metformin present compelling, yet distinct, cases as geroprotective agents.
Metformin benefits from a long history of clinical use, a well-understood safety profile, and a wealth of preclinical and observational data supporting its role in modulating aging pathways. However, its efficacy in extending the lifespan of healthy, non-diabetic individuals is still under investigation, with some studies showing mixed results. The TAME trial will be pivotal in clarifying its role as a true anti-aging intervention.
Calcium Alpha-Ketoglutarate , as an endogenous metabolite, offers a different therapeutic paradigm. Its decline with age and its central role in metabolism, epigenetics, and inflammation make it an attractive target for supplementation. Preclinical studies in mice have shown remarkable effects on both lifespan and healthspan. Early human data showing a significant reduction in biological age is promising, but larger, placebo-controlled trials are needed to validate these findings and assess long-term safety and efficacy.
References
- 1. novoslabs.com [novoslabs.com]
- 2. Alpha-Ketoglutarate, an Endogenous Metabolite, Extends Lifespan and Compresses Morbidity in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Critical Review of the Evidence That Metformin Is a Putative Anti-Aging Drug That Enhances Healthspan and Extends Lifespan [frontiersin.org]
Head-to-Head Comparison: Calcium Alpha-Ketoglutarate vs. Rapamycin in Longevity Research
In the pursuit of interventions that extend healthy lifespan, Calcium Alpha-Ketoglutarate (Ca-AKG) and Rapamycin have emerged as two of the most compelling molecules. Both compounds have demonstrated the ability to modulate fundamental aging processes, leading to increased longevity and improved healthspan in various model organisms. This guide provides an objective, data-driven comparison of their performance, mechanisms of action, and experimental protocols to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on Ca-AKG and Rapamycin, focusing on their effects on lifespan and healthspan.
Table 1: Lifespan Extension in Animal Models
| Compound | Model Organism | Sex | Lifespan Increase (Median) | Lifespan Increase (Maximum) | Study Reference |
| Rapamycin | Genetically heterogeneous mice | Male & Female | 9% (Male), 14% (Female) | Yes | Harrison et al., 2009[1] |
| C57BL/6J mice | Male | Yes | Yes | Neff et al., 2013[1] | |
| Genetically heterogeneous mice | Male & Female | 23% (Male), 26% (Female) | - | Miller et al., 2011[2] | |
| Calcium α-Ketoglutarate | C57BL/6 mice | Female | 16.6% (Cohort 1), 10.5% (Cohort 2) | 19.7% (Cohort 1), 8% (Cohort 2) | Asadi Shahmirzadi et al., 2020[1][3] |
| C57BL/6 mice | Male | Not statistically significant | Not statistically significant | Asadi Shahmirzadi et al., 2020 | |
| C. elegans | - | ~50% | - | Chin et al., 2014 | |
| Drosophila melanogaster | Female | Yes | Yes | Su et al., 2019 |
Table 2: Healthspan Improvements
| Compound | Model Organism | Healthspan Metric | Observed Effect | Study Reference |
| Rapamycin | Mice | Age-related decline in activity | Reduced decline | |
| Mice | Cognitive function | Improved | ||
| Mice | Cardiovascular health | Improved | ||
| Mice | Cancer incidence | Reduced | ||
| Calcium α-Ketoglutarate | C57BL/6 mice | Frailty Index | Reduced frailty in both sexes | Asadi Shahmirzadi et al., 2020 |
| C57BL/6 mice | Systemic inflammation | Decreased levels of inflammatory cytokines in females | Asadi Shahmirzadi et al., 2020 | |
| Ovariectomized Rats | Bone Mineral Density | Improved bone mineralization | ||
| Aged Mice | Arterial Elasticity | Improved |
Mechanisms of Action: A Comparative Overview
Both Ca-AKG and Rapamycin influence key longevity pathways, most notably the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, metabolism, and aging. However, their mechanisms of interaction with this pathway and others are distinct.
Rapamycin is a direct and potent inhibitor of mTOR Complex 1 (mTORC1). It forms a complex with the intracellular receptor FKBP12, and this complex then binds to and allosterically inhibits mTORC1. This inhibition mimics a state of nutrient scarcity or dietary restriction, a well-established intervention for extending lifespan. By inhibiting mTORC1, rapamycin promotes autophagy, the cellular process of clearing out damaged components, and reduces cellular senescence.
Calcium Alpha-Ketoglutarate , on the other hand, has a more multifaceted mechanism of action. As a crucial intermediate in the Krebs cycle, its levels decline with age. Supplementation is thought to restore youthful metabolic flexibility. AKG can inhibit ATP synthase, which in turn can lead to the inhibition of the mTOR pathway, similar to the effects of dietary restriction. Additionally, AKG is a cofactor for enzymes involved in epigenetic regulation, such as those that play a role in DNA demethylation. It also contributes to collagen synthesis and the detoxification of ammonia. Some studies suggest Ca-AKG may also activate the AMP-activated protein kinase (AMPK) pathway, a key cellular energy sensor with opposing actions to mTOR.
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies for both Rapamycin and Ca-AKG.
Protocol 1: Rapamycin Administration in Lifespan Studies (Mouse Model)
-
Animal Model: Genetically heterogeneous UM-HET3 mice or C57BL/6 mice are commonly used.
-
Experimental Groups: A control group receiving a standard diet and a Rapamycin-treated group.
-
Intervention: Encapsulated Rapamycin is mixed into the rodent chow at a concentration of 14 ppm. This method of administration helps to protect the compound from degradation and ensures consistent dosing. Treatment is often initiated in middle-aged mice (e.g., 20 months of age) to assess its effects on late-life health and longevity.
-
Primary Endpoint: Lifespan, determined by monitoring the survival of the mice in both groups. Both median and maximum lifespan are typically recorded.
-
Secondary Endpoints: Healthspan is assessed through various measures, including frailty indices, cognitive tests, and analysis of age-related pathologies upon necropsy.
Protocol 2: Calcium Alpha-Ketoglutarate Administration in Lifespan Studies (Mouse Model)
-
Animal Model: C57BL/6 mice are a commonly used strain.
-
Experimental Groups: A control group receiving a standard diet and a Ca-AKG-treated group.
-
Intervention: Ca-AKG is administered as a dietary supplement, typically at a concentration of 2% by weight in the chow. Treatment is often initiated in middle-aged mice (18 months of age).
-
Primary Endpoints: Lifespan and a clinically relevant frailty index, which consists of the assessment of 31 non-invasive clinical signs of aging.
-
Secondary Endpoints: Body weight, food intake, and systemic inflammation markers (e.g., inflammatory cytokines) are monitored throughout the study.
Experimental Workflow Diagram
Conclusion
Both Rapamycin and Ca-AKG stand as significant potential geroprotective interventions. Rapamycin's direct and potent inhibition of mTORC1 has solidified its place as a benchmark compound in aging research, consistently demonstrating lifespan extension across various species. However, its use can be associated with metabolic side effects, such as insulin resistance, which may be due to the unintended suppression of mTORC2 with chronic treatment.
Ca-AKG, in contrast, appears to have a broader and potentially more subtle mechanism of action, influencing metabolism, epigenetic regulation, and inflammation. Its strong effects on healthspan, particularly the reduction of frailty and inflammation, make it a very attractive candidate for human applications. The sex-specific effects on lifespan observed in mice suggest that its mechanisms may be complex and influenced by hormonal factors.
For researchers and drug development professionals, the choice between these compounds, or the investigation of their potential synergistic effects, will depend on the specific research questions and therapeutic goals. Rapamycin remains a powerful tool for dissecting the role of the mTOR pathway in aging, while Ca-AKG's favorable safety profile and broad healthspan benefits warrant further investigation, especially in the context of human clinical trials.
References
Validating the Efficacy of Calcium Oxoglutarate with Epigenetic Clocks: A Comparative Guide
For researchers, scientists, and drug development professionals at the forefront of longevity and aging research, the ability to accurately measure the efficacy of interventions is paramount. Epigenetic clocks, which measure biological age based on DNA methylation patterns, have emerged as a powerful tool for this purpose. This guide provides an objective comparison of Calcium Alpha-Ketoglutarate (Ca-AKG) with other prominent molecules—Metformin and Rapamycin—in their ability to modulate epigenetic age. The information is based on available experimental data to help guide research and development efforts.
Quantitative Comparison of Anti-Aging Compounds on Epigenetic Clocks
The following table summarizes the quantitative effects of Calcium Alpha-Ketoglutarate, Metformin, and Rapamycin on various epigenetic clocks based on human clinical studies. It is crucial to note that direct head-to-head comparison studies are limited, and the results presented here are from different studies with varying designs, participant populations, and epigenetic clock methodologies.
| Compound | Epigenetic Clock(s) Used | Tissue/Sample Type | Dosage | Study Duration | Reported Effect on Biological Age |
| Calcium Alpha-Ketoglutarate (Ca-AKG) | TruAge | Saliva | 1 gram, twice daily | 4 to 10 months (average 7 months) | Average reduction of 8 years.[1][2][3] |
| Metformin | Horvath's Clock, Hannum's Clock | Peripheral Blood | Not specified in detail | Not specified in detail | Associated with slower epigenetic aging.[4] |
| PCPhenoAge, PCGrimAge | Monocytes | Not specified in detail | 24 weeks | Mean decrease of 3.53 years (PCPhenoAge) and 1.84 years (PCGrimAge).[5] | |
| Rapamycin | Marmoset Epigenetic Clocks | Blood | Not specified in detail | Not specified in detail | No significant effect detected in marmoset blood. |
| Skin & Blood Clock | Human Keratinocytes | Not specified in detail | Not specified in detail | Retarded epigenetic aging. |
Experimental Protocols
Understanding the methodologies behind these findings is critical for their interpretation and for designing future studies.
Calcium Alpha-Ketoglutarate (Rejuvant®) Study Protocol
-
Study Design: A retrospective analysis of self-reported healthy individuals.
-
Participants: 42 individuals (28 males, 14 females).
-
Intervention: Participants took a supplement containing 1 gram of Calcium Alpha-Ketoglutarate twice daily. The formulation for men included Vitamin A, while the women's formulation included Vitamin D.
-
Duration: The intervention period ranged from 4 to 10 months, with an average duration of 7 months.
-
Epigenetic Analysis: DNA methylation age was assessed at baseline and at the end of the treatment period using the TruAge™ saliva-based test.
Metformin Study Protocol (Monocyte Analysis)
-
Study Design: A 24-week randomized clinical trial.
-
Participants: The study involved virally suppressed older people living with HIV.
-
Intervention: Participants were randomized to receive either adjunctive metformin or observation.
-
Epigenetic Analysis: Epigenetic age was assessed in peripheral monocytes at baseline and at week 24 using Principal Component (PC)-based epigenetic clocks, PCPhenoAge and PCGrimAge.
DNA Methylation Analysis Workflow
The general workflow for analyzing DNA methylation and determining epigenetic age in these studies typically involves the following steps:
Signaling Pathways and Mechanisms of Action
The proposed mechanisms by which these compounds may influence epigenetic aging are distinct, targeting different but interconnected cellular pathways.
Calcium Alpha-Ketoglutarate (Ca-AKG)
Ca-AKG is a key intermediate in the Krebs cycle and acts as a crucial cofactor for various enzymes, including those involved in epigenetic regulation. Its proposed mechanism involves:
-
TET Enzyme Activation: Alpha-ketoglutarate is a cofactor for the Ten-Eleven Translocation (TET) family of dioxygenases, which are involved in DNA demethylation. By providing AKG, Ca-AKG may enhance the activity of TET enzymes, leading to changes in DNA methylation patterns.
-
Krebs Cycle and Cellular Metabolism: As a central metabolite, AKG influences cellular energy status, which can indirectly impact epigenetic modifications.
Metformin
Metformin's primary molecular target is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. Its influence on epigenetics is thought to be mediated through:
-
AMPK Activation: Metformin activates AMPK, which in turn can phosphorylate and regulate the activity of various downstream targets, including enzymes involved in DNA methylation and histone modification.
-
Inhibition of mTORC1: AMPK activation leads to the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), a pathway known to be involved in epigenetic regulation.
-
DNMT Regulation: Metformin may influence the activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.
Rapamycin
Rapamycin is a potent inhibitor of the mTOR pathway, a key signaling node that integrates nutrient availability with cell growth and proliferation. Its effects on epigenetic aging are likely mediated by:
-
mTORC1 Inhibition: Rapamycin directly inhibits mTORC1, which can influence the epigenetic landscape by altering the activity of downstream effectors that regulate chromatin structure and gene expression.
-
Transcriptional Regulation: The mTOR pathway plays a role in regulating the transcription of genes involved in cellular metabolism and anabolism, processes that are linked to epigenetic modifications.
References
- 1. decodeage.com [decodeage.com]
- 2. Rejuvant®, a potential life-extending compound formulation with alpha-ketoglutarate and vitamins, conferred an average 8 year reduction in biological aging, after an average of 7 months of use, in the TruAge DNA methylation test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rejuvant®, a potential life-extending compound formulation with alpha-ketoglutarate and vitamins, conferred an average 8 year reduction in biological aging, after an average of 7 months of use, in the TruAge DNA methylation test | Aging [aging-us.com]
- 4. Effect of metformin on the epigenetic age of peripheral blood in patients with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-type specific impact of metformin on monocyte epigenetic age reversal in virally suppressed older people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings of Calcium α-Ketoglutarate (Ca-AKG) Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key findings from Calcium α-Ketoglutarate (Ca-AKG) research, offering a comparative analysis of its effects and detailed methodologies to aid in the replication of pivotal experiments. As a critical intermediate in the Krebs cycle, α-ketoglutarate (AKG) is central to cellular energy metabolism, and its levels have been shown to decline with age.[1] Supplementation with Ca-AKG, a stable salt form of AKG, has demonstrated potential in extending lifespan and healthspan in model organisms, positioning it as a significant compound of interest in the field of geroscience.[2][3]
Quantitative Data Summary
The following tables summarize the primary quantitative outcomes from key preclinical and clinical studies on Ca-AKG. These tables are intended to provide a clear and concise comparison of the compound's performance.
Table 1: Lifespan and Healthspan Extension in Murine Models
| Parameter | Model Organism | Sex | Lifespan Increase (Median) | Lifespan Increase (Maximum) | Frailty Index Reduction | Study Reference |
| Lifespan (Cohort 1) | C57BL/6 Mice | Female | 16.6% | 19.7% | 46% | Asadi Shahmirzadi et al., 2020[4] |
| Lifespan (Cohort 2) | C57BL/6 Mice | Female | 10.5% | 8% | 46% | Asadi Shahmirzadi et al., 2020 |
| Lifespan (Cohort 1) | C57BL/6 Mice | Male | 9.6% (not statistically significant) | 12.8% (not statistically significant) | 41% | Asadi Shahmirzadi et al., 2020 |
| Lifespan (Cohort 2) | C57BL/6 Mice | Male | 12.8% (not statistically significant) | Not statistically significant | 41% | Asadi Shahmirzadi et al., 2020 |
Table 2: Comparison of Lifespan Extension with Rapamycin in Mice
| Compound | Model Organism | Sex | Lifespan Increase (Median) | Study Reference |
| Calcium α-Ketoglutarate | C57BL/6 Mice | Female | 10.5% - 16.6% | Asadi Shahmirzadi et al., 2020 |
| Rapamycin | Genetically Heterogeneous Mice | Female | 14% | Harrison et al., 2009 |
| Rapamycin | Genetically Heterogeneous Mice | Male | 9% | Harrison et al., 2009 |
Table 3: Biological Age Reduction in Human Studies
| Study Population | Number of Participants | Duration of Supplementation | Average Reduction in Biological Age (DNAm TruAge) | Study Reference |
| Middle-aged to Older Adults | 42 | 4 to 10 months (average 7) | ~8 years | Demidenko et al., 2021 |
Core Signaling Pathways and Mechanisms
Ca-AKG's effects are multifaceted, influencing several core pathways that regulate aging.
Modulation of mTOR and AMPK Signaling
The mechanistic Target of Rapamycin (mTOR) and AMP-activated protein kinase (AMPK) are central regulators of cellular metabolism and aging. AKG's influence on these pathways can be context-dependent. Some research indicates that AKG inhibits ATP synthase, which increases the cellular AMP:ATP ratio. This rise in AMP activates AMPK, a key energy sensor that in turn inhibits mTOR signaling, promoting catabolic processes like autophagy. Conversely, other studies suggest AKG can activate mTOR by replenishing Krebs cycle intermediates and serving as a precursor for amino acids like leucine, a known mTOR activator. This dual role suggests Ca-AKG may help restore metabolic flexibility.
Epigenetic Regulation
AKG is a critical cofactor for α-ketoglutarate-dependent dioxygenases (AKGDs), a family of enzymes that includes TET enzymes and Jumonji C (JmjC) domain-containing histone demethylases. TET enzymes are involved in DNA demethylation, while JmjC enzymes remove methyl groups from histones. By serving as a necessary substrate, Ca-AKG can influence gene expression patterns by modulating both DNA and histone methylation, potentially reversing age-related epigenetic drift.
References
Independent Verification of Published Data on Calcium Alpha-Ketoglutarate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium alpha-ketoglutarate (Ca-AKG) has garnered significant attention in the scientific community for its potential role in modulating aging processes and improving healthspan. As a stable salt of alpha-ketoglutarate, a key intermediate in the Krebs cycle, Ca-AKG is involved in numerous metabolic and cellular processes, including energy production, amino acid synthesis, and epigenetic regulation.[1][2] This guide provides an objective comparison of publicly available data on Ca-AKG, focusing on quantitative outcomes from human and animal studies, detailed experimental methodologies, and the key signaling pathways implicated in its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from independent studies investigating the effects of Ca-AKG supplementation.
Table 1: Human Studies on Calcium Alpha-Ketoglutarate
| Study Focus & Population | Dosage & Duration | Key Quantitative Outcomes | Reference |
| Epigenetic Age Reduction 42 healthy individuals (mean age 63) | 1,000 mg Ca-AKG daily + Vitamin D (females) or Vitamin A (males) for an average of 7 months | Average reduction in biological age of 7.96 years (p-value=6.538x10-12).[3] - Males: 8.44-year mean decrease.[4] - Females: 6.98-year mean decrease.[4] | |
| Bone Health in Postmenopausal Women with Osteopenia 76 postmenopausal women | 6 g AKG + 1.68 g Ca daily for 6 months | 37.0% decrease in serum C-terminal cross-linking telopeptide of type I collagen (CTX) (p = 0.006). 1.6% increase in lumbar spine bone mineral density (BMD) from baseline (difference between treatment groups was not statistically significant). |
Table 2: Animal Studies on Calcium Alpha-Ketoglutarate (Mice)
| Study Focus & Animal Model | Dosage & Duration | Key Quantitative Outcomes | Reference |
| Lifespan and Healthspan Extension C57BL/6 mice (started at 18 months of age) | 2% Ca-AKG supplemented diet | Females: - Median Lifespan: +16.6% (Cohort 1), +10.5% (Cohort 2). - Maximum Lifespan: +19.7% (Cohort 1), +8% (Cohort 2). Both Sexes: - Significant reduction in frailty index. | |
| Amelioration of Age-Related Osteoporosis Aged mice | 0.25% or 0.75% Ca-AKG in drinking water | Significantly increased bone mass and attenuated age-related bone loss. |
Experimental Protocols
A critical component of verifying published data is understanding the methodologies employed. Below are summaries of key experimental protocols from the cited studies.
Human Biological Age Study
-
Study Design: A non-controlled trial involving 42 participants with a mean age of 63.
-
Supplementation: Participants received a daily supplement containing 1,000 mg of calcium-AKG. Women also received 1,000 IU of vitamin D, and men received 900 μg of vitamin A.
-
Duration: The study lasted for an average of 7 months, with a range of 4 to 10 months.
-
Biological Age Assessment: Biological age was determined using the TruAge epigenetic test, which analyzes DNA methylation patterns at specific genomic locations. Saliva samples were collected for this analysis before and after the supplementation period.
-
Data Analysis: A one-sided Welch two-sample paired t-test was used to determine the statistical significance of the change in biological age.
Mouse Lifespan and Healthspan Study
-
Animal Model: C57BL/6 mice, a common strain used in aging research.
-
Housing: Mice were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
-
Supplementation: The experimental group received a diet supplemented with 2% Calcium Alpha-Ketoglutarate, starting at 18 months of age.
-
Lifespan and Healthspan Assessment: Lifespan was recorded, and healthspan was assessed using a frailty index, which is a cumulative measure of age-related deficits.
Analytical Methods for Alpha-Ketoglutarate Quantification
The accurate measurement of alpha-ketoglutarate in biological samples is crucial for research in this field. Several methods are available:
-
Colorimetric and Fluorometric Assays: These methods are based on enzymatic reactions that produce a colored or fluorescent product proportional to the α-KG concentration and are suitable for high-throughput screening.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for the quantification of α-KG.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to measure the concentration and specific activity of glutamine and alpha-ketoglutarate in plasma.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways influenced by Ca-AKG and typical experimental workflows.
Caption: Key signaling pathways influenced by Calcium Alpha-Ketoglutarate.
Caption: Workflow for assessing Ca-AKG's effect on human biological age.
Conclusion
The publicly available data from independent studies on calcium alpha-ketoglutarate provide compelling, though still emerging, evidence for its potential to positively impact the aging process. The quantitative data from both human and animal studies consistently point towards benefits in reducing biological age and extending healthspan. The detailed experimental protocols offer a foundation for researchers to build upon and further validate these findings. The elucidated signaling pathways, primarily involving metabolic regulation and epigenetic modification, provide a mechanistic framework for understanding how Ca-AKG exerts its effects. Further large-scale, placebo-controlled clinical trials in diverse populations are warranted to fully establish the efficacy and safety of Ca-AKG as a therapeutic intervention for age-related conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. qidosha.com [qidosha.com]
- 3. Rejuvant®, a potential life-extending compound formulation with alpha-ketoglutarate and vitamins, conferred an average 8 year reduction in biological aging, after an average of 7 months of use, in the TruAge DNA methylation test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. decodeage.com [decodeage.com]
Assessing the Translational Potential of Calcium Oxoglutarate: A Comparative Guide from Animal Models to Humans
For Researchers, Scientists, and Drug Development Professionals
Calcium oxoglutarate, also known as calcium alpha-ketoglutarate (Ca-AKG), has emerged as a promising molecule in the field of longevity and geroscience. Preclinical studies in animal models have demonstrated its potential to extend lifespan and improve healthspan, prompting investigations into its translational potential for human health. This guide provides an objective comparison of the performance of Ca-AKG in animal models and humans, supported by experimental data, detailed methodologies, and an exploration of its underlying mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on Ca-AKG, offering a comparative overview of its effects on lifespan, healthspan, and biological age.
Table 1: Effects of Calcium Oxoglutarate in Animal Models (Mice)
| Parameter | Animal Model | Dosage | Key Findings | Reference |
| Lifespan Extension (Median) | C57BL/6 Mice (Females) | 2% w/w in chow | 10.5% - 16.6% increase | [1] |
| C57BL/6 Mice (Males) | 2% w/w in chow | 9.6% - 12.8% increase (not statistically significant in all cohorts) | [1] | |
| Healthspan Improvement | C57BL/6 Mice (Females) | 2% w/w in chow | 46% reduction in frailty score; improved fur color and condition, reduced kyphosis | [1] |
| C57BL/6 Mice (Males) | 2% w/w in chow | 41% reduction in frailty score; improved body condition, gait, and reduced tumor severity | [1] |
Table 2: Effects of Calcium Oxoglutarate in Human Clinical Trials
| Parameter | Study Population | Dosage | Duration | Key Findings | Reference |
| Biological Age Reduction | 42 healthy participants (40-65 years) | 1000 mg/day | 4-10 months (avg. 7 months) | Average reduction of 8 years in biological age (TruAge DNA methylation clock) | [2] |
| Safety | Hemodialysis patients | Up to 4.5 g/day | Not specified | Found to be safe | |
| Bone Health | Post-menopausal women | 6 g/day | 6 months | Beneficial changes in bone resorption markers |
Table 3: Comparative Pharmacokinetics of Alpha-Ketoglutarate
| Parameter | Animal Model (Pigs) | Humans |
| Bioavailability | Primarily absorbed in the upper small intestine; significant first-pass metabolism. | Oral bioavailability of free AKG is considered poor; the calcium salt form is used to enhance absorption and stability. |
| Half-life | < 5 minutes in plasma | Data for Ca-AKG is limited, but the rapid metabolism of AKG in animal models suggests a potentially short half-life. |
Key Signaling Pathways and Mechanisms of Action
Calcium oxoglutarate is a key intermediate in the Krebs cycle and influences several signaling pathways associated with aging. The primary mechanisms of action are believed to involve the modulation of the mechanistic target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK) pathways.
mTOR Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Inhibition of mTOR signaling is a well-established mechanism for extending lifespan in various organisms. In animal models, Ca-AKG is thought to indirectly inhibit the mTOR pathway, mimicking the effects of caloric restriction. This inhibition is hypothesized to be a key contributor to the observed lifespan and healthspan benefits. The relevance of this pathway in the context of Ca-AKG's effects in humans is an active area of research, with the assumption that a similar mechanism may be at play.
Figure 1: Hypothesized mTOR signaling pathway modulation by Calcium Oxoglutarate.
AMPK Pathway
AMPK is a cellular energy sensor that plays a crucial role in maintaining energy homeostasis. Activation of AMPK is associated with numerous health benefits, including improved metabolism and increased stress resistance. Studies in model organisms like Drosophila have shown that AKG can activate the AMPK signaling pathway. This activation is thought to contribute to the positive effects on healthspan. The extent to which Ca-AKG activates AMPK in mammals and humans is still under investigation, but it represents a plausible mechanism for its observed benefits.
References
A Comparative Analysis of Calcium Alpha-Ketoglutarate Formulations: Bioavailability and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
Calcium alpha-ketoglutarate (Ca-AKG), a salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has garnered significant attention for its potential therapeutic applications, particularly in the fields of aging, metabolic regulation, and cellular health. As a critical molecule in cellular energy metabolism, the bioavailability and cellular uptake of Ca-AKG are paramount to its efficacy. This guide provides a comparative overview of different Ca-AKG formulations, supported by available experimental data, to aid researchers in selecting and evaluating appropriate compounds for their studies.
Executive Summary
While various formulations of alpha-ketoglutarate are available, including pure AKG, Arginine Alpha-Ketoglutarate (AAKG), and Calcium Alpha-Ketoglutarate (Ca-AKG), direct comparative pharmacokinetic data in humans remains limited in publicly accessible literature. The prevailing view in supplementary literature suggests that Ca-AKG offers enhanced stability and bioavailability over other forms, though robust, quantitative, peer-reviewed evidence is still emerging. Preclinical studies indicate that AKG is primarily absorbed in the upper small intestine and undergoes rapid first-pass metabolism, resulting in a short plasma half-life. The development of sustained-release formulations aims to address this challenge by providing prolonged exposure.
Data Presentation: Bioavailability of Alpha-Ketoglutarate
Table 1: Pharmacokinetic Parameters of Alpha-Ketoglutarate in Pigs Following Different Administration Routes
| Administration Route | Dose | Cmax (µmol/L) | Tmax (min) | Half-life (min) |
| Duodenal Infusion | 930 µmol/(kg·h) | 64.6 ± 5.9 | - | - |
| Intravenous | Varies | - | - | < 5 |
| Intra-portal | Varies | - | - | < 5 |
| Oral | Varies | - | - | - |
Data synthesized from studies in pigs, indicating rapid elimination from the blood. It is important to note that a study in rats concluded that the intestinal absorption of AKG does not depend on the type of AKG salt administered (sodium vs. calcium)[1].
Experimental Protocols
In Vivo Bioavailability Study in Animal Models (Rat Model)
A common approach to assess the in vivo bioavailability of different Ca-AKG formulations involves oral administration to rats and subsequent analysis of plasma concentrations.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight prior to dosing.
-
Formulation Administration:
-
Immediate-Release Ca-AKG: A specific dose (e.g., 500 mg/kg) is dissolved in water and administered via oral gavage.
-
Sustained-Release Ca-AKG: A comparable dose of a sustained-release formulation is administered via oral gavage.
-
Control Group: A control group receives the vehicle (e.g., water) only.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of AKG are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
In Vitro Intestinal Permeability Assay (Caco-2 Cell Model)
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of compounds.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral):
-
The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
A solution of the test Ca-AKG formulation in HBSS (e.g., 100 µM) is added to the apical (upper) chamber.
-
Fresh HBSS is added to the basolateral (lower) chamber.
-
-
Sampling: Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh HBSS.
-
Sample Analysis: The concentration of Ca-AKG in the collected samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.
Mandatory Visualization
Signaling Pathways
Calcium alpha-ketoglutarate has been shown to influence key cellular signaling pathways that regulate metabolism, growth, and longevity, primarily the mTOR and AMPK pathways.
Caption: Ca-AKG's modulation of the mTOR and AMPK signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo bioavailability study.
References
Validating the Downstream Targets of Calcium-Oxoglutarate Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Calcium and alpha-ketoglutarate (α-KG), also known as oxoglutarate, are two fundamental molecules in cellular physiology. While calcium is a ubiquitous second messenger, α-KG is a key intermediate in the Krebs cycle. Emerging evidence points towards a significant signaling nexus between these two molecules, primarily through the calcium-dependent regulation of α-KG production, which in turn modulates a variety of downstream cellular processes. This guide provides a comparative overview of experimental approaches to identify and validate the downstream targets of this integrated calcium-oxoglutarate (Ca-OG) signaling axis, complete with experimental protocols and quantitative data for comparison.
The Calcium-Oxoglutarate Signaling Axis
The core of Ca-OG signaling lies in the mitochondrial matrix, where calcium ions allosterically activate the α-ketoglutarate dehydrogenase complex (KGDHC) . This enzyme catalyzes the conversion of α-KG to succinyl-CoA. Increased intracellular calcium, therefore, enhances KGDHC activity, leading to a decrease in the local concentration of α-KG. This fluctuation in α-KG levels has profound signaling implications, as α-KG is an essential cofactor for a large family of α-KG-dependent dioxygenases . These enzymes play critical roles in epigenetic regulation and other cellular processes.
This guide will focus on the validation of targets within two primary downstream cascades of Ca-OG signaling:
-
Epigenetic Regulation: Through the modulation of α-KG-dependent dioxygenases such as the Ten-Eleven Translocation (TET) enzymes (involved in DNA demethylation) and Jumonji C (JmjC) domain-containing histone demethylases .
-
Cellular Signaling Pathways: Involving proteins like Prolyl Hydroxylase Domain 3 (PHD3) and the G-protein coupled receptor 91 (GPR91) , which are influenced by α-KG levels.
dot
Caption: The Calcium-Oxoglutarate Signaling Pathway.
Comparison of Target Validation Techniques
Validating the interaction between a signaling molecule like α-KG and its downstream protein targets is crucial. Below is a comparison of several widely used techniques.
| Technique | Principle | Throughput | Quantitative Data | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Low to High | ΔTagg (change in melting temperature), EC50 | In-cell/in-vivo target engagement, no labeling required. | Not suitable for all proteins, requires specific antibodies or mass spectrometry. |
| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Ligand binding alters the protein's conformation, changing its susceptibility to proteolysis. | High | Fold change in peptide abundance | Proteome-wide, identifies binding sites. | Indirect, requires sophisticated mass spectrometry and data analysis. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Low to Medium | KD (dissociation constant), kon, koff | Real-time kinetics, label-free. | Requires purified protein, immobilization can affect protein function. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Low | KD, ΔH (enthalpy), ΔS (entropy), stoichiometry (n) | Direct measurement of thermodynamic parameters, label-free. | Requires large amounts of purified protein, low throughput. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if α-KG binds to and stabilizes a target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of a cell-permeable α-KG analog (e.g., dimethyl α-ketoglutarate) or a vehicle control for 1-2 hours.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include a no-heat control.
-
Cell Lysis: Immediately after heating, lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Detection: Collect the supernatant containing the soluble protein fraction. Quantify the total protein concentration. Analyze the abundance of the target protein in the soluble fraction by Western Blotting or Mass Spectrometry (MS-CETSA).
-
Data Analysis: Quantify the band intensities (Western Blot) or peptide abundances (MS). Normalize the intensity of each heated sample to the unheated control. Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting temperature (Tagg) in the presence of the α-KG analog indicates target engagement.
Limited Proteolysis-Mass Spectrometry (LiP-MS)
Objective: To identify proteins that undergo a conformational change upon binding to α-KG on a proteome-wide scale.
Methodology:
-
Native Cell Lysis: Lyse cultured cells under native conditions to preserve protein structure and protein-metabolite interactions.
-
α-KG Treatment: Incubate the native cell lysate with α-KG at various concentrations or a vehicle control.
-
Limited Proteolysis: Add a broad-specificity protease (e.g., proteinase K) at a low concentration and incubate for a short, precisely controlled time (e.g., 1-5 minutes) at room temperature to induce limited proteolysis.
-
Denaturation and Tryptic Digestion: Stop the limited proteolysis by rapid denaturation (e.g., heat or chemical denaturants). Reduce and alkylate cysteine residues. Perform a standard tryptic digestion to generate peptides suitable for mass spectrometry.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides across the different treatment conditions. Peptides that show a significant change in abundance in the presence of α-KG are indicative of a conformational change in the parent protein, suggesting a direct or allosteric interaction.
Downstream Signaling Pathways and Target Validation
Epigenetic Regulation via α-KG-Dependent Dioxygenases
dot
A Comparative Analysis of Oral Versus Injectable Calcium Alpha-Ketoglutarate: A Guide for Researchers
A detailed examination of the pharmacokinetics, efficacy, and metabolic impact of oral and injectable calcium alpha-ketoglutarate (Ca-AKG) for research and drug development professionals.
Calcium alpha-ketoglutarate (Ca-AKG), a stable salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has garnered significant scientific interest for its potential therapeutic applications, particularly in the fields of aging, metabolic regulation, and cellular health. As a pivotal molecule in cellular energy metabolism, the method of Ca-AKG delivery is a critical determinant of its bioavailability and subsequent physiological effects. This guide provides a comprehensive comparison of oral and injectable routes of Ca-AKG administration, summarizing key experimental data and outlining relevant protocols to inform future research and development.
Data Presentation: Pharmacokinetic and Efficacy Comparison
The following tables summarize the available quantitative data for oral and injectable forms of alpha-ketoglutarate. It is important to note that direct comparative human clinical trials of oral versus injectable Ca-AKG are limited. Much of the pharmacokinetic data for the injectable route is derived from animal studies or studies using different salts of AKG, such as ornithine alpha-ketoglutarate (OKG).
Table 1: Pharmacokinetic Profile of Oral vs. Injectable Alpha-Ketoglutarate
| Parameter | Oral Administration (Ca-AKG/AKG) | Injectable (Intravenous) Administration (AKG) |
| Bioavailability | Low due to significant first-pass metabolism in enterocytes and the liver. The calcium salt form (Ca-AKG) is more stable and bioavailable than free AKG.[1][2][3] | High, bypassing first-pass metabolism. |
| Half-life | Short; rapidly cleared from the bloodstream.[4][5] In pigs, the half-life is less than 5 minutes after administration to the portal vein. | Very short; less than 5 minutes in pigs following intravenous administration. |
| Absorption Site | Primarily absorbed in the upper small intestine. | Not applicable. |
| Key Considerations | Sustained-release formulations may offer more prolonged exposure. The presence of calcium may offer additional benefits for bone health. | Achieves rapid and high peak plasma concentrations. May be suitable for acute indications or research protocols requiring precise dosing and immediate effect. |
Table 2: Summary of Efficacy Data from Human Clinical Trials (Oral Ca-AKG)
| Study Focus | Dosage | Duration | Key Findings |
| Biological Aging | 1g/day (sustained release) | 6 months | Aims to assess the decrease in DNA methylation age. |
| Biological Aging | 2g/day (with vitamins) | 4 to 10 months | Reported an average reduction of 8 years in biological age as measured by DNA methylation. |
| General Health in Middle-Aged and Older Adults | 2g/day | 12 weeks | Designed to evaluate changes in biological aging, physical performance, and metabolic health. |
| Bone Health in Postmenopausal Women | 6g/day | 6 months | Found to be safe and induced beneficial changes in a bone resorption marker. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of experimental protocols for key studies involving oral and injectable AKG.
Oral Ca-AKG Administration in Humans (ABLE Clinical Trial)
This protocol outlines a double-blind, placebo-controlled randomized trial to investigate the effect of sustained-release Ca-AKG on biological age.
-
Participant Recruitment: 120 healthy individuals aged 40-60 with a higher DNA methylation age compared to their chronological age.
-
Randomization: Participants are randomly assigned to receive either 1g/day of sustained-release Ca-AKG or a placebo.
-
Intervention Period: 6 months, with a 3-month follow-up period.
-
Primary Outcome: The primary endpoint is the change in DNA methylation age from baseline to the end of the intervention.
-
Secondary Outcomes: Include changes in inflammatory and metabolic blood markers, muscle strength, arterial stiffness, and aerobic capacity.
-
Data Collection: Blood samples and physiological measurements are taken at baseline, 3 months, 6 months, and 9 months.
Intravenous AKG Administration in an Animal Model (Pig Study)
This protocol from a study in pigs provides a direct comparison of the pharmacokinetics of different administration routes of AKG.
-
Animal Model: Pigs surgically fitted with portal and jugular catheters.
-
Administration Routes: AKG was administered intravenously, intra-portally, and orally.
-
Pharmacokinetic Analysis: Blood samples were collected at various time points to determine the plasma concentration and elimination half-life of AKG.
-
Key Findings for Intravenous Route: AKG administered to the portal vein was rapidly eliminated from the blood with a half-life of less than 5 minutes.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways influenced by AKG and a typical experimental workflow for a human clinical trial.
Caption: AKG's dual influence on mTOR and AMPK signaling pathways.
References
A Comparative Meta-Analysis of Clinical Trials on Calcium Alpha-Ketoglutarate
For Researchers, Scientists, and Drug Development Professionals
Calcium alpha-ketoglutarate (Ca-AKG), a stable salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has garnered significant interest in the scientific community for its potential to modulate key cellular signaling pathways related to aging and metabolism. As endogenous AKG levels decline with age, supplementation with Ca-AKG is being investigated as a therapeutic strategy to counteract age-related cellular dysfunction. This guide provides a comprehensive meta-analysis of available clinical trial data on Ca-AKG, presenting a comparative overview of its effects on various health parameters. Detailed experimental protocols and visualizations of associated signaling pathways are included to facilitate a deeper understanding for research and drug development purposes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical trials investigating the effects of Calcium Alpha-Ketoglutarate (Ca-AKG) and related compounds like Ornithine Alpha-Ketoglutarate (OKG) on various health outcomes.
Table 1: Effects of Ca-AKG on Biological Age as Measured by DNA Methylation
| Study/Author | Intervention | Dosage | Duration | Participant Group | Key Findings |
| Demidenko et al. (2021)[1][2] | Ca-AKG with vitamins A and D | 1g/day Ca-AKG | 4-10 months (average 7 months) | 42 healthy individuals (40-65 years) | Average reduction in biological age of ~8 years.[2] |
| ABLE trial (ongoing)[3][4] | Sustained-release Ca-AKG | 1g/day | 6 months | 120 healthy individuals (40-60 years) with higher biological than chronological age | Primary outcome is the decrease in DNA methylation age. |
Table 2: Effects of Alpha-Ketoglutarate Compounds on Bone and Muscle Health
| Study/Author | Intervention | Dosage | Duration | Participant Group | Key Findings |
| Filip et al. (2007) | Ca-AKG | 6g/day | 6 months | 76 postmenopausal women with osteopenia | Trend towards improvement in bone mineral density, but not statistically significant compared to calcium alone. |
| Wernerman et al. (1987) | Ornithine Alpha-Ketoglutarate (OKG) | Not specified | Post-cholecystectomy | Post-surgery patients | Maintained skeletal muscle protein synthesis compared to a control group. |
| Blonde-Cynober et al. (2003) | Ornithine Alpha-Ketoglutarate (OKG) | 10g/day | 6 weeks | 116 elderly patients with pressure ulcers | Statistically significant increase in wound healing. |
Experimental Protocols
Demidenko et al. (2021): Rejuvant® Trial on Biological Age
-
Study Design: A retrospective analysis of individuals self-administering a commercially available Ca-AKG supplement.
-
Participants: 42 healthy individuals (14 female, 28 male) between the ages of 40 and 65.
-
Intervention: 1g of Calcium Alpha-Ketoglutarate daily, formulated with Vitamin A for males and Vitamin D for females, taken for an average of 7 months.
-
Methodology: Biological age was assessed using a commercially available DNA methylation test (TruAge™) on saliva samples collected before and after the supplementation period. Participants also completed a lifestyle questionnaire.
-
Biomarkers Measured: DNA methylation age.
ABLE Clinical Trial (Ongoing)
-
Study Design: A single-center, randomized, double-blind, placebo-controlled trial.
-
Participants: 120 healthy individuals aged 40-60 years with a DNA methylation age greater than their chronological age.
-
Intervention: 1g/day of sustained-release Ca-AKG or a placebo for 6 months, with a 3-month follow-up.
-
Methodology: The primary outcome is the change in DNA methylation age. Secondary outcomes include inflammatory and metabolic blood markers, muscle strength, arterial stiffness, and aerobic capacity.
-
Biomarkers Measured: DNA methylation age, inflammatory markers, metabolic parameters, and various physiological functions.
Signaling Pathways and Experimental Workflows
Alpha-ketoglutarate is a critical metabolic intermediate that influences several key signaling pathways involved in aging and cellular homeostasis.
Experimental Workflow: Assessing Ca-AKG's Effect on Human Biological Age
Signaling Pathways of Alpha-Ketoglutarate
Alpha-ketoglutarate is a key regulator of several interconnected signaling pathways that are central to cellular metabolism and aging.
AKG influences epigenetic regulation by acting as a crucial cofactor for Ten-Eleven Translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases, which are involved in DNA and histone demethylation, respectively. Furthermore, AKG has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and anabolism, and activate the AMPK pathway, a key sensor of cellular energy status that promotes catabolism. AKG also plays a role in the regulation of the HIF-1α pathway, which is critical for the cellular response to hypoxia.
AKG's Role in Epigenetic Regulation
The mechanism by which AKG influences epigenetic modifications is central to its potential anti-aging effects.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Calcium Oxoglurate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for the handling of Calcium Oxoglurate (also known as Calcium α-ketoglutarate), including comprehensive operational and disposal plans.
Chemical Identifier:
| Parameter | Value |
| Chemical Name | Calcium 2-oxoglutarate |
| Synonyms | Calcium α-ketoglutarate, Calcium AKG, Calcium 2-oxopentanedioate |
| Molecular Formula | C5H4CaO5 |
| Molecular Weight | 184.16 g/mol |
| CAS Number | 71686-01-6 |
Hazard Identification and Personal Protective Equipment
There are conflicting classifications regarding the hazards of this compound. Some sources classify it as not hazardous, while at least one Safety Data Sheet (SDS) for a similar compound indicates it may be harmful if swallowed or in contact with skin.[1] Given this discrepancy, a cautious approach is recommended.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Hand Protection | Wear protective gloves. The specific material should be selected based on the potential hazards, duration of use, and workplace conditions. | To prevent skin contact, especially as some sources indicate potential dermal harm.[1][2] |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection are recommended. A face shield may be appropriate in some situations.[2] | To protect eyes from potential splashes or dust. |
| Skin and Body Protection | Wear protective clothing appropriate for the laboratory setting. | To prevent skin exposure.[2] |
| Respiratory Protection | Generally not required unless there is a risk of aerosol formation or dust inhalation. If needed, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation of dust or aerosols. |
First Aid Measures
Immediate response is critical in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately. |
| If on Skin | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice. |
| If in Eyes | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice. |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Operational Plan for Handling this compound
A systematic approach to handling ensures safety from receipt to disposal.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
Collection: Place solid this compound waste in a clearly labeled, sealed, and compatible container.
-
Storage: Store the waste container in a designated chemical waste storage area, separate from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste management company in accordance with your institution's and local regulations. Do not mix with other waste.
Aqueous Solutions:
For dilute aqueous solutions of pure this compound, neutralization and drain disposal may be an option, but this is highly dependent on local regulations.
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department before proceeding.
-
Neutralization: If permitted, adjust the pH of the solution to a neutral range (typically 5.5 - 9.0) with a suitable neutralizing agent.
-
Drain Disposal: If approved by EHS, dispose of the neutralized solution down the drain with copious amounts of water.
Important Considerations:
-
If this compound is mixed with any hazardous chemicals, the resulting waste must be treated as hazardous, and the disposal procedure for the hazardous component will take precedence.
-
Always handle uncleaned containers as you would the product itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
